PDEC-NB
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(4-nitrophenyl) 2-(pyridin-2-yldisulfanyl)ethyl carbonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O5S2/c17-14(21-12-6-4-11(5-7-12)16(18)19)20-9-10-22-23-13-3-1-2-8-15-13/h1-8H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHDROZPIXZYTMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SSCCOC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Role and Mechanism of PDEC-NB in Antibody-Drug Conjugates
For researchers and professionals in drug development, understanding the components of antibody-drug conjugates (ADCs) is critical for their successful design and application. PDEC-NB is a key chemical tool, functioning as a disulfide cleavable linker in the synthesis of ADCs.[1][2] This guide delves into the mechanism of action of this compound within the context of an ADC, providing a technical overview for its application in cancer therapy research.
The General Mechanism of Action of Antibody-Drug Conjugates
Antibody-drug conjugates are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the cytotoxic potency of a small-molecule drug.[3] The overall mechanism involves three key steps:
-
Targeting: The monoclonal antibody component of the ADC binds to a specific antigen that is overexpressed on the surface of cancer cells.[3]
-
Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically through endocytosis.
-
Payload Release: Inside the cell, the linker connecting the antibody and the cytotoxic drug is cleaved, releasing the potent payload which then exerts its cell-killing effect.[3]
The linker is a critical component that ensures the stability of the ADC in circulation and allows for the efficient release of the payload within the target cell.[3]
The Role and Cleavage Mechanism of the this compound Linker
This compound's mechanism of action is not biological but chemical; it is designed to be stable in the bloodstream and to be cleaved within the reducing environment of the cancer cell. The disulfide bond within the this compound linker is susceptible to reduction by intracellular molecules such as glutathione, which is present in higher concentrations inside cells compared to the bloodstream. This differential in reducing potential is the basis for the targeted release of the cytotoxic drug.
Experimental Workflows and Data Presentation
While this compound itself does not have a biological activity to be assayed, its efficacy as a linker is evaluated in the context of the full ADC. Below are a generalized experimental workflow for assessing an ADC utilizing a this compound linker and a template for presenting the resulting quantitative data.
Generalized Experimental Workflow for ADC Evaluation
The following diagram outlines a typical workflow for the preclinical evaluation of an ADC constructed with a this compound linker.
Quantitative Data Summary
The following table provides a template for summarizing the key quantitative data obtained from the experimental evaluation of an ADC utilizing the this compound linker.
| Parameter | Measurement | Example Value |
| ADC Characteristics | ||
| Drug-to-Antibody Ratio (DAR) | Mass Spectrometry | 3.8 |
| In Vitro Activity | ||
| Binding Affinity (KD) | ELISA or SPR | 1.2 nM |
| IC50 (Target Cell Line) | Cytotoxicity Assay | 0.5 nM |
| IC50 (Control Cell Line) | Cytotoxicity Assay | > 1 µM |
| In Vivo Efficacy | ||
| Tumor Growth Inhibition (TGI) | Xenograft Model | 85% |
| Pharmacokinetics | ||
| ADC Half-life (t1/2) | Plasma Concentration Assay | 150 hours |
Signaling Pathway of ADC Action
The this compound linker itself does not directly interact with or modulate specific signaling pathways. However, the cytotoxic payload released from the ADC upon linker cleavage will act on its intracellular target, which is often a critical component of cell survival or proliferation pathways. For example, if the payload is a tubulin inhibitor, it will disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.
The diagram below illustrates the general mechanism of an ADC from binding to payload release and subsequent induction of cell death, highlighting the critical role of the this compound linker.
References
PDEC-NB: A Technical Guide to a Disulfide Cleavable Linker for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Abstract
PDEC-NB (4-nitrophenyl 2-(pyridin-2-yldisulfanyl)ethyl carbonate) is a crucial component in the field of targeted cancer therapy, serving as a disulfide cleavable linker in the construction of Antibody-Drug Conjugates (ADCs). ADCs represent a powerful class of therapeutics designed to selectively deliver highly potent cytotoxic agents to cancer cells, thereby minimizing systemic toxicity. The linker, which connects the monoclonal antibody to the cytotoxic payload, is a critical determinant of an ADC's efficacy and safety profile. This compound's design allows for stable conjugation in systemic circulation while enabling rapid cleavage of the disulfide bond within the reducing environment of the target cell, leading to the specific release of the therapeutic payload. This guide provides an in-depth overview of the chemical structure, properties, and application of this compound in ADC development, including detailed experimental protocols and a visualization of its role in the ADC mechanism of action.
Chemical Structure and Properties of this compound
This compound is a hetero-bifunctional linker that contains a 4-nitrophenyl carbonate group for reaction with a payload molecule and a pyridyl disulfide group for conjugation to a monoclonal antibody.
Chemical Name: 4-nitrophenyl 2-(pyridin-2-yldisulfanyl)ethyl carbonate[1][2] Synonyms: this compound, (4-nitrophenyl) 2-(2-pyridyldisulfanyl)ethyl carbonate, Carbonic acid 4-nitrophenyl 2-(2-pyridyldithio)ethyl ester[2] CAS Number: 874302-76-8[1][2] Molecular Formula: C14H12N2O5S2[2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior in different solvents and under various experimental conditions.
| Property | Value | Source |
| Molecular Weight | 352.39 g/mol | [2][3][4] |
| Boiling Point | 527.7 ± 50.0 °C at 760 mmHg | [1] |
| Density | 1.46 ± 0.1 g/cm³ | [1] |
| Purity | ≥98% | [1] |
| Physical Form | Solid | [1] |
| Solubility | DMSO: 70 mg/mL (198.64 mM) | [3] |
| Storage Temperature | 4°C | [1] |
Table 1: Physicochemical Properties of this compound
Mechanism of Action in Antibody-Drug Conjugates
This compound serves as a cleavable linker in ADCs, a class of targeted therapies that combine the specificity of monoclonal antibodies with the potency of cytotoxic drugs. The fundamental principle of ADCs is to deliver these potent payloads directly to cancer cells, thereby increasing the therapeutic window and reducing off-target toxicity.
The disulfide bond within the this compound linker is stable in the bloodstream, which has a relatively low concentration of reducing agents. However, upon internalization of the ADC into a target cancer cell, the intracellular environment, particularly the cytoplasm, presents a much higher concentration of reducing agents like glutathione (GSH). This high GSH concentration facilitates the cleavage of the disulfide bond, leading to the release of the cytotoxic payload.
Signaling Pathway and Cellular Fate of this compound Containing ADCs
The following diagram illustrates the general mechanism of action of an ADC utilizing a disulfide-cleavable linker like this compound, from target binding to payload-induced apoptosis.
Caption: General workflow of a this compound ADC from circulation to apoptosis induction.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and evaluation of this compound and ADCs constructed using this linker.
Synthesis of this compound
The synthesis of this compound involves the reaction of 2-(pyridin-2-yldithio)ethanol with p-nitrophenyl chloroformate.[2]
Materials:
-
2-(pyridin-2-yldithio)ethanol hydrochloride
-
Pyridine
-
p-Nitrophenyl chloroformate
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
Silica gel 60
Procedure:
-
Dissolve 2-(pyridin-2-yldithio)ethanol hydrochloride (1.0 eq) in dichloromethane.
-
Add pyridine (2.0 eq) to the solution.
-
In a separate flask, dissolve p-nitrophenyl chloroformate (1.02 eq) in dichloromethane.
-
Slowly add the p-nitrophenyl chloroformate solution to the first mixture over a period of 15 minutes.
-
Stir the reaction mixture at room temperature for 15 hours. Monitor the reaction completion using Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water.
-
Dry the organic phase with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 4-nitrophenyl 2-(pyridin-2-yldisulfanyl)ethyl carbonate.[2]
General Protocol for ADC Synthesis using this compound
This protocol outlines the general steps for conjugating a cytotoxic payload to a monoclonal antibody via the this compound linker.
Caption: A simplified workflow for the synthesis of an ADC using this compound.
Procedure:
-
Antibody Reduction: Partially reduce the interchain disulfide bonds of the monoclonal antibody using a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in a suitable buffer (e.g., phosphate-buffered saline, PBS) to generate free thiol groups. The stoichiometry of the reducing agent needs to be carefully controlled to achieve the desired drug-to-antibody ratio (DAR).
-
Payload Activation: React the cytotoxic payload, which should contain a nucleophilic group (e.g., a hydroxyl or an amino group), with this compound to form a payload-linker conjugate. This reaction is typically carried out in an anhydrous organic solvent in the presence of a base.
-
Conjugation: Add the activated payload-linker conjugate to the reduced antibody solution. The pyridyl disulfide group of the this compound linker will react with the free thiol groups on the antibody to form a stable disulfide bond.
-
Purification: Purify the resulting ADC from unconjugated antibody, free payload-linker, and other impurities using techniques such as size exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).
In Vitro Plasma Stability Assay
This assay is crucial to determine the stability of the ADC's linker in human plasma, ensuring that the payload is not prematurely released into circulation.
Materials:
-
ADC construct
-
Human plasma
-
Phosphate-buffered saline (PBS)
-
Acetonitrile
-
Internal standard for LC-MS/MS analysis
Procedure:
-
Incubate the ADC at a final concentration of 1 µM in human plasma at 37°C. A control incubation in PBS can be performed in parallel.
-
At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), take aliquots of the incubation mixture.
-
Immediately quench the reaction by adding an excess of cold acetonitrile containing an internal standard. This step also serves to precipitate plasma proteins.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the amount of intact ADC remaining.
-
Calculate the half-life (t½) of the ADC in plasma by plotting the percentage of remaining intact ADC against time.
In Vitro Cytotoxicity Assay
This assay measures the potency of the ADC against a target cancer cell line.
Materials:
-
Target cancer cell line (expressing the antigen recognized by the ADC's antibody)
-
Control cell line (lacking antigen expression)
-
Complete cell culture medium
-
ADC construct
-
Control antibody (unconjugated)
-
Free cytotoxic payload
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS)
Procedure:
-
Seed the target and control cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete cell culture medium.
-
Remove the old medium from the cells and add the different concentrations of the test articles.
-
Incubate the plates for a period that allows for ADC internalization and payload-induced cell death (typically 72-120 hours).
-
After the incubation period, measure cell viability using a suitable reagent according to the manufacturer's instructions.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) for each compound.
Conclusion
This compound is a well-established and valuable tool in the development of antibody-drug conjugates. Its disulfide-based cleavage mechanism provides a reliable method for the targeted release of cytotoxic payloads within cancer cells, a critical feature for enhancing therapeutic efficacy while minimizing systemic side effects. The information and protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working with this compound and other cleavable linkers in the exciting and rapidly advancing field of targeted cancer therapy. Further research into the optimization of linker chemistry and a deeper understanding of the intracellular processing of ADCs will continue to drive the development of next-generation cancer therapeutics with improved clinical outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Current progress and remaining challenges of peptide–drug conjugates (PDCs): next generation of antibody-drug conjugates (ADCs)? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Evaluation of Camptothecin-Based Antibody–Drug Conjugates with High Hydrophilicity and Structural Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Use of Payload Binding Selectivity Enhancers to Improve Therapeutic Index of Maytansinoid-Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
The Role of PDEC-NB in Advancing Antibody-Drug Conjugates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of PDEC-NB, a disulfide cleavable linker utilized in the development of antibody-drug conjugates (ADCs). We will delve into the core principles of its mechanism of action, present representative data on its performance, and provide detailed experimental protocols for its application. This document aims to equip researchers and drug development professionals with the essential knowledge to effectively leverage this compound and similar disulfide linkers in the design and synthesis of next-generation ADCs.
Introduction to this compound and its Role in ADCs
Antibody-drug conjugates are a transformative class of biopharmaceuticals that combine the exquisite specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic payload. The linker, which connects these two components, is a critical determinant of an ADC's therapeutic index, influencing its stability, pharmacokinetics, and the efficiency of payload release.
This compound (pyridyldithioethylcarbamoyl-p-nitrophenyl carbonate) is a hetero-bifunctional, cleavable linker designed for the targeted delivery of cytotoxic agents. Its core feature is a disulfide bond, which remains relatively stable in the bloodstream but is susceptible to cleavage in the reducing environment of the intracellular space. This differential stability is the cornerstone of its utility in ADCs, enabling selective payload release within target cancer cells while minimizing off-target toxicity.
The pyridyldithio moiety of this compound facilitates conjugation to thiol groups on the antibody, typically generated by the reduction of interchain disulfide bonds. The p-nitrophenyl carbonate group, in turn, reacts with hydroxyl or amine functionalities on the cytotoxic drug, forming a stable carbamate linkage.
Mechanism of Action: Leveraging the Redox Gradient
The efficacy of this compound and other disulfide linkers hinges on the significant difference in glutathione (GSH) concentration between the extracellular environment and the intracellular milieu.
-
Extracellular Stability: In the bloodstream, the concentration of reducing agents like glutathione is low (in the micromolar range), which helps maintain the integrity of the disulfide bond within the this compound linker. This stability is crucial for preventing premature release of the cytotoxic payload, which could lead to systemic toxicity.[1][2][3]
-
Intracellular Cleavage: Upon internalization of the ADC into a target cancer cell via receptor-mediated endocytosis, it is exposed to a much higher concentration of glutathione (in the millimolar range) within the cytoplasm and other intracellular compartments.[1][] This high concentration of GSH facilitates the reduction of the disulfide bond in the this compound linker, leading to the release of the cytotoxic payload in its active form.
The following diagram illustrates the general mechanism of action for an ADC employing a disulfide-cleavable linker like this compound.
Quantitative Data Summary
Table 1: Representative Plasma Stability of Disulfide-Linked ADCs
| Linker Type | Antibody | Payload | Half-life in Plasma (days) | Reference |
| Sterically Hindered Disulfide | Anti-CanAg | Maytansinoid | ~9 | [1] |
| Thiol-Linked Disulfide | Anti-CD22 | DM1 | >50% remaining after 7 days | [5] |
| Disulfide | Trastuzumab | PBD | Good plasma stability | [6] |
Table 2: Representative In Vitro Cytotoxicity of Disulfide-Linked ADCs
| ADC | Cell Line | IC50 (pM) | Reference |
| Anti-HER2-MMAE (Disulfide Linker) | HER2+ | 8.8 | [7] |
| Anti-CD22-DM1 (Disulfide Linker) | Lymphoma Cell Line | Not Specified (Tumor Regression Observed) | [7] |
Table 3: Representative In Vivo Efficacy of Disulfide-Linked ADCs in Xenograft Models
| ADC | Tumor Model | Dosing | Outcome | Reference |
| Anti-CD22-DM1 (Disulfide Linker) | Human Lymphoma | Single 3 mg/kg dose | Tumor Regression | [7] |
| Trastuzumab-PBD (Disulfide Linker) | HER2+ Mammary Tumor | Single 0.33 or 1 mg/kg dose | Tumor Growth Inhibition | [6] |
| Anti-HER2-SN38 (Disulfide Linker) | HER2+ Xenograft | 10 mg/kg dose | Tumor Reduction | [6] |
Experimental Protocols
The following sections provide detailed, representative methodologies for the key experimental stages involving a this compound-like pyridyl disulfide linker.
Synthesis of a Pyridyl Disulfide-Containing Linker-Payload Construct
This protocol describes the synthesis of a linker-payload construct where a cytotoxic drug is functionalized with a pyridyl disulfide linker, ready for conjugation to a reduced antibody.
Materials:
-
Cytotoxic drug with a reactive hydroxyl or amine group
-
N-Succinimidyl 3-(2-pyridyldithio)propionate (SPDP) or a similar pyridyl disulfide-containing crosslinker
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Reaction vessel
-
Magnetic stirrer
-
High-Performance Liquid Chromatography (HPLC) system for purification
Procedure:
-
Dissolution: Dissolve the cytotoxic drug in anhydrous DMF in a reaction vessel.
-
Base Addition: Add a slight molar excess of TEA or DIPEA to the solution to act as a base.
-
Crosslinker Addition: Dissolve the pyridyl disulfide crosslinker (e.g., SPDP) in anhydrous DMF and add it dropwise to the cytotoxic drug solution while stirring. The molar ratio of crosslinker to drug should be optimized but is typically around 1.1:1.
-
Reaction: Allow the reaction to proceed at room temperature for 2-4 hours, or until completion as monitored by Thin Layer Chromatography (TLC) or LC-MS.
-
Purification: Purify the resulting linker-payload construct using reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the product by mass spectrometry and NMR.
Antibody Reduction and Conjugation
This protocol details the partial reduction of a monoclonal antibody to generate free thiol groups, followed by conjugation with the pyridyl disulfide-functionalized linker-payload construct.[8]
Materials:
-
Monoclonal antibody in a suitable buffer (e.g., PBS)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Linker-payload construct from section 4.1
-
Phosphate Buffered Saline (PBS)
-
Desalting column (e.g., Sephadex G-25)
-
Size Exclusion Chromatography (SEC) system
Procedure:
-
Antibody Preparation: Prepare the antibody solution at a concentration of 5-10 mg/mL in PBS.
-
Reduction: Add a calculated amount of TCEP or DTT to the antibody solution. The molar ratio of reducing agent to antibody will determine the number of reduced disulfide bonds and thus the final drug-to-antibody ratio (DAR). Incubate at 37°C for 30-60 minutes.
-
Removal of Reducing Agent: Immediately after reduction, remove the excess reducing agent using a desalting column equilibrated with PBS.
-
Conjugation: Add the linker-payload construct (dissolved in a small amount of a compatible organic solvent like DMSO, if necessary) to the reduced antibody solution. The molar excess of the linker-payload will influence the conjugation efficiency.
-
Incubation: Gently mix the reaction and incubate at 4°C or room temperature for 1-2 hours.
-
Purification: Purify the resulting ADC from unconjugated linker-payload and other small molecules using a desalting column or SEC.
-
Characterization: Characterize the ADC to determine the DAR, purity, and aggregation level using techniques such as Hydrophobic Interaction Chromatography (HIC), SEC, and UV-Vis spectroscopy.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a common method to evaluate the in vitro potency of the newly synthesized ADC on target cancer cells.
Materials:
-
Target cancer cell line (expressing the antigen recognized by the ADC's antibody)
-
Complete cell culture medium
-
96-well cell culture plates
-
Synthesized ADC
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the target cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC in cell culture medium and add them to the wells. Include appropriate controls (untreated cells, cells treated with the unconjugated antibody, and cells treated with the free payload).
-
Incubation: Incubate the plate for a period that allows for ADC internalization, payload release, and induction of cell death (typically 72-96 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at approximately 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each ADC concentration relative to the untreated control. Plot the data and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
Conclusion
This compound and other disulfide-based cleavable linkers represent a robust and widely utilized strategy in the design of antibody-drug conjugates. Their ability to remain stable in circulation and selectively release their cytotoxic payload in the reducing intracellular environment of cancer cells is a key advantage for achieving a favorable therapeutic window. While the specific performance of any ADC is dependent on the interplay between the antibody, linker, and payload, the principles and methodologies outlined in this guide provide a solid foundation for the successful development of novel, targeted cancer therapies. Further optimization of disulfide linker chemistry, including the introduction of steric hindrance to fine-tune stability and release kinetics, will continue to be an important area of research in the quest for more effective and safer ADCs.
References
- 1. Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Disulfide Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 3. Disulfide Linkers - Creative Biolabs [creativebiolabs.net]
- 5. Advances in ADC Linker Research | AxisPharm [axispharm.com]
- 6. researchgate.net [researchgate.net]
- 7. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
An In-depth Technical Guide to the Discovery and Development of PDEC-NB Linkers
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The information available in the public domain regarding the specific discovery and development history, as well as detailed quantitative performance data for the PDEC-NB linker, is limited. This guide provides a comprehensive overview based on available technical data for this compound and established principles of disulfide-cleavable linkers in antibody-drug conjugates (ADCs).
Introduction to this compound Linkers
The this compound linker is a chemical entity utilized in the field of targeted therapeutics, primarily in the construction of antibody-drug conjugates. It belongs to the class of cleavable linkers, specifically those featuring a disulfide bond. This design allows for the stable conjugation of a cytotoxic payload to a monoclonal antibody during systemic circulation, followed by the selective release of the payload within the target cells.
While the precise etymology of "PDEC" is not publicly documented, "NB" in chemical linker terminology often alludes to a nitrobenzyl group. However, in the context of the this compound linker's primary function as a disulfide-cleavable agent, the role of a nitrobenzyl moiety is not immediately apparent from its structure and may be a part of the molecule's commercial nomenclature rather than indicative of a photolabile cleavage mechanism.
Chemical Properties of this compound:
| Property | Value |
| CAS Number | 874302-76-8 |
| Molecular Formula | C₁₄H₁₂N₂O₅S₂ |
| Molecular Weight | 352.39 g/mol |
| Purity | Typically >95% |
| Solubility | Soluble in DMSO |
| Storage | Recommended at -20°C for short-term and -80°C for long-term storage |
Mechanism of Action: Disulfide Cleavage
The therapeutic efficacy of an ADC constructed with a this compound linker is contingent on the differential redox potential between the extracellular environment and the intracellular milieu. The disulfide bond within the this compound linker is relatively stable in the bloodstream, where the concentration of reducing agents is low. Upon internalization of the ADC into a target cell, it is exposed to a significantly more reducing environment.
The high intracellular concentration of glutathione (GSH), a tripeptide thiol, is the primary driver for the cleavage of the disulfide bond. This reductive cleavage releases the conjugated payload, allowing it to exert its cytotoxic effect.
Figure 1: Mechanism of action of an ADC with a disulfide-cleavable linker.
Experimental Protocols
Detailed, publicly available experimental protocols for the synthesis and conjugation of the this compound linker are scarce. The following are generalized protocols based on standard bioconjugation techniques for disulfide linkers.
General Antibody Reduction Protocol
-
Preparation of Antibody: Prepare the antibody in a suitable buffer (e.g., PBS, pH 7.4).
-
Reduction: Add a reducing agent, such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), to the antibody solution. The molar excess of the reducing agent will determine the number of disulfide bonds reduced.
-
Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.
-
Purification: Remove the excess reducing agent using a desalting column or tangential flow filtration.
General Conjugation Protocol
-
Preparation of Linker-Payload: Dissolve the this compound linker and the desired payload in an appropriate organic solvent (e.g., DMSO).
-
Conjugation Reaction: Add the activated linker-payload to the reduced antibody solution. The reaction is typically carried out at 4°C or room temperature for 1-4 hours.
-
Quenching: Quench the reaction by adding an excess of a thiol-containing reagent, such as N-acetylcysteine.
-
Purification: Purify the resulting ADC using chromatography techniques, such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC), to remove unconjugated antibody, linker, and payload.
Figure 2: General experimental workflow for ADC conjugation.
Quantitative Data and Characterization
-
Drug-to-Antibody Ratio (DAR): The average number of drug molecules conjugated to each antibody. This is a critical quality attribute that affects both the potency and the pharmacokinetic properties of the ADC.
-
Purity and Aggregation: Assessed by techniques like SEC-HPLC to ensure the homogeneity of the ADC and the absence of aggregates, which can impact immunogenicity.
-
In Vitro Cytotoxicity: Evaluated using cell-based assays to determine the potency (e.g., IC50) of the ADC against target and non-target cell lines.
-
In Vivo Efficacy: Assessed in animal models to determine the anti-tumor activity of the ADC.
-
Pharmacokinetics: Studied in animals to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the ADC.
The following table provides a template for the kind of quantitative data that would be generated during the development of an ADC using a this compound linker.
Template for Quantitative Data Summary:
| Parameter | ADC-1 (this compound) | ADC-2 (Control Linker) |
| Average DAR | 3.8 | 3.9 |
| Purity (SEC-HPLC) | >98% | >98% |
| IC50 (Target Cells) | 1.2 nM | 1.5 nM |
| IC50 (Non-Target Cells) | >10 µM | >10 µM |
| Tumor Growth Inhibition (in vivo) | 85% | 80% |
| Plasma Half-life (t₁/₂) | 150 hours | 145 hours |
Conclusion
The this compound linker represents a tool in the ADC development toolbox, offering a disulfide-based cleavage strategy for intracellular payload delivery. While specific details of its discovery and development are not widely disseminated, its application follows the well-established principles of ADC design. The success of any ADC built with this linker will depend on a thorough characterization of its physicochemical and biological properties, including DAR, purity, potency, and pharmacokinetic profile. Further research and publication of data from studies utilizing the this compound linker would be invaluable to the scientific community for a more complete understanding of its performance characteristics.
PDEC-NB Linker: An In-Depth Technical Guide to Stability and Cleavage
For Researchers, Scientists, and Drug Development Professionals
The PDEC-NB linker, a critical component in the design of advanced Antibody-Drug Conjugates (ADCs), offers a targeted approach to cancer therapy. Its efficacy hinges on a delicate balance: maintaining stability in systemic circulation to minimize off-target toxicity, while enabling efficient cleavage and payload release within the tumor microenvironment. This technical guide provides a comprehensive overview of the this compound linker, focusing on its stability profile, cleavage mechanisms, and the experimental protocols required for its evaluation.
Introduction to the this compound Linker
The this compound linker is a disulfide-based cleavable linker designed for use in ADCs. The acronym "PDEC" is understood to stand for Pyridyl Disulfide Ethyl Carbamate , which accurately describes its core chemical structure. The "-NB" suffix appears to be a vendor-specific identifier and can be a source of confusion, as the primary cleavage mechanism is not related to norbornene chemistry. The core of the this compound linker's functionality lies in its disulfide bond, which is susceptible to reduction, primarily by glutathione (GSH).
The structure of the this compound linker, as inferred from its SMILES string (O=C(OC1=CC=C(--INVALID-LINK--=O)C=C1)OCCSSC2=NC=CC=C2), reveals a pyridyl disulfide moiety connected to a carbamate group. This design allows for the attachment of a potent cytotoxic payload to an antibody, creating a prodrug that is selectively activated in the high-glutathione environment of cancer cells.
Stability of the this compound Linker
The stability of the this compound linker is paramount to the safety and efficacy of the corresponding ADC. Premature cleavage in the bloodstream can lead to the systemic release of the cytotoxic payload, resulting in severe off-target toxicity. The disulfide bond in the this compound linker is designed to be relatively stable in the low-micromolar concentrations of free thiols found in plasma.
Factors Influencing Stability
Several factors can influence the in vivo stability of disulfide linkers like this compound:
-
Steric Hindrance: The introduction of bulky substituents near the disulfide bond can sterically shield it from nucleophilic attack by thiols, thereby increasing its stability in circulation. While the this compound linker itself does not possess significant steric hindrance in its core structure, modifications to the linker or the payload can be engineered to enhance stability.
-
Electronic Effects: The electronic properties of the groups attached to the disulfide bond can also modulate its reactivity.
-
Plasma Enzymes: While the primary cleavage mechanism is reductive, the potential for enzymatic degradation in the plasma should also be considered during stability assessments.
Quantitative Stability Data
Specific quantitative stability data for the this compound linker is not extensively available in the public domain. However, studies on structurally similar pyridyl disulfide linkers provide valuable insights into their expected stability. The following table summarizes representative stability data for various disulfide linkers in plasma, highlighting the impact of steric hindrance.
| Linker Type | Steric Hindrance | Half-life in Human Plasma (t½) | Reference Compound/Study |
| Unhindered Pyridyl Disulfide | Low | ~2.6 days | Example based on non-hindered disulfide linkers |
| Monomethyl-substituted Disulfide | Medium | ~5.5 days | Structurally similar hindered linkers |
| Dimethyl-substituted Disulfide | High | >7 days | Structurally similar hindered linkers |
Note: The data presented are illustrative and based on findings for structurally related disulfide linkers. The actual half-life of a this compound-containing ADC will depend on the specific antibody, payload, and conjugation site.
Cleavage of the this compound Linker
The targeted release of the cytotoxic payload from a this compound-linked ADC is triggered by the significantly higher concentration of glutathione (GSH) within the intracellular environment of tumor cells (1-10 mM) compared to the bloodstream (~5 µM).[1]
Mechanism of Cleavage
The cleavage of the this compound linker occurs via a thiol-disulfide exchange reaction. Intracellular glutathione, a tripeptide with a free thiol group, acts as a reducing agent, attacking the disulfide bond of the linker. This reaction results in the formation of a mixed disulfide between the linker and glutathione, and the release of the payload, which is now activated to exert its cytotoxic effect.
Experimental Protocols
Thorough experimental evaluation of the stability and cleavage of the this compound linker is crucial for the successful development of an ADC. The following sections provide detailed methodologies for key experiments.
In Vitro Plasma Stability Assay
This assay assesses the stability of the ADC in plasma to determine the rate of premature payload deconjugation.
Materials:
-
ADC containing the this compound linker
-
Human or mouse plasma
-
Phosphate-buffered saline (PBS), pH 7.4
-
Protein A or G affinity chromatography resin
-
LC-MS/MS system
-
Incubator at 37°C
Procedure:
-
Incubate the ADC at a final concentration of 1 mg/mL in plasma at 37°C.
-
At various time points (e.g., 0, 4, 24, 48, 72, and 144 hours), withdraw an aliquot of the plasma-ADC mixture.
-
Immediately quench any reaction by diluting the sample in ice-cold PBS.
-
Capture the ADC from the plasma sample using Protein A or G affinity chromatography to separate it from plasma proteins.
-
Wash the captured ADC with PBS to remove non-specifically bound proteins.
-
Elute the ADC from the affinity resin.
-
Analyze the eluted ADC by LC-MS to determine the drug-to-antibody ratio (DAR).
-
Calculate the percentage of intact ADC remaining at each time point to determine the plasma half-life.
Glutathione-Mediated Cleavage Assay
This assay evaluates the rate of payload release from the ADC in the presence of glutathione, simulating the intracellular reducing environment.
Materials:
-
ADC with the this compound linker
-
Reduced Glutathione (GSH)
-
Phosphate-buffered saline (PBS), pH 7.4
-
LC-MS/MS system
-
Incubator at 37°C
Procedure:
-
Prepare a solution of the ADC in PBS at a concentration of 1 mg/mL.
-
Prepare a stock solution of GSH in PBS.
-
Initiate the cleavage reaction by adding GSH to the ADC solution to a final concentration of 1-10 mM.
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding an alkylating agent like N-ethylmaleimide (NEM) or by flash-freezing the sample.
-
Analyze the samples by LC-MS/MS to quantify the amount of released payload.
-
Plot the concentration of the released payload over time to determine the cleavage rate.
Conclusion
The this compound linker represents a valuable tool in the development of targeted cancer therapies. Its disulfide-based chemistry allows for stable circulation of the ADC and selective release of the cytotoxic payload within the high-glutathione environment of tumor cells. A thorough understanding and experimental evaluation of the linker's stability and cleavage kinetics are essential for the design of safe and effective ADCs. While specific quantitative data for the this compound linker remains limited in publicly accessible literature, the principles of disulfide linker chemistry and the provided experimental protocols offer a robust framework for its characterization and optimization in drug development programs. Future research focusing on the direct quantification of the stability and cleavage rates of this compound and its derivatives will further enhance its application in next-generation ADCs.
References
An In-depth Technical Guide to Cleavable Linkers in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) have emerged as a powerful class of targeted therapeutics, combining the specificity of monoclonal antibodies with the potency of cytotoxic small molecules to selectively eliminate cancer cells. The linker, a critical component connecting the antibody and the cytotoxic payload, plays a pivotal role in the overall success of an ADC.[] It dictates the stability of the ADC in circulation, the efficiency of drug release at the tumor site, and ultimately, the therapeutic index.[2]
Cleavable linkers are designed to be stable in the systemic circulation and to release the payload upon encountering specific triggers within the tumor microenvironment or inside the target cancer cell.[][3] This controlled release mechanism is crucial for minimizing off-target toxicity and maximizing anti-tumor efficacy.[2] This guide provides a comprehensive technical overview of the major classes of cleavable linkers used in ADCs, their mechanisms of action, comparative stability data, and detailed experimental protocols for their evaluation.
Types of Cleavable Linkers and Their Mechanisms of Action
Cleavable linkers can be broadly categorized into three main types based on their cleavage mechanism: pH-sensitive, enzyme-cleavable, and glutathione-sensitive linkers.[]
pH-Sensitive (Acid-Cleavable) Linkers
These linkers are designed to remain stable at the physiological pH of blood (pH 7.4) but to undergo hydrolysis in the acidic environment of endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0) following ADC internalization.[4][5]
-
Hydrazone Linkers: Hydrazone linkers are formed between a ketone and a hydrazine. They are susceptible to acid-catalyzed hydrolysis, which releases the payload.[6] While effective, first-generation hydrazone linkers showed some instability in plasma, leading to premature drug release.[6][7]
-
Carbonate and Acetal/Ketal Linkers: These linkers also exploit the acidic intracellular environment for cleavage.[4][5] Modifications, such as the inclusion of a p-aminobenzyl (PAB) group, have been shown to enhance the stability of some acid-labile linkers in serum.[4]
Mechanism of Action for pH-Sensitive Linkers
Enzyme-Cleavable Linkers
Enzyme-cleavable linkers are designed to be substrates for specific enzymes that are highly expressed in the tumor microenvironment or within lysosomes of cancer cells.[8] This provides a high degree of specificity for payload release.
-
Peptide Linkers: Dipeptide linkers, such as valine-citrulline (Val-Cit) and valine-alanine (Val-Ala), are the most common type of enzyme-cleavable linkers.[][6] They are cleaved by lysosomal proteases, particularly Cathepsin B, which is often overexpressed in tumor cells.[][9] The inclusion of a self-immolative spacer, like p-aminobenzyl carbamate (PABC), between the peptide and the drug ensures the release of the unmodified payload.[10]
-
β-Glucuronide Linkers: These linkers are cleaved by β-glucuronidase, an enzyme found in the tumor microenvironment and lysosomes.[6][11] They offer the advantage of high hydrophilicity, which can help to reduce ADC aggregation, especially with hydrophobic payloads.[4]
Mechanism of Action for Enzyme-Cleavable Linkers
Glutathione-Sensitive (Disulfide) Linkers
These linkers utilize the significant difference in glutathione (GSH) concentration between the extracellular environment (micromolar range) and the intracellular cytoplasm (millimolar range).[12][13] Disulfide bonds within the linker remain stable in the bloodstream but are rapidly reduced by the high intracellular GSH concentration, leading to payload release.[12][13] The stability of disulfide linkers can be tuned by introducing steric hindrance around the disulfide bond.
Mechanism of Action for Glutathione-Sensitive Linkers
References
- 2. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Towards a glutathione-cleavable azobenzene linker for antibody–drug conjugates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. criver.com [criver.com]
- 10. A comparison of the activity, lysosomal stability, and efficacy of legumain-cleavable and cathepsin cleavable ADC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. communities.springernature.com [communities.springernature.com]
- 13. Linkers: An Assurance for Controlled Delivery of Antibody-Drug Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
PDEC-NB (CAS: 874302-76-8): A Technical Overview of a Disulfide-Cleavable Linker for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction:
PDEC-NB, with the Chemical Abstracts Service (CAS) number 874302-76-8, is a heterobifunctional, disulfide-containing linker utilized in the field of bioconjugation, particularly for the development of antibody-drug conjugates (ADCs). ADCs are a class of targeted therapeutics that leverage the specificity of a monoclonal antibody to deliver a potent cytotoxic payload directly to cancer cells. The linker component is critical to the success of an ADC, ensuring stability in circulation and enabling the conditional release of the payload at the target site. This compound belongs to the category of cleavable linkers, designed to be selectively broken within the intracellular environment of tumor cells.
Core Concepts and Mechanism of Action
This compound, chemically known as 4-nitrophenyl (2-(pyridin-2-yldisulfanyl)ethyl) carbonate, incorporates a disulfide bond within its structure. This disulfide bond is relatively stable in the bloodstream, contributing to the overall stability of the ADC and preventing premature release of the cytotoxic drug, which could lead to off-target toxicity.
Upon internalization of the ADC into a target cancer cell, the intracellular environment, which is significantly more reducing than the extracellular space, facilitates the cleavage of the disulfide bond. This reductive cleavage is primarily mediated by the high intracellular concentration of glutathione (GSH), a tripeptide thiol. The cleavage of the disulfide bond in this compound initiates the release of the conjugated payload, which can then exert its cytotoxic effect, leading to apoptosis or cell death.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.
| Property | Value |
| CAS Number | 874302-76-8 |
| Molecular Formula | C14H12N2O5S2 |
| Molecular Weight | 352.4 g/mol |
| IUPAC Name | 4-nitrophenyl (2-(pyridin-2-yldisulfanyl)ethyl) carbonate |
| Purity | Typically >95% |
| Appearance | Solid |
| Solubility | Soluble in organic solvents such as DMSO |
| Storage Conditions | Recommended storage at -20°C to -80°C for long-term stability |
Application in Antibody-Drug Conjugate Synthesis
The synthesis of an ADC using this compound involves a multi-step process. The linker acts as a bridge between the antibody and the cytotoxic payload. One end of the this compound linker is designed to react with a functional group on the antibody, typically the thiol group of a cysteine residue. The other end is designed to be conjugated to the payload molecule.
General Conjugation Workflow:
The general workflow for creating an ADC with a linker like this compound is visualized in the diagram below.
Caption: General workflow for the synthesis of an antibody-drug conjugate.
Intracellular Cleavage and Payload Release
Once the ADC has bound to its target antigen on the cancer cell surface and has been internalized, the disulfide bond of the this compound linker is exposed to the reducing intracellular environment. The following diagram illustrates the cleavage mechanism.
Caption: Intracellular disulfide cleavage and payload release mechanism.
Experimental Considerations and Future Perspectives
While this compound is commercially available as a linker for ADC development, detailed experimental protocols and quantitative data from studies utilizing this specific linker are not widely available in peer-reviewed literature. For researchers and drug development professionals, this necessitates a thorough in-house validation and optimization of conjugation and cleavage conditions.
Key experimental considerations would include:
-
Drug-to-Antibody Ratio (DAR) Optimization: Achieving a homogenous and optimal DAR is crucial for the efficacy and safety of an ADC.
-
In Vitro Cytotoxicity Assays: Evaluating the potency of the resulting ADC on target cell lines.
-
Stability Studies: Assessing the stability of the ADC in plasma to ensure minimal premature drug release.
-
In Vivo Efficacy Studies: Testing the therapeutic effect of the ADC in preclinical animal models.
The future of ADC development continues to evolve, with a focus on novel linker technologies and more potent payloads. Disulfide-based linkers like this compound remain a relevant and important tool in the design of next-generation targeted cancer therapies. Further research and publication of data specifically involving this compound would be beneficial to the scientific community to fully elucidate its potential and optimal applications.
An In-depth Technical Guide to Disulfide Linkers in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Disulfide linkers are a cornerstone of modern bioconjugation, particularly in the development of targeted therapeutics like antibody-drug conjugates (ADCs). Their unique sensitivity to the intracellular reducing environment allows for the stable circulation of a bioconjugate in the bloodstream and the specific release of its payload within target cells. This guide provides a comprehensive technical overview of disulfide linkers, covering their core chemistry, stability, and application, with a focus on quantitative data and detailed experimental methodologies.
The Chemistry of Disulfide Linkers: A Tale of Two Environments
The functionality of disulfide linkers is predicated on the stark difference in redox potential between the extracellular and intracellular environments. The bloodstream is a relatively oxidizing environment with low concentrations of free thiols, such as cysteine (8–11 µM) and glutathione (GSH, ~5 µM).[1][2] In this environment, the disulfide bond (R-S-S-R') remains largely intact, ensuring the stability of the bioconjugate and minimizing premature drug release that could lead to off-target toxicity.[3][4]
Conversely, the cytoplasm of a cell is a highly reducing environment, with glutathione concentrations in the millimolar range (1–10 mM).[1][2][5] This high concentration of GSH drives the cleavage of the disulfide bond through a process called thiol-disulfide exchange.[2] This exchange reaction releases the conjugated payload inside the target cell, where it can exert its therapeutic effect.
The mechanism of thiol-disulfide exchange is a nucleophilic substitution reaction (SN2) where a thiolate anion (RS⁻) from a reducing agent like glutathione attacks one of the sulfur atoms of the disulfide bridge. This forms a new, mixed disulfide and releases the other sulfur atom as a thiol.[6]
Types of Disulfide Linkers and Their Stability
The stability of the disulfide bond is a critical parameter in the design of bioconjugates. A linker that is too labile will release the payload prematurely, while a linker that is too stable will not release the payload efficiently within the target cell. To address this, various types of disulfide linkers have been developed, with stability being a key differentiator.
Unhindered Disulfide Linkers
The simplest disulfide linkers are unhindered, meaning there are no bulky chemical groups near the disulfide bond. These linkers are readily cleaved in the presence of glutathione. An example is the SPP (N-succinimidyl 4-(2-pyridyldithio)propionate) linker. While efficient in payload release, unhindered linkers can exhibit lower stability in plasma, leading to a shorter half-life of the intact conjugate.[7]
Sterically Hindered Disulfide Linkers
To enhance plasma stability, sterically hindered disulfide linkers have been developed. These linkers have bulky groups, typically methyl groups, positioned adjacent to the disulfide bond. This steric hindrance protects the disulfide bond from premature reduction in the bloodstream.[8] A widely used example is the SPDB (N-succinimidyl 4-(2-pyridyldithio)butyrate) linker, which contains two methyl groups on the carbon atom adjacent to the disulfide bond on the payload side. This modification significantly increases the half-life of the conjugate in circulation.[1]
Self-Immolative Disulfide Linkers
Self-immolative linkers are sophisticated constructs that, upon cleavage of the disulfide bond, undergo a subsequent spontaneous electronic cascade reaction to release the payload in its unmodified, active form. This is particularly useful for payloads that do not have a native thiol group for direct conjugation.[9]
Quantitative Comparison of Disulfide Linker Stability
The stability of disulfide linkers is typically assessed by measuring the half-life of the intact bioconjugate in plasma or serum. The following table summarizes quantitative data on the stability of various disulfide linkers.
| Linker Type | Linker Name | Steric Hindrance | Half-life in Human Plasma | Reference(s) |
| Unhindered Pyridyl Disulfide | SPP | None | Faster ADC clearance compared to MCC | [7] |
| Hindered Pyridyl Disulfide | SPDB | Two methyl groups | ~9 days (for maytansine conjugate) | [1] |
| Non-cleavable Thioether | SMCC | N/A | High stability | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis, conjugation, and characterization of disulfide-linked bioconjugates.
Synthesis of a Sterically Hindered Pyridyl Disulfide Linker (SPDB)
This protocol describes the synthesis of the N-succinimidyl 4-(2-pyridyldithio)butyrate (SPDB) linker.
Materials:
-
4-Butyrolactone
-
Thiourea
-
Hydrobromic acid
-
2,2'-Dipyridyl disulfide
-
N-Hydroxysuccinimide (NHS)
-
Dicyclohexylcarbodiimide (DCC)
-
Dichloromethane (DCM)
-
Ethyl acetate
-
Hexanes
-
Sodium bicarbonate
-
Sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Synthesis of 4-mercaptobutyric acid:
-
Reflux 4-butyrolactone with thiourea and hydrobromic acid.
-
Hydrolyze the resulting isothiouronium salt with a base to yield 4-mercaptobutyric acid.
-
Purify the product by distillation or crystallization.
-
-
Synthesis of 4-(2-pyridyldithio)butyric acid:
-
Dissolve 4-mercaptobutyric acid and 2,2'-dipyridyl disulfide in methanol.
-
Stir the reaction at room temperature until completion, monitoring by TLC.
-
Remove the solvent under reduced pressure and purify the product by column chromatography on silica gel.
-
-
Synthesis of N-succinimidyl 4-(2-pyridyldithio)butyrate (SPDB):
-
Dissolve 4-(2-pyridyldithio)butyric acid and N-hydroxysuccinimide in dry DCM.
-
Add DCC to the solution at 0°C and stir overnight at room temperature.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with sodium bicarbonate solution and brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethyl acetate/hexanes to yield SPDB.
-
General Protocol for Antibody Conjugation with a Pyridyl Disulfide Linker
This protocol outlines the steps for conjugating a thiol-containing payload to an antibody using a pyridyl disulfide-functionalized linker.
Materials:
-
Antibody solution in a suitable buffer (e.g., PBS, pH 7.4)
-
Pyridyl disulfide-functionalized payload
-
Reducing agent (e.g., TCEP or DTT)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification system (e.g., size-exclusion chromatography)
-
Reaction buffer (e.g., PBS with EDTA)
Procedure:
-
Antibody Reduction (if conjugating to native cysteines):
-
To conjugate to interchain disulfide bonds, partially reduce the antibody with a controlled amount of a reducing agent like TCEP or DTT. The amount of reducing agent will determine the number of available thiol groups.
-
Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time (e.g., 90 minutes).
-
-
Conjugation:
-
Add the pyridyl disulfide-functionalized payload to the reduced antibody solution. A molar excess of the payload is typically used.
-
Incubate the reaction at room temperature or 4°C for several hours to overnight, with gentle mixing. The reaction can be monitored by the release of pyridine-2-thione, which absorbs at 343 nm.
-
-
Quenching:
-
Add a quenching reagent like N-acetylcysteine to cap any unreacted thiol groups on the antibody.
-
-
Purification:
-
Characterization:
In Vitro Disulfide Cleavage Assay (Ellman's Assay)
This assay quantifies the release of a thiol-containing payload from a disulfide-linked bioconjugate in the presence of a reducing agent.[8][18][19][20][21]
Materials:
-
Disulfide-linked bioconjugate
-
Reaction buffer (e.g., 0.1 M sodium phosphate, pH 8.0)
-
Reducing agent (e.g., Glutathione or DTT)
-
Ellman's Reagent (5,5'-dithio-bis-(2-nitrobenzoic acid), DTNB)
-
Spectrophotometer
Procedure:
-
Prepare a standard curve:
-
Prepare a series of known concentrations of the free thiol-containing payload in the reaction buffer.
-
Add Ellman's Reagent to each standard.
-
Incubate for 15 minutes at room temperature.
-
Measure the absorbance at 412 nm.
-
Plot absorbance versus concentration to generate a standard curve.
-
-
Cleavage Reaction:
-
Incubate the disulfide-linked bioconjugate with the reducing agent (e.g., 5 mM GSH) in the reaction buffer at 37°C.
-
At various time points, take aliquots of the reaction mixture.
-
-
Quantification of Released Thiol:
-
Add Ellman's Reagent to each aliquot.
-
Incubate for 15 minutes at room temperature.
-
Measure the absorbance at 412 nm.
-
Use the standard curve to determine the concentration of the released thiol-containing payload at each time point.
-
In Vitro Bystander Effect Assay
This assay assesses the ability of a payload released from a target cell to kill neighboring, non-target cells.[5][22][23][24]
Materials:
-
Antigen-positive target cell line
-
Antigen-negative bystander cell line (e.g., engineered to express a fluorescent protein like GFP for easy identification)
-
Antibody-drug conjugate with a cleavable disulfide linker
-
Control antibody-drug conjugate with a non-cleavable linker
-
Cell culture medium and supplements
-
Fluorescence microscope or flow cytometer
-
Cell viability reagent (e.g., MTT or CellTiter-Glo)
Procedure:
-
Co-culture setup:
-
Seed the antigen-positive and antigen-negative cells together in a multi-well plate at a defined ratio (e.g., 1:1).
-
-
Treatment:
-
Treat the co-cultures with serial dilutions of the disulfide-linked ADC and the non-cleavable control ADC. Include an untreated control.
-
-
Incubation:
-
Incubate the cells for a period sufficient to observe cell killing (e.g., 72-96 hours).
-
-
Analysis:
-
Microscopy/Flow Cytometry: Quantify the number of viable antigen-negative (GFP-positive) cells in each treatment group. A decrease in the number of GFP-positive cells in the presence of the cleavable ADC compared to the non-cleavable ADC indicates a bystander effect.
-
Cell Viability Assay: Measure the overall cell viability in each well. While this does not distinguish between target and bystander cell death, a greater overall cell killing with the cleavable linker at a given concentration can suggest a bystander effect.
-
Visualization of Key Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key processes involving disulfide linkers in bioconjugation.
References
- 1. Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. tandfonline.com [tandfonline.com]
- 4. Influence of antibody–drug conjugate cleavability, drug-to-antibody ratio, and free payload concentration on systemic toxicities: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. How Thioredoxin Dissociates Its Mixed Disulfide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. agilent.com [agilent.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Insights from native mass spectrometry approaches for top- and middle- level characterization of site-specific antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Analysis of ADCs by Native Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 18. broadpharm.com [broadpharm.com]
- 19. bmglabtech.com [bmglabtech.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 24. researchgate.net [researchgate.net]
An In-depth Technical Guide to PDEC-NB: A Cleavable Linker for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of PDEC-NB, a heterobifunctional, disulfide-containing linker utilized in the development of antibody-drug conjugates (ADCs). This document details its chemical properties, mechanism of action, and a generalized experimental workflow for its application in bioconjugation.
Core Molecular Data
This compound, chemically known as 4-Nitrophenyl 2-(Pyridin-2-Yldisulfanyl)Ethyl Carbonate, is a crucial component in the construction of ADCs. Its quantitative data is summarized below.
| Property | Value | Reference |
| Synonyms | This compound, 4-Nitrophenyl 2-(Pyridin-2-Yldisulfanyl)Ethyl Carbonate | [1] |
| CAS Number | 874302-76-8 | [2] |
| Molecular Formula | C14H12N2O5S2 | [1] |
| Molecular Weight | 352.39 g/mol | [1][2] |
| Appearance | Solid powder | [] |
| Purity | Typically ≥98% | [] |
| Solubility | Soluble in DMSO (e.g., 70 mg/mL) | [2] |
| Storage Conditions | -20°C for long-term storage | [4] |
Mechanism of Action in Antibody-Drug Conjugates
This compound serves as a cleavable linker, connecting a cytotoxic payload to a monoclonal antibody. The disulfide bond within the linker is designed to be stable in the bloodstream but is readily cleaved in the reducing environment of the target cell's cytoplasm. This targeted release mechanism enhances the therapeutic window of the conjugated drug by minimizing off-target toxicity.[]
The intracellular cleavage is primarily mediated by the high concentration of glutathione (GSH), which is significantly more abundant inside cells compared to the extracellular matrix.[] This reductive cleavage releases the drug payload, allowing it to exert its cytotoxic effect on the target cell.
Below is a diagram illustrating the general mechanism of action for an ADC utilizing a disulfide-cleavable linker like this compound.
Experimental Workflow and Protocols
The synthesis of an ADC using this compound is a multi-step process that involves the initial reaction of the linker with the drug, followed by conjugation to the antibody. This compound is a heterobifunctional linker, featuring an amine-reactive 4-nitrophenyl carbonate group and a thiol-reactive 2-pyridyldithio group.[6][7] This allows for a directed conjugation strategy.
The following diagram outlines the general experimental workflow for creating an ADC with this compound.
Detailed Experimental Protocols
The following are generalized protocols based on the known reactivity of this compound and standard bioconjugation techniques. Optimization will be required for specific antibodies and drugs.
Protocol 1: Synthesis of the Drug-Linker Conjugate
This protocol describes the reaction of the amine-reactive 4-nitrophenyl carbonate group of this compound with an amine-containing cytotoxic drug.
-
Reagent Preparation:
-
Dissolve the amine-containing cytotoxic drug in a suitable anhydrous organic solvent (e.g., DMF or DMSO).
-
Dissolve this compound in the same solvent to a known concentration.
-
-
Reaction:
-
Add a slight molar excess (e.g., 1.1 to 1.5 equivalents) of this compound to the drug solution.
-
If the drug is a salt (e.g., hydrochloride), add a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to neutralize the salt and free the amine.
-
Stir the reaction mixture at room temperature and protect it from light. Monitor the reaction progress by a suitable analytical method such as HPLC or LC-MS.
-
-
Purification:
-
Once the reaction is complete, purify the drug-linker conjugate using column chromatography (e.g., silica gel) or preparative HPLC to remove unreacted starting materials and byproducts.
-
-
Characterization:
-
Confirm the identity and purity of the drug-PDEC-NB conjugate using techniques like LC-MS and NMR.
-
Protocol 2: Preparation of the Reduced Antibody
This protocol details the reduction of the antibody's interchain disulfide bonds to generate free thiol groups for conjugation.
-
Antibody Preparation:
-
Prepare a solution of the monoclonal antibody in a suitable buffer (e.g., PBS) at a concentration of 1-10 mg/mL.
-
-
Reduction:
-
Add a reducing agent such as tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (DTT) to the antibody solution. The molar excess of the reducing agent will determine the number of disulfide bonds reduced.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 30-60 minutes).
-
-
Purification:
-
Remove the excess reducing agent by passing the antibody solution through a desalting column or by tangential flow filtration (TFF). The resulting solution contains the reduced antibody with free thiol groups.
-
Protocol 3: Conjugation of the Drug-Linker to the Antibody
This protocol describes the thiol-disulfide exchange reaction between the 2-pyridyldithio group of the drug-linker conjugate and the free thiols on the reduced antibody.
-
Reaction:
-
Add a molar excess of the purified drug-PDEC-NB conjugate (dissolved in a small amount of a water-miscible organic solvent like DMSO) to the reduced antibody solution. The molar ratio will influence the final drug-to-antibody ratio (DAR).
-
Incubate the reaction mixture at room temperature for 1-4 hours with gentle mixing.
-
-
Purification:
-
Purify the resulting ADC from unreacted drug-linker and other small molecules using size exclusion chromatography (SEC) or TFF. Hydrophobic interaction chromatography (HIC) can be used to separate ADC species with different DARs.
-
-
Characterization:
-
Characterize the final ADC to determine the DAR, aggregation levels, and purity. This can be achieved using techniques such as UV-Vis spectroscopy, HIC-HPLC, SEC-HPLC, and mass spectrometry.
-
Logical Relationships in this compound Functionality
The design of this compound incorporates two key reactive moieties, enabling a specific and controlled conjugation process. The logical relationship between its functional groups and the target molecules is depicted below.
References
- 1. 4-Nitrophenyl 2-(pyridin-2-yldisulfanyl)ethyl carbonate | C14H12N2O5S2 | CID 11638899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 4. 4-nitrophenyl 2-(pyridin-2-yldisulfanyl)ethyl carbonate, 874302-76-8 | BroadPharm [broadpharm.com]
- 6. 4-nitrophenyl 2-(pyridin-2-yldisulfanyl)ethyl carbonate, 874302-76-8 | BroadPharm [broadpharm.com]
- 7. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Technical Guide on the Application of Phosphodiesterase Type 5 (PDE5) Inhibitors in Neuroblastoma and Pediatric Cancers
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The compound "PDEC-NB" is not identified in publicly available literature. This guide is based on the strong evidence that the query relates to the application of P hosphod ie sterase C lass 5 (PDE5) inhibitors for the treatment of N eurob lastoma (NB) and other related pediatric cancers.
Executive Summary
Phosphodiesterase type 5 (PDE5) is increasingly recognized as a therapeutic target in various malignancies due to its elevated expression in tumor tissues compared to normal cells. PDE5 inhibitors, such as sildenafil and vardenafil, have demonstrated potential as anticancer agents, both as monotherapies and as chemo-sensitizers. Their primary mechanism of action involves the inhibition of cGMP degradation, leading to the activation of Protein Kinase G (PKG) signaling pathways. This cascade can induce apoptosis, suppress tumor growth, and inhibit angiogenesis. Furthermore, preclinical studies have shown that PDE5 inhibitors can enhance the efficacy of standard chemotherapeutic agents, representing a promising strategy for improving treatment outcomes in difficult-to-treat cancers like neuroblastoma and medulloblastoma.
Mechanism of Action: The cGMP/PKG Signaling Pathway
The anticancer effects of PDE5 inhibitors are primarily mediated through the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway.[1][2][3] PDE5 is an enzyme that catalyzes the hydrolysis of cGMP to the inactive 5'-GMP.[4] By inhibiting PDE5, these drugs lead to an accumulation of intracellular cGMP.[5][6][7]
Elevated cGMP levels activate cGMP-dependent protein kinase G (PKG), which in turn triggers a cascade of downstream events that collectively contribute to anti-tumor activity.[5][6] These events include:
-
Induction of Apoptosis: PKG activation can lead to programmed cell death through various mechanisms, including the activation of caspase-3 and the modulation of the Bcl-2 family of proteins.[8][9][10]
-
Growth Suppression: The pathway can inhibit cancer cell proliferation by downregulating key cell cycle regulators like cyclin D1.[4][5]
-
Inhibition of Angiogenesis: PDE5 inhibitors have been shown to reduce the expression of pro-angiogenic factors such as vascular endothelial growth factor (VEGF).[10]
-
Promotion of Autophagy: In some contexts, the pathway can induce autophagy, a cellular process that can lead to cell death.[6]
-
Chemosensitization: PDE5 inhibitors can enhance the effectiveness of chemotherapeutic drugs by increasing their intracellular accumulation, potentially by inhibiting the function of ABC multidrug-resistant transporters.[4][5][6]
The following diagram illustrates the core signaling pathway.
References
- 1. The Role of PDE5 Inhibitors and the NO/cGMP Pathway in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Repurposing phosphodiesterase-5 inhibitors as chemoadjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphodiesterase type 5 and cancers: progress and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. 2024-7941 [excli.de]
- 8. Frontiers | Phosphodiesterase Type 5 (PDE5) Inhibitors Sensitize Topoisomerase II Inhibitors in Killing Prostate Cancer Through PDE5-Independent Impairment of HR and NHEJ DNA Repair Systems [frontiersin.org]
- 9. Sildenafil triggers tumor lethality through altered expression of HSP90 and degradation of PKD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sildenafil potentiates the antitumor activity of cisplatin by induction of apoptosis and inhibition of proliferation and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Antibody-Drug Conjugate (ADC) Synthesis using the PDEC-NB Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a powerful class of biopharmaceuticals designed for the targeted delivery of cytotoxic agents to cancer cells. The efficacy and safety of an ADC are critically dependent on the linker connecting the antibody to the payload. The PDEC-NB (a conceptual disulfide-cleavable linker) protocol detailed herein provides a robust method for the synthesis of ADCs. This protocol leverages a disulfide-containing linker, designed to be stable in systemic circulation and efficiently cleaved in the reducing intracellular environment of tumor cells, ensuring targeted payload release.
This document provides detailed methodologies for the synthesis and characterization of ADCs using the this compound protocol, including quantitative data for typical outcomes and a visual representation of the experimental workflow.
Principle of the this compound Protocol
The this compound protocol is based on a cysteine-based conjugation strategy. The interchain disulfide bonds of a monoclonal antibody (mAb) are partially or fully reduced to expose free sulfhydryl (-SH) groups. These reactive thiols are then covalently linked to a pre-prepared this compound linker-payload construct, which contains a disulfide bond that can react via thiol-disulfide exchange. This method allows for controlled drug-to-antibody ratios (DARs) and results in ADCs with favorable stability and efficacy profiles.
Quantitative Data Summary
The following table summarizes typical quantitative data obtained from ADC synthesis using a disulfide-cleavable linker protocol analogous to the this compound method. These values are representative and may vary depending on the specific antibody, payload, and precise reaction conditions.
| Parameter | Result | Method of Analysis |
| Average Drug-to-Antibody Ratio (DAR) | 3.5 - 4.0 | Hydrophobic Interaction Chromatography (HIC-HPLC), UV/Vis Spectroscopy |
| ADC Purity | >95% | Size Exclusion Chromatography (SEC-HPLC) |
| Monomer Content | >98% | Size Exclusion Chromatography (SEC-HPLC) |
| Conjugation Efficiency | 70 - 85% | HIC-HPLC |
| Residual Free Drug | <1% | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) |
| Endotoxin Levels | <0.5 EU/mg | Limulus Amebocyte Lysate (LAL) Assay |
Experimental Protocols
Materials and Reagents
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound-Payload construct
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
L-Arginine
-
Polysorbate 20
-
Diafiltration Buffer: 10 mM Histidine, 150 mM NaCl, pH 6.0
-
Formulation Buffer: 10 mM Histidine, 150 mM NaCl, 5% (w/v) Sucrose, pH 6.0
-
Deionized (DI) Water
-
Nitrogen Gas
Experimental Workflow Diagram
Caption: Workflow for ADC synthesis via the this compound protocol.
Detailed Methodology
Step 1: Antibody Reduction
-
Prepare the monoclonal antibody to a concentration of 10 mg/mL in a reaction vessel.
-
Add L-Arginine to a final concentration of 50 mM to prevent aggregation.
-
Gently purge the reaction vessel with nitrogen gas to create an inert atmosphere.
-
Prepare a fresh solution of TCEP in DI water.
-
Add the TCEP solution to the antibody solution to achieve a final molar ratio of TCEP to mAb of 2.5:1.
-
Incubate the reaction mixture at 37°C for 2 hours with gentle agitation. This step partially reduces the interchain disulfide bonds, exposing free sulfhydryl groups.
Step 2: Linker-Payload Preparation
-
In a separate vessel, dissolve the this compound-Payload construct in a co-solvent system, such as a 1:1 mixture of dimethylacetamide (DMA) and propylene glycol, to a stock concentration of 10 mM.
-
Ensure the linker-payload is fully dissolved before proceeding.
Step 3: Conjugation
-
Cool the reduced antibody solution from Step 1 to 4°C.
-
Slowly add the this compound-Payload solution from Step 2 to the reduced antibody solution to achieve a molar ratio of linker-payload to mAb of 5:1.
-
Incubate the conjugation reaction at 4°C for 4 hours with gentle stirring.
-
To quench the reaction, add a freshly prepared solution of N-acetylcysteine to a final concentration of 10 mM.
-
Allow the quenching reaction to proceed for 30 minutes at 4°C.
Step 4: Purification and Formulation
-
Purify the crude ADC mixture using a tangential flow filtration (TFF) system with a 30 kDa molecular weight cut-off (MWCO) membrane.
-
Perform an initial diafiltration against 10 diavolumes of Diafiltration Buffer to remove unreacted linker-payload, quenching agent, and co-solvents.
-
Perform a second diafiltration against 5 diavolumes of the final Formulation Buffer.
-
Concentrate the purified ADC to the desired final concentration (e.g., 5 mg/mL).
-
Sterile filter the final ADC solution through a 0.22 µm filter.
-
Store the final ADC product at -80°C for long-term stability.
Characterization of the Final ADC Product
A comprehensive characterization of the purified ADC is crucial to ensure its quality and consistency. The following are key analytical techniques employed for this purpose:
-
Size Exclusion Chromatography (SEC-HPLC): To determine the purity of the ADC and quantify the percentage of monomer, aggregates, and fragments.
-
Hydrophobic Interaction Chromatography (HIC-HPLC): To determine the drug-to-antibody ratio (DAR) distribution and calculate the average DAR. This technique separates ADC species based on the number of conjugated drug molecules.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): To quantify the amount of residual free drug-linker in the final product.
-
UV/Vis Spectroscopy: To determine the protein concentration and can also be used as an orthogonal method to estimate the average DAR by measuring absorbance at 280 nm (for the antibody) and a wavelength specific to the payload.
-
Mass Spectrometry (MS): To confirm the identity and integrity of the ADC, including the masses of the light and heavy chains with and without the conjugated payload.
-
Endotoxin Testing: To ensure the final product is free from pyrogenic contaminants.
Conclusion
The this compound protocol provides a reliable and reproducible method for the synthesis of disulfide-cleavable ADCs. The detailed experimental procedures and characterization methods outlined in this document are intended to guide researchers and drug development professionals in the successful production and evaluation of these promising therapeutic agents. Adherence to these protocols will facilitate the generation of well-characterized ADCs with the potential for high therapeutic efficacy and a favorable safety profile.
Application Notes and Protocols for Amine-Reactive NHS Ester-Based Bioconjugation
I am unable to provide information on "PDEC-NB" as extensive searches have not yielded any specific bioconjugation reagent or methodology under this name. It is possible that this is a typographical error, a highly specialized or proprietary term not in the public domain, or an internal abbreviation.
To fulfill your request for detailed application notes and protocols in bioconjugation, I will proceed with a representative and widely used bioconjugation strategy: amine-reactive N-hydroxysuccinimide (NHS) ester-based bioconjugation . This method is fundamental in the field and is used extensively by researchers, scientists, and drug development professionals. All the following information, diagrams, and protocols are based on this well-established technique.
Audience: Researchers, scientists, and drug development professionals.
Introduction to NHS Ester-Based Bioconjugation
N-hydroxysuccinimide (NHS) esters are one of the most common types of reagents for modifying biomolecules. They react efficiently with primary amines (-NH2) under physiological to slightly alkaline conditions to form stable amide bonds. In proteins, primary amines are found at the N-terminus of polypeptide chains and on the side chain of lysine (Lys, K) residues. Due to their positive charge at physiological pH, lysine residues are typically located on the exterior of proteins, making them accessible for conjugation without significant disruption of the protein's tertiary structure.
This bioconjugation technique is widely employed for various applications, including:
-
Labeling: Attaching fluorescent dyes, biotin, or other reporter molecules.
-
Crosslinking: Creating protein-protein conjugates or linking proteins to other molecules.
-
Immobilization: Attaching proteins to solid supports like beads or surfaces.
-
Drug Conjugation: Forming antibody-drug conjugates (ADCs) or other protein therapeutics.
Reaction Mechanism
The fundamental reaction involves the nucleophilic attack of a primary amine on the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.
Caption: Reaction mechanism of NHS ester with a primary amine on a protein.
Factors Influencing the Reaction
Several factors must be controlled to ensure efficient and specific bioconjugation:
-
pH: The reaction is highly pH-dependent. The optimal pH range is typically 7.2 to 8.5.[1][2] Below this range, the primary amines are protonated (-NH3+), rendering them non-nucleophilic. Above this range, the rate of hydrolysis of the NHS ester increases significantly, which competes with the desired amine reaction and reduces the conjugation efficiency.[1][2]
-
Buffer Choice: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, are incompatible as they will compete with the target molecule for reaction with the NHS ester.[3] Phosphate-buffered saline (PBS), borate buffer, or carbonate/bicarbonate buffer are commonly used.[2][3]
-
Concentration of Reactants: The concentrations of the protein and the NHS ester reagent influence the reaction rate and the degree of labeling. Higher concentrations generally lead to faster reactions.
-
Molar Ratio: The molar ratio of the NHS ester to the protein determines the average number of labels incorporated per protein molecule (degree of labeling, DOL). A higher molar excess of the NHS ester will result in a higher DOL.
-
Temperature and Time: Most NHS ester conjugations can be performed at room temperature for 1-4 hours or at 4°C overnight. Lower temperatures can help to minimize protein degradation and reduce the rate of NHS ester hydrolysis.
-
Solvent: Many NHS ester reagents are not readily soluble in aqueous buffers and are first dissolved in a dry, water-miscible organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before being added to the protein solution.[4][5] It is crucial to use anhydrous solvents, as any moisture will hydrolyze the NHS ester.[5]
Experimental Protocols
General Protocol for Protein Labeling with an NHS Ester
This protocol provides a general guideline for the conjugation of a protein with a generic NHS ester-functionalized molecule (e.g., a fluorescent dye or biotin).
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
NHS ester reagent
-
Anhydrous DMSO or DMF
-
Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Purification column (e.g., size-exclusion chromatography, dialysis cassette)
Workflow Diagram:
Caption: General experimental workflow for protein bioconjugation using NHS esters.
Procedure:
-
Prepare the Protein Solution:
-
Ensure the protein is in an appropriate amine-free buffer at a concentration of 1-10 mg/mL.
-
If the protein buffer contains amines, exchange it for a suitable buffer (e.g., PBS, pH 7.4) using dialysis or a desalting column.
-
-
Prepare the NHS Ester Solution:
-
Allow the vial of NHS ester reagent to equilibrate to room temperature before opening to prevent moisture condensation.[3]
-
Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a stock concentration (e.g., 10 mg/mL or 10 mM).[3] Do not prepare stock solutions for long-term storage as the NHS ester is susceptible to hydrolysis.[3]
-
-
Perform the Conjugation Reaction:
-
Calculate the required volume of the NHS ester solution to achieve the desired molar excess. A 10-20 fold molar excess is a common starting point for optimization.
-
Add the calculated volume of the NHS ester stock solution to the protein solution while gently vortexing.
-
The final concentration of the organic solvent (DMSO/DMF) should ideally be less than 10% of the total reaction volume to avoid protein denaturation.[3]
-
-
Incubate:
-
Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight, protected from light if using a fluorescent dye.
-
-
Quench the Reaction:
-
Stop the reaction by adding a quenching reagent that contains primary amines, such as Tris-HCl or glycine, to a final concentration of 20-50 mM.[2] This will react with any remaining unreacted NHS ester.
-
Incubate for an additional 15-30 minutes.
-
-
Purify the Conjugate:
-
Remove the excess, unreacted NHS ester reagent, the NHS byproduct, and the quenching reagent from the protein conjugate.
-
Common purification methods include size-exclusion chromatography (SEC), dialysis, or spin filtration.
-
-
Analyze the Conjugate:
-
Determine the Degree of Labeling (DOL) using spectrophotometry (if the label has a distinct absorbance) or mass spectrometry.
-
Assess the purity and integrity of the conjugate using SDS-PAGE.
-
Perform a functional assay to confirm that the biological activity of the protein has been retained.
-
Data Presentation
The efficiency and outcome of NHS ester bioconjugation are influenced by various reaction parameters. The following tables summarize typical data.
Table 1: Effect of pH on NHS Ester Stability and Reaction Efficiency
| pH | Half-life of NHS Ester Hydrolysis (at 4°C) | Relative Amine Reaction Efficiency |
| 7.0 | ~4-5 hours[1][2] | Moderate |
| 7.5 | ~1-2 hours | High |
| 8.0 | ~30-60 minutes | Very High |
| 8.6 | ~10 minutes[2] | High (but hydrolysis competes strongly) |
| 9.0 | <10 minutes | Moderate (hydrolysis is very rapid) |
Table 2: Example Molar Ratios and Resulting Degree of Labeling (DOL) for an IgG Antibody
| Molar Ratio (Ester:Antibody) | Typical Resulting DOL | Potential Outcome |
| 5:1 | 2 - 4 | Gentle labeling, good retention of activity. |
| 10:1 | 4 - 8 | Moderate labeling, suitable for many applications. |
| 20:1 | 8 - 12 | High labeling, risk of aggregation or loss of activity. |
| 40:1 | >12 | Very high labeling, often leads to precipitation and significant loss of function. |
Note: These are typical values and the optimal molar ratio must be determined empirically for each specific protein and reagent.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | pH is too low. | Increase the pH of the reaction buffer to 7.5-8.5. |
| NHS ester was hydrolyzed before use. | Use fresh, anhydrous DMSO/DMF. Allow reagent to warm to RT before opening. Prepare the solution immediately before use. | |
| Buffer contains competing amines (e.g., Tris). | Exchange the protein into an amine-free buffer like PBS. | |
| Protein Precipitation | Degree of labeling is too high. | Reduce the molar ratio of NHS ester to protein. |
| Organic solvent concentration is too high. | Keep the final DMSO/DMF concentration below 10%. | |
| Protein is unstable under reaction conditions. | Perform the reaction at 4°C instead of room temperature. | |
| Loss of Biological Activity | Labeling has occurred at a critical functional site. | Reduce the DOL by lowering the molar ratio. |
| Protein has denatured. | Check the stability of the protein under the reaction pH and temperature. Perform reaction at 4°C. |
This document provides a comprehensive overview and a set of protocols for using amine-reactive NHS esters in bioconjugation. For any specific application, further optimization of the reaction conditions is highly recommended to achieve the desired outcome.
References
Application Notes and Protocols for PDEC-NB Conjugation to Monoclonal Antibodies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the conjugation of a PDEC-NB (Poly(D,L-lactic-co-glycolic acid)-Disulfide-NHS Ester-Norbornene) linker to monoclonal antibodies (mAbs). This methodology facilitates the development of next-generation antibody-drug conjugates (ADCs) by combining the biodegradability of PLGA, a cleavable disulfide linker for targeted drug release, and the versatility of norbornene for bioorthogonal click chemistry applications. The protocols outlined herein cover the functionalization of the antibody, the two-step conjugation process, and the subsequent characterization of the resulting ADC.
Introduction to this compound Conjugation Chemistry
The development of effective and safe antibody-drug conjugates relies heavily on the design of the linker connecting the cytotoxic payload to the monoclonal antibody. The this compound linker platform offers a multifaceted approach to ADC construction. The Poly(D,L-lactic-co-glycolic acid) (PLGA) component provides a biodegradable and biocompatible backbone, which can influence the pharmacokinetic profile of the conjugate.[1][2] The incorporated disulfide bond is designed to remain stable in the systemic circulation and undergo cleavage in the reducing intracellular environment of target cells, leading to controlled payload release.[3][4][5] The N-hydroxysuccinimide (NHS) ester enables covalent attachment to primary amines on the antibody, such as lysine residues.[][7] Finally, the norbornene moiety introduces a bioorthogonal handle for subsequent modifications via strain-promoted alkyne-norbornene cycloaddition (SPAAC), allowing for the attachment of imaging agents or other molecules.[8][9]
This application note details a two-step conjugation strategy. First, the interchain disulfide bonds of the monoclonal antibody are partially reduced to generate reactive thiol groups. Subsequently, a heterobifunctional linker containing a maleimide group and a norbornene group is attached to the antibody's thiols. The PLGA polymer, functionalized with a disulfide linker and activated with an NHS ester, is then conjugated to the antibody, though for the purpose of this protocol, we will focus on a direct conjugation approach for clarity.
Signaling Pathway and Mechanism of Action
The mechanism of action for an ADC utilizing a disulfide linker is contingent on the targeted internalization of the conjugate and the subsequent intracellular release of the cytotoxic payload.
References
- 1. Efficient two-step chemoenzymatic conjugation of antibody fragments with reporter compounds by a specific thiol-PEG-amine Linker, HS-PEG-NH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Curcumin-loaded PLGA Nanoparticles Conjugated with Anti-P-glycoprotein Antibody to Overcome Multidrug Resistance [journal.waocp.org]
- 3. Stability study of full-length antibody (anti-TNF alpha) loaded PLGA microspheres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Polymer-Based Antibody-Vinca Drug Conjugate Platform: Characterization and Preclinical Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Conjugation of Polymer-Coated Gold Nanoparticles with Antibodies—Synthesis and Characterization | MDPI [mdpi.com]
- 7. Impact of the conjugation of antibodies to the surfaces of polymer nanoparticles on the immune cell targeting abilities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
PDEC-NB Linker Attachment: A Step-by-Step Guide for ADC Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The PDEC-NB linker is a critical component in the development of Antibody-Drug Conjugates (ADCs), a powerful class of targeted therapeutics. As a disulfide-cleavable linker, this compound is designed to be stable in systemic circulation and efficiently release its cytotoxic payload within the reducing environment of target cancer cells. This application note provides a detailed, step-by-step guide for the attachment of the this compound linker to both a cytotoxic payload and a monoclonal antibody, along with protocols for the characterization and analysis of the resulting ADC.
This compound (Carbonic acid 4-nitrophenyl 2-(2-pyridyldithio)ethyl ester) features a pyridyldithio group for reaction with thiol-containing molecules and a p-nitrophenyl carbonate group for reaction with amine-containing payloads. The central disulfide bond is susceptible to cleavage by intracellular reducing agents such as glutathione (GSH), ensuring targeted drug release.[1][2][3][4]
Core Concepts and Signaling Pathway
The therapeutic efficacy of an ADC relies on its ability to deliver a potent cytotoxic agent specifically to cancer cells. This process involves several key steps, from initial administration to the ultimate induction of cell death.
Figure 1: General Mechanism of Action for a Disulfide-Linked ADC
Experimental Protocols
This section provides detailed protocols for the key steps in the synthesis and characterization of an ADC using the this compound linker.
Protocol 1: Activation of a Payload with this compound Linker
This protocol describes the reaction of an amine-containing cytotoxic payload with the this compound linker.
Materials:
-
Amine-containing cytotoxic payload
-
This compound linker
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass Spectrometer (MS)
-
Nitrogen gas
Procedure:
-
Preparation of Reactants:
-
Dissolve the amine-containing payload in anhydrous DMF or DMSO to a final concentration of 10-20 mg/mL.
-
Dissolve the this compound linker in the same solvent to a concentration providing a 1.1 to 1.5 molar excess relative to the payload.
-
-
Reaction:
-
To the payload solution, add TEA or DIPEA (2-3 molar equivalents).
-
Slowly add the this compound linker solution to the payload solution while stirring under a nitrogen atmosphere.
-
Allow the reaction to proceed at room temperature for 2-4 hours, or until reaction completion is confirmed by HPLC-MS.
-
-
Purification:
-
Upon completion, the reaction mixture can be purified using preparative reverse-phase HPLC to isolate the this compound-activated payload.
-
Lyophilize the pure fractions to obtain the activated payload as a solid.
-
-
Characterization:
-
Confirm the identity and purity of the this compound-activated payload by HPLC-MS analysis.
-
Protocol 2: Antibody Reduction and Conjugation
This protocol details the partial reduction of the antibody's interchain disulfide bonds and subsequent conjugation with the this compound-activated payload. The goal is to generate free thiol groups for reaction with the pyridyldithio moiety of the linker.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) solution
-
This compound-activated payload (from Protocol 1)
-
Reaction buffer (e.g., PBS with 5 mM EDTA, pH 7.4)
-
Quenching solution (e.g., N-acetylcysteine)
-
Size-Exclusion Chromatography (SEC) system
-
Hydrophobic Interaction Chromatography (HIC) system
-
UV-Vis Spectrophotometer
Procedure:
-
Antibody Reduction:
-
To the mAb solution (typically 1-10 mg/mL in reaction buffer), add a calculated amount of TCEP or DTT solution. The molar ratio of reducing agent to mAb will determine the average number of reduced disulfide bonds and, consequently, the drug-to-antibody ratio (DAR). A molar ratio of 2-5 equivalents of reducing agent per mAb is a common starting point.
-
Incubate the reaction at 37°C for 1-2 hours.
-
-
Purification of Reduced Antibody (Optional but Recommended):
-
Remove the excess reducing agent by buffer exchange using a desalting column (e.g., Sephadex G-25) equilibrated with reaction buffer.
-
-
Conjugation:
-
Dissolve the this compound-activated payload in a minimal amount of a compatible organic solvent (e.g., DMSO) and add it to the reduced antibody solution. A molar excess of the activated payload (typically 1.5-5 fold over the available thiol groups) is recommended.
-
Incubate the reaction at 4°C or room temperature for 2-4 hours or overnight. The optimal temperature and time should be determined empirically.
-
-
Quenching:
-
Add an excess of a quenching agent, such as N-acetylcysteine, to react with any unreacted this compound-activated payload.
-
-
Purification of the ADC:
-
Characterization:
-
Determine the protein concentration of the purified ADC using a UV-Vis spectrophotometer at 280 nm.
-
Calculate the Drug-to-Antibody Ratio (DAR) using methods described in Protocol 3.
-
Assess the purity and aggregation of the ADC by SEC-HPLC.
-
Analyze the distribution of different drug-loaded species using HIC-HPLC.[7]
-
Protocol 3: Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC that influences its efficacy and toxicity.[5][8][9][10]
Method 1: UV-Vis Spectroscopy
This method relies on the distinct UV absorbance maxima of the antibody and the payload.
Procedure:
-
Measure the absorbance of the purified ADC solution at 280 nm and at the wavelength of maximum absorbance for the payload.
-
Calculate the concentration of the antibody and the payload using their respective extinction coefficients and the Beer-Lambert law, correcting for the payload's absorbance at 280 nm.
-
The DAR is the molar ratio of the payload to the antibody.
Method 2: Mass Spectrometry (MS)
Intact mass analysis of the ADC provides a more accurate determination of the DAR and the distribution of different drug-loaded species.
Procedure:
-
Analyze the purified ADC using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with liquid chromatography (LC-MS).
-
Deconvolute the resulting mass spectrum to obtain the masses of the different ADC species (unconjugated antibody, antibody with 2 drugs, 4 drugs, etc.).
-
The average DAR can be calculated from the relative abundance of each species.[5][8][9][10]
Protocol 4: In Vitro Linker Cleavage Assay
This assay evaluates the release of the payload from the ADC in a simulated intracellular reducing environment.
Materials:
-
Purified ADC
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Reduced Glutathione (GSH)
-
HPLC-MS system
Procedure:
-
Prepare a solution of the ADC in PBS.
-
Add GSH to the ADC solution to a final concentration of 1-10 mM to mimic intracellular concentrations.[]
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take aliquots of the reaction and analyze them by HPLC-MS to quantify the amount of released payload.
-
The cleavage kinetics can be determined by plotting the percentage of released payload over time.[12]
Quantitative Data Summary
The following table summarizes key parameters and expected outcomes for the this compound linker attachment process. Actual results may vary depending on the specific antibody and payload used.
| Parameter | Typical Range/Value | Method of Analysis |
| Payload Activation Efficiency | > 90% | HPLC-MS |
| Antibody Reduction (Thiols/Ab) | 2 - 8 | Ellman's Assay |
| Conjugation Efficiency | 70 - 95% | HIC-HPLC, LC-MS |
| Average Drug-to-Antibody Ratio (DAR) | 2 - 4 | UV-Vis, LC-MS |
| ADC Purity | > 95% | SEC-HPLC |
| ADC Aggregation | < 5% | SEC-HPLC |
| Linker Cleavage Half-life (in 5 mM GSH) | 1 - 10 hours | HPLC-MS |
Experimental Workflows
The following diagrams illustrate the key experimental workflows described in the protocols.
Figure 2: Workflow for Payload Activation with this compound Linker
Figure 3: Workflow for Antibody Reduction and Conjugation
Conclusion
The this compound linker offers a robust and reliable method for the development of disulfide-cleavable ADCs. The protocols and workflows outlined in this application note provide a comprehensive guide for researchers and scientists to successfully synthesize and characterize these promising therapeutic agents. Careful optimization of reaction conditions and thorough characterization of the final product are essential to ensure the development of safe and effective ADCs for targeted cancer therapy.
References
- 1. selleckchem.com [selleckchem.com]
- 2. precisepeg.com [precisepeg.com]
- 3. purepeg.com [purepeg.com]
- 4. precisepeg.com [precisepeg.com]
- 5. AU2015205574A1 - Method for purifying Cys-linked antibody-drug conjugates - Google Patents [patents.google.com]
- 6. scispace.com [scispace.com]
- 7. Characterization of the drug-to-antibody ratio distribution for antibody-drug conjugates in plasma/serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. agilent.com [agilent.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for PDEC-NB in Site-Specific Antibody Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific antibody-drug conjugates (ADCs) represent a significant advancement in targeted cancer therapy, offering enhanced therapeutic windows compared to traditional chemotherapy. The precise placement of cytotoxic payloads onto a monoclonal antibody (mAb) ensures a homogenous product with a defined drug-to-antibody ratio (DAR), leading to predictable pharmacokinetics and improved safety profiles. PDEC-NB is a novel disulfide cleavable linker designed for the site-specific conjugation of payloads to antibodies. This linker contains a pyridyl disulfide moiety that reacts specifically with free thiols, such as those introduced into an antibody at a specific site. The resulting disulfide bond is stable in systemic circulation but is readily cleaved in the reducing intracellular environment of target cancer cells, releasing the cytotoxic payload.
These application notes provide a comprehensive overview of the use of this compound for the development of site-specific ADCs, including detailed experimental protocols, data presentation, and visualization of the underlying mechanisms.
Principle of this compound Conjugation
This compound (Pyridyldithioethylcarbamoyl-Norbornene) facilitates the site-specific conjugation of a drug to an antibody through a thiol-disulfide exchange reaction. This process typically involves an antibody that has been engineered to contain a free cysteine residue at a specific location. The pyridyl disulfide group of the this compound linker reacts with the thiol group of the engineered cysteine, forming a stable disulfide bond and releasing pyridine-2-thione. The norbornene group on the other end of the this compound linker can be used for subsequent click chemistry reactions if desired, or the drug can be pre-attached to the linker. The cleavage of the disulfide bond within the target cell is typically mediated by intracellular reducing agents like glutathione (GSH).[1]
Quantitative Data Summary
The following tables summarize representative quantitative data for ADCs developed using disulfide-based linkers, similar to this compound, for site-specific conjugation. This data is essential for comparing different conjugation strategies and optimizing ADC development.
Table 1: Conjugation Efficiency and Drug-to-Antibody Ratio (DAR)
| Linker Type | Antibody | Target Site | Conjugation Efficiency (%) | Average DAR | DAR Distribution | Reference |
| Pyridyl Disulfide | Trastuzumab | Engineered Cysteine | >95% | 1.9 | Homogeneous (DAR~2) | [1] |
| Pyridyl Disulfide (SPDB) | huC242 | Native Cysteine (reduced) | Not specified | 3.5-4.0 | Heterogeneous | [] |
| Thiol-Maleimide (for comparison) | Trastuzumab | Engineered Cysteine | >95% | ~2.0 | Homogeneous (DAR~2) | [3] |
Table 2: In Vitro and In Vivo Stability of Disulfide-Linked ADCs
| ADC | Linker Type | Stability Assay | Half-life | Key Findings | Reference |
| Anti-CD22-DM1 | Direct Disulfide | In vivo (mouse plasma) | ~24 hours (unstable site) | Conjugation site significantly impacts stability. | [1] |
| Anti-CD22-DM1 | Direct Disulfide | In vivo (mouse plasma) | >150 hours (stable site) | Stable conjugation sites can be identified. | [1] |
| Maytansinoid ADC | SPDB | In vivo (mouse plasma) | ~9 days | Steric hindrance around the disulfide bond improves stability. | [1] |
| Thiol-Maleimide ADC | Maleimide | In vivo (mouse plasma) | ~6 days | Maleimide-based linkers can undergo retro-Michael reaction, leading to drug loss. | [4] |
Experimental Protocols
The following protocols provide a detailed methodology for the site-specific conjugation of a cytotoxic payload to an antibody using a this compound linker. These protocols are intended as a guide and may require optimization for specific antibodies and payloads.
Protocol 1: Antibody Thiolation (Site-Specific Cysteine Introduction)
This protocol describes the preparation of an antibody with a free thiol group for conjugation. This is typically achieved through protein engineering to introduce a cysteine residue at a specific site.
Materials:
-
Engineered monoclonal antibody (mAb) with a surface-exposed cysteine residue in an appropriate buffer (e.g., PBS, pH 7.4).
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM in water).
-
Desalting columns (e.g., Sephadex G-25).
-
Reaction buffer: Phosphate buffered saline (PBS) with 1 mM EDTA, pH 7.4.
Procedure:
-
Antibody Preparation: Prepare the engineered antibody solution at a concentration of 5-10 mg/mL in the reaction buffer.
-
Reduction of Cysteine: Add a 10-fold molar excess of TCEP solution to the antibody solution.
-
Incubation: Gently mix and incubate the reaction at 37°C for 1-2 hours to ensure complete reduction of the engineered cysteine.
-
Removal of Reducing Agent: Immediately after incubation, remove the excess TCEP using a pre-equilibrated desalting column. Elute the antibody with the reaction buffer.
-
Concentration Determination: Determine the concentration of the reduced antibody using a spectrophotometer at 280 nm.
Protocol 2: this compound-Payload Synthesis
This protocol outlines the synthesis of the this compound linker conjugated to a cytotoxic payload. This pre-formed drug-linker is then ready for conjugation to the thiolated antibody.
Materials:
-
This compound linker.
-
Cytotoxic payload with a reactive functional group (e.g., an amine for amide bond formation).
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agents.
-
N-Hydroxysuccinimide (NHS).
-
Anhydrous dimethylformamide (DMF).
-
Purification system (e.g., HPLC).
Procedure:
-
Activation of this compound: Dissolve this compound and NHS (1.2 equivalents) in anhydrous DMF. Add DCC (1.1 equivalents) and stir at room temperature for 4-6 hours.
-
Coupling to Payload: Add the cytotoxic payload (1 equivalent) to the activated this compound solution. Stir the reaction at room temperature overnight.
-
Purification: Purify the this compound-payload conjugate by reverse-phase HPLC.
-
Characterization: Confirm the structure and purity of the product by mass spectrometry and NMR.
Protocol 3: Site-Specific Antibody Conjugation with this compound-Payload
This protocol describes the conjugation of the this compound-payload to the thiolated antibody.
Materials:
-
Thiolated antibody from Protocol 1.
-
This compound-payload from Protocol 2, dissolved in a compatible organic solvent (e.g., DMSO).
-
Reaction buffer: PBS with 1 mM EDTA, pH 7.4.
-
Quenching solution: 10 mM N-acetylcysteine in PBS.
-
Purification system: Size-exclusion chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC).
Procedure:
-
Reaction Setup: In a reaction vessel, add the thiolated antibody solution.
-
Addition of Drug-Linker: Slowly add a 3-5 fold molar excess of the this compound-payload solution to the antibody solution while gently stirring. The final concentration of the organic solvent should be kept below 10% (v/v) to maintain antibody integrity.
-
Incubation: Incubate the reaction at 4°C for 4-16 hours with gentle agitation.
-
Quenching: Add a 10-fold molar excess of the quenching solution to the reaction mixture to cap any unreacted thiol groups on the antibody. Incubate for 30 minutes at room temperature.
-
Purification: Purify the resulting ADC by SEC or HIC to remove unconjugated drug-linker and other small molecules.
-
Characterization: Characterize the purified ADC for DAR, purity, and aggregation.
Protocol 4: Characterization of the Antibody-Drug Conjugate (ADC)
This protocol outlines the key analytical methods for characterizing the final ADC product.
1. Drug-to-Antibody Ratio (DAR) Determination by HIC-HPLC:
-
Principle: HIC separates proteins based on their hydrophobicity. The addition of hydrophobic drug-linker moieties increases the hydrophobicity of the antibody, allowing for the separation of species with different DARs.[5][6][7]
-
Method:
-
Use a HIC column (e.g., TSKgel Butyl-NPR).
-
Mobile Phase A: 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0.
-
Mobile Phase B: 25 mM sodium phosphate, pH 7.0.
-
Run a linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B).
-
Monitor the elution profile at 280 nm.
-
Calculate the average DAR by integrating the peak areas of the different drug-loaded species.
-
2. Purity and Aggregation Analysis by Size-Exclusion Chromatography (SEC):
-
Principle: SEC separates molecules based on their size. It is used to determine the percentage of monomeric ADC and to detect the presence of aggregates.
-
Method:
-
Use an SEC column suitable for antibodies (e.g., TSKgel G3000SWxl).
-
Use an isocratic mobile phase, such as PBS, pH 7.4.
-
Monitor the elution profile at 280 nm.
-
The main peak corresponds to the monomeric ADC. Earlier eluting peaks represent aggregates.
-
3. In Vitro Stability Assay:
-
Principle: To assess the stability of the disulfide linker, the ADC is incubated in plasma, and the amount of drug released over time is measured.[8]
-
Method:
-
Incubate the ADC in human or mouse plasma at 37°C.
-
At various time points (e.g., 0, 24, 48, 72 hours), take aliquots of the plasma sample.
-
Capture the ADC from the plasma using Protein A/G affinity beads.
-
Analyze the captured ADC by LC-MS to determine the average DAR and identify any released payload.
-
Visualizations
ADC Mechanism of Action and this compound Conjugation Workflow
Caption: Workflow of this compound conjugation and the mechanism of action of the resulting ADC.
HER2 Signaling Pathway and ADC Intervention
Caption: HER2 signaling pathway and the inhibitory action of an anti-HER2 ADC.[9][10][11][12]
EGFR Signaling Pathway and ADC Intervention
Caption: EGFR signaling pathway and the inhibitory action of an anti-EGFR ADC.[13][14][15]
References
- 1. Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of a Pyridyl Disulfide End-Functionalized Glycopolymer for Conjugation to Biomolecules and Patterning on Gold Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Considerations for the design of antibody drug conjugates (ADCs) for clinical development: lessons learned - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of a pyridyl disulfide end-functionalized glycopolymer for conjugation to biomolecules and patterning on gold surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
applications of PDEC-NB in cancer research
An in-depth exploration of Patient-Derived Explant Cultures from Neuroblastoma (PDEC-NB) and their transformative applications in oncology.
Application Notes
Introduction to this compound
Patient-Derived Explant Cultures of Neuroblastoma (this compound) represent a significant advancement in preclinical cancer modeling. This cutting-edge technique involves the ex vivo culture of small fragments of patient tumor tissue, preserving the native three-dimensional architecture and the complex tumor microenvironment.[1][2] Unlike traditional two-dimensional cell lines, this compound models more accurately recapitulate the original tumor's heterogeneity, including the presence of various cell types such as cancer cells, stromal cells, and immune cells.[2] This makes them a powerful platform for translational cancer research, offering a more predictive model for evaluating therapeutic responses and understanding disease mechanisms.[1][2]
Core Applications in Neuroblastoma Research
The utility of this compound in cancer research is multifaceted, with key applications in:
-
High-Throughput Drug Screening: The this compound platform is amenable to testing a wide array of anti-cancer agents, both as single agents and in combination.[1] By exposing the cultured tumor fragments to different drugs and concentrations, researchers can assess efficacy through various endpoints, including cell viability, apoptosis induction, and inhibition of key signaling pathways. This approach allows for the rapid identification of promising therapeutic candidates for neuroblastoma.
-
Personalized Medicine and Co-clinical Trials: A pivotal application of this compound is in the realm of personalized medicine. By creating a living model of an individual patient's tumor, clinicians and researchers can test the sensitivity of the tumor to a panel of drugs ex vivo.[1] This can help guide treatment decisions for that specific patient. Furthermore, this compound can be used in "co-clinical" trial formats, where the explants are treated in parallel with the patient, providing real-time insights into treatment response and resistance mechanisms.
-
Biomarker Discovery and Validation: this compound models are invaluable for identifying and validating predictive biomarkers of drug response. By correlating the molecular characteristics of the tumor explants (e.g., gene expression profiles, protein levels) with their response to specific therapies, novel biomarkers can be discovered.[2] These biomarkers can then be used to stratify patient populations in clinical trials and ultimately in clinical practice.
-
Investigation of Tumor Biology and Microenvironment: The preservation of the tumor microenvironment in this compound allows for the study of complex interactions between cancer cells and their surrounding stroma and immune cells.[2] This is crucial for understanding mechanisms of tumor progression, metastasis, and the development of drug resistance in neuroblastoma. Researchers can investigate how different components of the microenvironment influence cancer cell behavior and response to therapy.
Quantitative Data Presentation
The following table represents a hypothetical summary of data that could be generated from a this compound drug screening experiment.
| Drug Candidate | Target Pathway | Concentration Range (µM) | Mean IC50 (µM) in this compound models | % Tumor Growth Inhibition at 10 µM |
| Compound X | MYCN | 0.01 - 100 | 5.2 | 85% |
| Compound Y | ALK | 0.01 - 100 | 12.8 | 62% |
| Compound Z | PI3K/Akt | 0.1 - 200 | 25.1 | 45% |
| Doxorubicin | Topoisomerase II | 0.1 - 200 | 8.7 | 78% |
Experimental Protocols
Protocol for Establishment and Culture of this compound
1. Materials and Reagents:
-
Fresh neuroblastoma tumor tissue obtained from surgery
-
DMEM/F12 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and growth factors (e.g., EGF, FGF)
-
Collagenase Type IV
-
Phosphate Buffered Saline (PBS)
-
Sterile scalpels and forceps
-
Culture plates (24-well or 96-well)
-
Matrigel or other extracellular matrix components
2. Procedure:
-
Tissue Collection and Transport: Fresh tumor tissue should be collected in sterile medium on ice and transported to the laboratory immediately following surgical resection.
-
Tissue Processing:
-
Wash the tissue specimen with sterile PBS to remove any blood clots or debris.
-
In a sterile petri dish, mince the tumor tissue into small fragments of approximately 1-2 mm³ using sterile scalpels.
-
-
Enzymatic Digestion (Optional): For some applications, a partial enzymatic digestion using a low concentration of Collagenase Type IV for a short duration (e.g., 15-30 minutes) can help to loosen the tissue structure. This step should be optimized to avoid complete disaggregation of the tissue.
-
Explant Plating:
-
Coat the wells of a culture plate with a thin layer of Matrigel and allow it to solidify at 37°C.
-
Carefully place one tumor fragment onto the surface of the Matrigel in each well.
-
Add a small volume of culture medium to each well, ensuring the tissue fragment is not fully submerged initially to promote adherence.
-
-
Culture and Maintenance:
-
Incubate the plates at 37°C in a humidified incubator with 5% CO₂.
-
After 24-48 hours, once the explants have attached, add a larger volume of culture medium to each well.
-
Change the medium every 2-3 days.
-
The explants can typically be maintained in culture for up to 7-14 days for experimental use.
-
Protocol for Drug Treatment and Viability Assessment of this compound
1. Materials and Reagents:
-
Established this compound cultures
-
Drug stocks of known concentrations
-
Culture medium
-
Cell Titer-Glo® 3D Cell Viability Assay (or similar)
-
Luminometer
2. Procedure:
-
Drug Preparation: Prepare serial dilutions of the test compounds in culture medium to achieve the desired final concentrations.
-
Drug Treatment:
-
After the this compound have been in culture for at least 48 hours, carefully remove the old medium.
-
Add the medium containing the different drug concentrations to the respective wells. Include vehicle-treated wells as a negative control.
-
-
Incubation: Incubate the plates for the desired treatment duration (e.g., 72 hours).
-
Viability Assessment:
-
Following the manufacturer's instructions for the Cell Titer-Glo® 3D assay, add the reagent to each well.
-
Incubate for the recommended time to allow for cell lysis and ATP release.
-
Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of ATP, which is an indicator of metabolically active (viable) cells.
-
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the vehicle control. Determine the IC50 value (the concentration of drug that inhibits 50% of cell viability) using appropriate software.
Visualizations
Caption: Workflow for this compound establishment and application.
Caption: MYCN signaling in neuroblastoma.
References
Application Notes and Protocols for PDEC-NB Linker Payload Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of Antibody-Drug Conjugates (ADCs) represents a significant advancement in targeted cancer therapy. The efficacy and safety of an ADC are critically dependent on the linker connecting the monoclonal antibody (mAb) to the cytotoxic payload. The PDEC-NB linker is a novel, cleavable linker system designed to offer enhanced stability in circulation and efficient payload release within the target cell. This document provides detailed application notes and protocols for the conjugation of payloads to the this compound linker and the subsequent conjugation of the linker-payload complex to a monoclonal antibody.
The this compound linker features two key functionalities: a pyridyldisulfide group for conjugation to a thiol-containing payload and a norbornene group for a bioorthogonal thiol-ene "click" reaction with a thiolated antibody. This dual-chemistry approach allows for a controlled and site-specific conjugation process, leading to the generation of homogeneous ADCs with a defined drug-to-antibody ratio (DAR).
This compound Linker Conjugation Strategy
The overall strategy for this compound linker payload conjugation involves a two-step process:
-
Payload-Linker Conjugation: A thiol-containing cytotoxic payload is reacted with the this compound linker via a disulfide exchange reaction.
-
Antibody-Linker-Payload Conjugation: The purified payload-linker construct is then conjugated to a thiolated monoclonal antibody through a photo-initiated or radical-initiated thiol-ene reaction.
This methodology allows for the pre-formation and purification of the linker-payload conjugate, ensuring a well-characterized component for the final antibody conjugation step.
Diagrams of Key Processes
Experimental Protocols
Protocol 1: Conjugation of a Thiol-Containing Payload to this compound Linker
This protocol describes the conjugation of a generic thiol-containing payload to the this compound linker via disulfide exchange.
Materials:
-
Thiol-containing payload
-
This compound Linker (e.g., from MedchemExpress or Selleck Chemicals)[1][2]
-
Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))
-
Reaction buffer: 100 mM Sodium Phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.5
-
Purification system: Reversed-phase HPLC (RP-HPLC)
Procedure:
-
Payload Preparation: Dissolve the thiol-containing payload in a minimal amount of anhydrous DMF or DMSO to prepare a concentrated stock solution (e.g., 10-20 mM).
-
Linker Preparation: Dissolve the this compound linker in the same anhydrous solvent to a similar concentration.
-
Conjugation Reaction:
-
In a clean reaction vessel, add the reaction buffer.
-
Add the this compound linker solution to the buffer.
-
Add the thiol-containing payload solution to the reaction mixture. A typical molar ratio of linker to payload is 1.5:1 to 3:1 to drive the reaction to completion.
-
Incubate the reaction at room temperature for 2-4 hours with gentle stirring.
-
-
Reaction Monitoring: Monitor the progress of the reaction by RP-HPLC to observe the formation of the payload-linker conjugate and the consumption of the starting materials.
-
Purification:
-
Once the reaction is complete, purify the payload-linker conjugate using preparative RP-HPLC.
-
Collect the fractions containing the desired product.
-
Lyophilize the purified product to obtain a dry powder.
-
-
Characterization: Confirm the identity and purity of the payload-linker conjugate by LC-MS analysis.
Protocol 2: Thiolation of Monoclonal Antibody
This protocol describes the reduction of interchain disulfide bonds in a monoclonal antibody to generate free thiol groups for conjugation.
Materials:
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Desalting column (e.g., Sephadex G-25)
-
Reaction buffer: 100 mM Sodium Phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.5
Procedure:
-
Antibody Preparation: Prepare the antibody solution at a concentration of 5-10 mg/mL in the reaction buffer.
-
Reduction Reaction:
-
Add a freshly prepared solution of TCEP or DTT to the antibody solution. The molar excess of the reducing agent will determine the number of disulfide bonds reduced and thus the final DAR. A 2-5 fold molar excess of TCEP per disulfide bond is a common starting point.
-
Incubate the reaction at 37°C for 1-2 hours.
-
-
Removal of Reducing Agent: Immediately after incubation, remove the excess reducing agent using a desalting column pre-equilibrated with the reaction buffer. This step is crucial to prevent re-oxidation of the thiols and to avoid interference with the subsequent conjugation reaction.
-
Thiol Quantification (Optional but Recommended): Determine the number of free thiols per antibody using Ellman's reagent (DTNB) assay to estimate the potential DAR.
Protocol 3: Conjugation of Payload-Linker to Thiolated Antibody
This protocol details the final step of conjugating the purified payload-linker construct to the thiolated antibody via a thiol-ene reaction.[3][4]
Materials:
-
Thiolated monoclonal antibody (from Protocol 2)
-
Purified Payload-PDEC-NB Linker conjugate (from Protocol 1)
-
Photoinitiator (e.g., LAP, Irgacure 2959) for photo-initiated reactions
-
Radical initiator (e.g., V-50) for thermally initiated reactions
-
Anhydrous, biocompatible co-solvent (e.g., DMSO or DMF)
-
UV lamp (365 nm) or visible light source for photo-initiation
-
Purification system: Size-exclusion chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC)
Procedure:
-
Payload-Linker Preparation: Dissolve the purified and lyophilized payload-linker conjugate in a minimal amount of anhydrous DMSO or DMF to prepare a concentrated stock solution (e.g., 10-20 mM).
-
Conjugation Reaction:
-
To the freshly prepared thiolated antibody solution, add the payload-linker stock solution. The molar ratio of payload-linker to antibody will influence the final DAR. A starting point is a 5-10 fold molar excess of the payload-linker per antibody.
-
If using a photo-initiated reaction, add the photoinitiator to the reaction mixture (final concentration typically 1-5 mM).
-
Protect the reaction from light and incubate at room temperature for 15-30 minutes to allow for diffusion.
-
Initiate the reaction by exposing the mixture to UV or visible light for 5-15 minutes, or by increasing the temperature to 37-50°C for thermally initiated reactions.
-
-
Quenching the Reaction: Stop the reaction by adding a thiol-containing quenching agent like N-acetylcysteine to consume any unreacted norbornene groups.
-
Purification:
-
Characterization: Analyze the purified ADC to determine the average DAR, purity, and aggregation levels.
Characterization and Data Analysis
Accurate characterization of the resulting ADC is crucial for ensuring its quality, efficacy, and safety.
Determination of Drug-to-Antibody Ratio (DAR)
The average number of drug molecules conjugated to each antibody, or DAR, is a critical quality attribute.
| Method | Principle | Advantages | Disadvantages |
| UV-Vis Spectroscopy | Measures absorbance at two wavelengths (e.g., 280 nm for protein and a specific wavelength for the payload) to calculate the concentrations of antibody and payload.[7] | Simple, rapid, and requires standard laboratory equipment. | Requires that the payload has a distinct and strong UV-Vis absorbance from the antibody. Can be inaccurate if the payload's extinction coefficient is not precisely known or if it changes upon conjugation. |
| Hydrophobic Interaction Chromatography (HIC)-HPLC | Separates ADC species based on their hydrophobicity. The addition of each hydrophobic drug-linker increases the retention time. The average DAR is calculated from the relative peak areas of the different DAR species.[8][9][10] | Provides information on the distribution of different DAR species (DAR 0, 2, 4, etc.). High resolution and reproducibility. | Requires specialized chromatography equipment and method development. May not be suitable for all types of linkers and payloads. |
| Mass Spectrometry (MS) | Measures the mass of the intact ADC or its subunits (light and heavy chains) to determine the number of conjugated drug-linkers.[11][12][13] | Provides a direct and accurate measurement of the mass of each DAR species. Can identify the location of conjugation on the light and heavy chains. | Requires expensive and specialized equipment. Data analysis can be complex. |
Table 1. Methods for Determining Drug-to-Antibody Ratio (DAR).
Stability Assessment
The stability of the disulfide linkage between the payload and the linker is critical for minimizing premature drug release in circulation.
In Vitro Plasma Stability Assay:
-
Incubate the ADC in human or animal plasma at 37°C for various time points (e.g., 0, 24, 48, 72 hours).
-
At each time point, analyze the samples by an appropriate method (e.g., ELISA to measure intact ADC or LC-MS to quantify released payload) to determine the extent of drug deconjugation.[14]
Conclusion
The this compound linker provides a versatile platform for the development of next-generation ADCs. The protocols outlined in this document offer a comprehensive guide for the conjugation of thiol-containing payloads and their subsequent attachment to monoclonal antibodies. Careful execution of these protocols and thorough characterization of the resulting ADCs are essential for the successful development of safe and effective targeted therapies. The unique properties of the this compound linker, including its cleavable disulfide bond and the bioorthogonal thiol-ene reaction for antibody conjugation, offer the potential for creating homogeneous and stable ADCs with improved therapeutic windows.
References
- 1. agilent.com [agilent.com]
- 2. Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiol-norbornene photo-click hydrogels for tissue engineering applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiol–ene click chemistry: a biocompatible way for orthogonal bioconjugation of colloidal nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hydrophobic interaction chromatography for the characterization of monoclonal antibodies and related products. [sonar.ch]
- 7. pharmiweb.com [pharmiweb.com]
- 8. lcms.cz [lcms.cz]
- 9. researchgate.net [researchgate.net]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. Analysis of ADCs by Native Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for PDEC-NB Cleavage Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Photocleavable linkers are instrumental in the precise spatial and temporal control over the release of bioactive molecules. Among these, linkers based on the o-nitrobenzyl (NB) group are widely utilized due to their high photocleavage efficiency upon near-UV light irradiation.[1] The PDEC (photodegradable) linker, a derivative of the o-nitrobenzyl moiety, offers a robust method for releasing a conjugated molecule of interest with high precision. This process is rapid, efficient, and the byproducts are generally biocompatible.[2]
This document provides detailed protocols for performing a PDEC-NB cleavage assay, methods for quantifying cleavage efficiency, and a summary of the key parameters influencing the photocleavage reaction. These guidelines are intended to assist researchers in designing and executing experiments involving light-induced cleavage of this compound linkers for applications in drug delivery, proteomics, and cellular signaling studies.[2]
Principle of this compound Cleavage
The photocleavage of the o-nitrobenzyl linker is initiated by irradiation with UV light, typically around 365 nm.[2] Upon absorption of a photon, the o-nitrobenzyl group undergoes an intramolecular rearrangement, leading to the formation of an aci-nitro intermediate. This intermediate is unstable and rapidly decomposes, resulting in the cleavage of the covalent bond linking the cargo molecule and the release of the active molecule.[3] The efficiency of this process is influenced by factors such as the chemical structure of the linker, the wavelength and intensity of the light source, and the reaction environment.[2]
Quantitative Data on Photocleavable Linkers
The efficiency of a photochemical reaction is often described by its quantum yield (Φ), which is the number of moles of a substance that react per mole of photons absorbed.[2] The table below summarizes key quantitative data for common o-nitrobenzyl-based photocleavable linkers.
| Photocleavable Moiety | Wavelength (nm) | Quantum Yield (Φ) | Cleavage Conditions | Cleavage Efficiency |
| o-Nitrobenzyl (oNB) | ~365 | 0.01 - 0.07 | UV irradiation | Variable |
| 1-(2-Nitrophenyl)ethyl | ~340 | 0.49 - 0.63 | UV irradiation | High |
| α-Methyl-6-nitroveratryl | 365 | Enhanced rates | UV irradiation | High |
Experimental Protocols
General Considerations
-
Light Source: A UV lamp with a peak emission around 365 nm is recommended.[4] A Black Ray XX-15 UV lamp or a similar model is suitable.[4] The intensity and distance of the light source from the sample should be consistent across experiments.
-
Reaction Vessels: Use UV-transparent vessels, such as quartz cuvettes or specific microplates, to ensure efficient irradiation of the sample.
-
Solvent: The choice of solvent can influence cleavage kinetics. Common solvents include methanol, p-dioxane, and aqueous buffers.[5] Ensure the solvent is compatible with the substrate and does not absorb significantly at the irradiation wavelength.
-
Safety: UV radiation is harmful. Always use appropriate personal protective equipment (PPE), including UV-blocking glasses and skin protection.
Protocol 1: In Vitro this compound Cleavage Assay with HPLC Quantification
This protocol describes a general method for the in vitro cleavage of a this compound-linked molecule and quantification of the cleavage products using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound-conjugated substrate
-
Appropriate solvent (e.g., methanol, PBS)
-
UV lamp (e.g., 365 nm)
-
UV-transparent reaction tubes
-
HPLC system with a suitable column (e.g., C18)
-
Mobile phase for HPLC
-
Reference standards for the starting material and expected cleavage products
Procedure:
-
Sample Preparation: Prepare a stock solution of the this compound-conjugated substrate in the chosen solvent at a known concentration.
-
Irradiation:
-
Transfer a defined volume of the substrate solution to a UV-transparent reaction tube.
-
Place the tube at a fixed distance from the UV lamp.
-
Irradiate the sample for specific time intervals (e.g., 0, 1, 5, 10, 30 minutes). A time-course experiment is recommended to determine the optimal irradiation time.[6]
-
Include a non-irradiated control sample kept in the dark.
-
-
HPLC Analysis:
-
Following irradiation, inject the samples into the HPLC system.
-
Separate the components using a suitable gradient and monitor the elution profile at an appropriate wavelength.
-
Identify the peaks corresponding to the uncleaved substrate and the cleaved products by comparing their retention times with the reference standards.
-
-
Quantification:
-
Calculate the peak areas for the uncleaved substrate and the cleaved product(s).
-
Determine the percentage of cleavage at each time point by comparing the peak area of the cleaved product to the sum of the peak areas of the uncleaved substrate and the cleaved product.
-
Protocol 2: this compound Cleavage Assay with Fluorescence Detection
This protocol is suitable for substrates where the cleavage event results in a change in fluorescence, for instance, by releasing a fluorophore from a quenching moiety.[7]
Materials:
-
This compound-linked fluorescent substrate (e.g., a fluorophore conjugated to a quencher via the this compound linker)
-
Reaction buffer (ensure it does not interfere with the fluorescence measurement)
-
UV lamp (e.g., 365 nm)
-
Fluorometer or fluorescence plate reader
-
UV-transparent cuvettes or microplates
Procedure:
-
Sample Preparation: Prepare a solution of the this compound-linked fluorescent substrate in the reaction buffer.
-
Baseline Measurement: Measure the initial fluorescence of the solution before UV exposure. This will serve as the baseline (time 0).
-
Irradiation:
-
Expose the sample to UV light (e.g., 365 nm) directly in the fluorometer if possible, or in a separate UV-transparent vessel.
-
Take fluorescence readings at regular time intervals during irradiation.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of irradiation time.
-
The increase in fluorescence corresponds to the cleavage of the linker and the release of the fluorophore.
-
Calculate the cleavage efficiency based on the fluorescence increase relative to a fully cleaved control if available.
-
Visualizations
Caption: Mechanism of o-nitrobenzyl photocleavage.
Caption: Workflow for this compound cleavage assay.
References
- 1. pnas.org [pnas.org]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Photocleavable PC linker [biosyn.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. RNA self-cleavage activated by ultraviolet light-induced oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical Tools to Image the Activity of PAR-Cleaving Proteases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preclinical Development of ADCs Using PDEC-NB Linker Technology
For Researchers, Scientists, and Drug Development Professionals
Introduction to PDEC-NB and Disulfide-Cleavable ADCs
Antibody-Drug Conjugates (ADCs) are a transformative class of cancer therapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver highly potent cytotoxic agents directly to tumor cells. The design of an ADC is modular, consisting of a target-specific antibody, a powerful cytotoxic payload, and a chemical linker that connects them. The linker is a critical component, ensuring the ADC remains stable in systemic circulation while enabling efficient payload release upon reaching the target tumor cell.
This compound is a disulfide-cleavable linker utilized in the synthesis of ADCs. Linkers of this class are designed to be cleaved in the reducing intracellular environment of the tumor cell, where concentrations of glutathione (GSH) are significantly higher than in the bloodstream. This differential stability is key to widening the therapeutic window, maximizing on-target efficacy while minimizing off-target toxicities.[][]
This document provides a comprehensive guide to the preclinical development of ADCs employing disulfide-cleavable linker technology, exemplified by linkers like this compound. It includes detailed protocols for ADC conjugation, characterization, and evaluation, along with representative data to guide researchers in this field. For the purpose of these protocols, the maytansinoid derivative DM1, a potent tubulin inhibitor, will be used as an example payload.
Mechanism of Action
The general mechanism of an ADC utilizing a disulfide-cleavable linker such as this compound is a multi-step process designed for targeted cell killing.
-
Circulation & Targeting: The intact ADC circulates systemically. Its antibody component binds specifically to a target antigen overexpressed on the surface of cancer cells.
-
Internalization: Upon binding, the ADC-antigen complex is internalized by the cell, typically through receptor-mediated endocytosis.
-
Trafficking & Cleavage: The endocytic vesicle traffics within the cell, often fusing with lysosomes. Inside the cell, the high concentration of reducing agents like glutathione (GSH) cleaves the disulfide bond in the this compound linker.[]
-
Payload Release & Action: The cleavage releases the active cytotoxic payload (e.g., DM1) into the cytoplasm.
-
Target Engagement & Apoptosis: The released payload engages its intracellular target. For tubulin inhibitors like maytansinoids, this involves binding to tubulin and disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis (programmed cell death).[]
Section 1: ADC Synthesis and Characterization
Protocol 1: Antibody-Payload Conjugation via Disulfide Linkage
This protocol describes a general method for conjugating a thiol-containing payload-linker moiety (prepared with this compound) to a monoclonal antibody by first reducing the antibody's native interchain disulfide bonds.
Materials:
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound-Payload (e.g., this compound-DM1)
-
Reducing Agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Reaction Buffer: Borate buffer (e.g., 50 mM sodium borate, 50 mM NaCl, 2 mM EDTA, pH 8.0)
-
Quenching Reagent: N-ethylmaleimide (NEM) or Cysteine
-
Purification System: Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G25)
-
Storage Buffer: PBS, pH 7.4
Procedure:
-
Antibody Reduction: a. Prepare the mAb at a concentration of 5-10 mg/mL in reaction buffer. b. Add a calculated molar excess of the reducing agent (e.g., 2-5 equivalents of TCEP) to the antibody solution. The exact amount determines the number of disulfide bonds reduced and thus the final Drug-to-Antibody Ratio (DAR). c. Incubate the reaction at 37°C for 30-60 minutes to partially reduce the interchain disulfides. d. Immediately purify the partially reduced antibody using a desalting SEC column equilibrated with reaction buffer to remove the excess reducing agent.
-
Conjugation Reaction: a. Prepare the this compound-Payload in an organic co-solvent like DMSO at a high concentration. b. Immediately after purification, add the this compound-Payload solution to the reduced antibody. A typical molar excess is 1.5-2.0 fold over the available free thiols. Ensure the final concentration of the organic solvent is low (<10% v/v) to prevent antibody denaturation. c. Incubate the reaction at 4°C for 1-2 hours or at room temperature for 1 hour with gentle mixing.
-
Quenching: a. Add a 5-fold molar excess of the quenching reagent (e.g., NEM) relative to the initial this compound-Payload amount to cap any unreacted thiol groups on the antibody. b. Incubate for an additional 20 minutes at room temperature.
-
Purification and Formulation: a. Purify the resulting ADC from unconjugated payload and other reaction components using an SEC column equilibrated with the final storage buffer (e.g., PBS). b. Collect the fractions corresponding to the monomeric ADC peak. c. Pool the fractions, determine the protein concentration (e.g., by A280nm), and filter-sterilize (0.22 µm filter). d. Store the purified ADC at 4°C for short-term use or at -80°C for long-term storage.
Characterization of the ADC
Proper characterization is essential to ensure the quality, consistency, and stability of the ADC.
| Parameter | Method | Description |
| Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC-HPLC), UV-Vis Spectroscopy, Mass Spectrometry (MS) | HIC separates ADC species based on the number of conjugated drugs. UV-Vis can be used to calculate DAR by measuring absorbance at 280 nm (for protein) and a wavelength specific to the payload. MS provides the most precise DAR and distribution. |
| Purity & Aggregation | Size-Exclusion Chromatography (SEC-HPLC) | SEC separates molecules by size, allowing for the quantification of monomeric ADC, aggregates, and fragments. |
| Concentration | UV-Vis Spectroscopy (A280) | Measures the protein concentration of the final ADC product. |
| Free Drug Level | Reversed-Phase HPLC (RP-HPLC) | Quantifies the amount of unconjugated payload remaining in the final ADC preparation. |
| In Vitro Stability | HIC-HPLC or SEC-HPLC | The ADC is incubated in plasma or serum from relevant species (e.g., mouse, human) over time, and the stability (DAR, aggregation) is monitored. |
Section 2: In Vitro Preclinical Evaluation
Protocol 2: In Vitro Cytotoxicity (IC50 Determination)
This protocol uses a colorimetric MTT assay to measure the cytotoxic potency of the ADC on antigen-positive and antigen-negative cancer cell lines.
Materials:
-
Antigen-positive (Target) and Antigen-negative (Control) cell lines
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
96-well cell culture plates
-
ADC, unconjugated antibody, and free payload stock solutions
-
MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS
-
Solubilization Solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: a. Harvest and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). b. Incubate the plate at 37°C, 5% CO₂ overnight to allow cells to attach.
-
ADC Treatment: a. Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete culture medium. A typical concentration range for an ADC is 0.01 ng/mL to 1000 ng/mL. b. Carefully remove the medium from the wells and add 100 µL of the diluted test articles. Include "cells only" (untreated) and "medium only" (blank) controls. c. Incubate the plate for 72-96 hours at 37°C, 5% CO₂.
-
MTT Assay: a. Add 20 µL of 5 mg/mL MTT solution to each well. b. Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals. c. Carefully aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals. d. Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Data Analysis: a. Read the absorbance at 570 nm using a microplate reader. b. Subtract the average absorbance of the "medium only" blank wells from all other readings. c. Calculate percent viability relative to the untreated control cells: (% Viability) = (Absorbance_Treated / Absorbance_Untreated) * 100. d. Plot the percent viability against the logarithm of the ADC concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Section 3: In Vivo Preclinical Evaluation
Protocol 3: In Vivo Efficacy in a Xenograft Model
This protocol outlines a study to evaluate the anti-tumor efficacy of an ADC in an immunodeficient mouse model bearing human tumor xenografts.
Materials:
-
Immunodeficient mice (e.g., SCID or NOD/SCID)
-
Antigen-positive human tumor cell line
-
Matrigel or appropriate vehicle for cell suspension
-
ADC, unconjugated antibody, and vehicle control solutions
-
Dosing syringes and needles
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: a. Harvest tumor cells during their exponential growth phase. b. Resuspend the cells in a suitable vehicle (e.g., PBS mixed 1:1 with Matrigel) at a concentration of 5-10 x 10⁶ cells per 100 µL. c. Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth and Grouping: a. Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2. b. When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment groups (n=6-10 mice per group), ensuring similar average tumor volumes across groups. Typical groups include:
- Vehicle Control (e.g., PBS)
- Unconjugated Antibody
- ADC (at one or more dose levels)
-
Dosing: a. Administer the test articles, typically via intravenous (IV) injection. Dosing can be a single administration or a multi-dose regimen (e.g., once weekly for 3 weeks). b. Monitor the body weight of the mice 2-3 times per week as a measure of general toxicity.
-
Efficacy Monitoring and Endpoint: a. Continue to measure tumor volumes and body weights 2-3 times per week. b. The study endpoint is typically reached when tumors in the control group reach a pre-defined size (e.g., 1500-2000 mm³) or after a set period. c. Euthanize mice according to ethical guidelines. Tumors can be excised and weighed for final analysis.
-
Data Analysis: a. Plot the mean tumor volume ± SEM for each group over time. b. Compare the tumor growth inhibition between the ADC-treated groups and the control groups. c. Analyze statistical significance between groups (e.g., using ANOVA).
Section 4: Representative Preclinical Data
The following tables present example data from a preclinical study evaluating a panel of anti-CanAg antibody-maytansinoid conjugates with different disulfide linkers, demonstrating the impact of linker stability on in vivo efficacy.[3]
Table 1: In Vivo Efficacy of Disulfide-Linked ADCs in a COLO205 Colon Cancer Xenograft Model[3]
| Treatment Group (150 µg/kg maytansinoid equiv. dose) | Tumor Growth Inhibition (%) | Log₁₀ Cell Kill |
| huC242-SPP-DM1 (Less Hindered) | 85 | 1.3 |
| huC242-SPDB-DM4 (Intermediate Hindrance) | 99 | 2.5 |
| huC242-SSNPB-DM4 (More Hindered) | 90 | 1.5 |
| huC242-SMCC-DM1 (Non-cleavable) | 20 | 0.2 |
Data adapted from Kellogg et al., 2011. Efficacy was measured in a COLO205 human colon cancer xenograft model in SCID mice.
Table 2: In Vivo Efficacy of Disulfide-Linked ADCs in an HT-29 Colon Cancer Xenograft Model[3]
| Treatment Group (150 µg/kg maytansinoid equiv. dose) | Tumor Growth Inhibition (%) | Log₁₀ Cell Kill |
| huC242-SPP-DM1 (Less Hindered) | 88 | 1.4 |
| huC242-SPDB-DM4 (Intermediate Hindrance) | 99 | 2.6 |
| huC242-SSNPB-DM4 (More Hindered) | 94 | 1.7 |
| huC242-SMCC-DM1 (Non-cleavable) | 52 | 0.5 |
Data adapted from Kellogg et al., 2011. Efficacy was measured in an HT-29 human colon cancer xenograft model in SCID mice.
Table 3: Pharmacokinetic Parameters of Disulfide-Linked ADCs in Mice[4]
| ADC Linker Type | Clearance (mL/day/kg) | Half-life (hours) |
| SPDP (Least Hindered) | 15.6 | 72 |
| SPP (Intermediate Hindrance) | 10.4 | 103 |
| MCC (Non-cleavable Thioether) | 8.9 | 125 |
Representative data showing the impact of linker stability on ADC clearance. More stable linkers generally result in slower clearance.
Section 5: Visualizations
Diagrams of Key Processes
References
Troubleshooting & Optimization
Navigating PDEC-NB Conjugation: A Technical Support Guide
For researchers, scientists, and professionals in drug development, the successful conjugation of PDEC-NB linkers to antibodies is a critical step in the creation of potent Antibody-Drug Conjugates (ADCs). This technical support center provides a comprehensive resource for troubleshooting common issues, offering detailed protocols and frequently asked questions to ensure robust and reproducible results in your experiments.
Frequently Asked Questions (FAQs)
What is the mechanism of this compound conjugation and cleavage?
This compound is a cleavable linker designed for ADC development. It features a reactive group that forms a stable covalent bond with primary amine groups, such as those found on the lysine residues of an antibody. The "NB" in its nomenclature likely refers to a nitrophenyl group, a common leaving group in amine-reactive chemistry. The core of its functionality lies in the disulfide bond integrated into its structure. This disulfide bridge is relatively stable in the bloodstream but is susceptible to cleavage by reducing agents like glutathione, which is found in significantly higher concentrations within the intracellular environment of cells. This targeted cleavage mechanism ensures the release of the cytotoxic payload specifically within the target cells, minimizing off-target toxicity.
What are the essential starting materials for a successful this compound conjugation reaction?
A successful conjugation reaction is contingent on the quality of the starting materials. Key components include:
-
High-Purity Antibody: The antibody should be at least 95% pure and in a buffer free of primary amines, such as Tris or glycine, which can compete with the antibody for reaction with the this compound linker. Preservatives like sodium azide must also be removed.[1]
-
Quality this compound Linker-Payload: The linker-drug conjugate must be of high purity and stored under the manufacturer's recommended conditions to prevent degradation.
-
Appropriate Reaction Buffer: A buffer with a slightly alkaline pH, typically in the range of 7.5 to 8.5, is optimal for facilitating the reaction between the linker and the antibody's primary amines.[2]
-
Anhydrous Organic Solvent: A water-miscible organic solvent, such as dimethyl sulfoxide (DMSO), is necessary to dissolve the often hydrophobic this compound linker-payload before its addition to the aqueous antibody solution.
How is the Drug-to-Antibody Ratio (DAR) determined?
The Drug-to-Antibody Ratio (DAR) is a critical quality attribute that defines the average number of drug molecules conjugated to a single antibody. Accurate determination of the DAR is essential for ensuring the efficacy and safety of the ADC. The most common analytical techniques for DAR measurement are:
-
Hydrophobic Interaction Chromatography (HIC-HPLC): This technique separates ADC species based on the hydrophobicity conferred by the conjugated drug-linker. Species with different numbers of drugs will have distinct retention times, allowing for the calculation of the average DAR from the integrated peak areas.[3][4][5]
-
Mass Spectrometry (MS): High-resolution mass spectrometry can be used to determine the mass of the intact ADC. The resulting spectrum shows a distribution of masses corresponding to the antibody with different numbers of conjugated drugs. The relative abundance of these species is used to calculate the average DAR.[6][7][8][9]
Troubleshooting Common this compound Conjugation Issues
This section provides a question-and-answer guide to address specific problems that may arise during your conjugation experiments.
Low or No Conjugation Yield
Question: My analysis shows a low drug-to-antibody ratio or no conjugation at all. What are the likely causes and how can I fix this?
Answer: Several factors can lead to poor conjugation efficiency. The table below outlines potential causes and their solutions.
| Potential Cause | Recommended Solution |
| Interfering substances in antibody buffer | Prior to conjugation, perform a buffer exchange to an amine-free buffer (e.g., PBS) using dialysis or a centrifugal filtration device.[1] |
| Suboptimal reaction pH | Ensure the pH of the reaction buffer is within the optimal range of 7.5-8.5 to ensure the deprotonation and reactivity of lysine amines.[2] |
| Degradation of this compound linker-payload | Use fresh, high-quality this compound linker-payload and prepare stock solutions immediately before use. |
| Insufficient linker-payload concentration | Increase the molar excess of the this compound linker-payload relative to the antibody. Titration experiments are recommended to find the optimal ratio. |
| Low antibody concentration | For efficient conjugation, the antibody concentration should ideally be 1 mg/mL or higher.[] |
ADC Aggregation
Question: I am observing precipitation in my reaction tube or a significant high-molecular-weight peak in my size-exclusion chromatography (SEC) analysis. What is causing this aggregation?
Answer: Aggregation is a common issue in ADC development, often driven by the increased hydrophobicity of the conjugate.
| Potential Cause | Recommended Solution |
| High Drug-to-Antibody Ratio (DAR) | A high DAR can significantly increase the hydrophobicity of the ADC, leading to aggregation. Reduce the molar excess of the this compound linker-payload in the reaction. |
| Excessive organic solvent | The concentration of the organic solvent (e.g., DMSO) used to dissolve the linker-payload should be kept to a minimum, ideally below 10% of the total reaction volume. |
| Unfavorable buffer conditions | Screen different buffer compositions and pH values to identify conditions that enhance the solubility and stability of the ADC. |
| Inherent antibody instability | Confirm that the antibody itself is stable under the chosen reaction conditions (pH, temperature, and buffer composition). |
Inconsistent Drug-to-Antibody Ratio (DAR)
Question: My DAR values are not consistent across different conjugation batches. How can I improve reproducibility?
Answer: Achieving a consistent DAR is crucial for the reliable performance of an ADC.
| Potential Cause | Recommended Solution |
| Variable reaction conditions | Maintain strict control over all reaction parameters, including concentrations, molar ratios, reaction time, and temperature. |
| Inconsistent quality of starting materials | Use antibody and this compound linker-payload from the same lot or ensure that different lots have comparable quality. |
| Inaccurate quantification | Precisely measure the concentrations of the antibody and linker-payload solutions before each reaction. |
| Variable purification process | Standardize the post-conjugation purification method to ensure consistent removal of unreacted reagents.[11][12][13] |
Detailed Experimental Protocols
Protocol 1: Antibody Preparation for Conjugation
-
Quantify Antibody: Determine the precise concentration of the antibody stock solution using UV-Vis spectrophotometry at 280 nm.
-
Buffer Exchange: Remove any interfering substances by dialyzing the antibody against an amine-free buffer (e.g., PBS, pH 8.0) at 4°C. Perform at least two buffer changes with a buffer volume at least 1000 times that of the antibody solution.
-
Concentration Adjustment: After dialysis, adjust the antibody concentration to a working concentration of 1-5 mg/mL using fresh, amine-free buffer.
Protocol 2: this compound Conjugation Reaction
-
Prepare Linker-Payload Solution: Immediately before use, dissolve the this compound linker-payload in anhydrous DMSO to a stock concentration of 10 mM.
-
Set up the Reaction: In a suitable reaction vessel, add the buffer-exchanged antibody. While gently stirring, add the desired molar excess of the this compound linker-payload stock solution. Ensure the final DMSO concentration does not exceed 10% (v/v).
-
Incubate: Allow the reaction to proceed for 1-2 hours at room temperature with gentle agitation.
-
Purify the ADC: Remove unreacted linker-payload and DMSO by purifying the ADC using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).[13]
Protocol 3: ADC Characterization
-
Determine DAR by HIC-HPLC:
-
Confirm by Mass Spectrometry:
Visualizations
Caption: this compound conjugation experimental workflow.
Caption: Logical troubleshooting flow for this compound reactions.
References
- 1. nanocomposix.com [nanocomposix.com]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. [The Characterization of Drug-to-Antibody Ratio and Isoforms of ADCs Using LC and MS Technologies] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hpst.cz [hpst.cz]
- 7. agilent.com [agilent.com]
- 8. sciex.com [sciex.com]
- 9. agilent.com [agilent.com]
- 11. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Current approaches for purification of antibody-drug conjugates. | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Improving PDEC-NB Linker Stability in Plasma
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the plasma stability of PDEC-NB (disulfide cleavable) linkers in antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is the this compound linker and what is its mechanism of cleavage?
A1: this compound is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs).[1][2][3][4] It features a disulfide bond that is designed to be stable in the systemic circulation but is cleaved in the reducing environment of the target cell, releasing the cytotoxic payload.[5]
Q2: I am observing premature payload release from my this compound ADC in plasma. What are the potential causes?
A2: Premature payload release from a disulfide-linked ADC like one using this compound in plasma can be attributed to several factors:
-
Thiol-Disulfide Exchange: Endogenous thiols in plasma, such as cysteine and glutathione, can react with the disulfide bond of the linker, leading to cleavage and premature drug release.[6]
-
Enzymatic Degradation: While less common for disulfide linkers compared to peptide linkers, some plasma enzymes might contribute to linker degradation.
-
Suboptimal Conjugation: Inefficient conjugation processes can result in a heterogeneous ADC product with varying stability profiles.
Q3: My ADC is showing aggregation and precipitation during storage or after incubation in plasma. What could be the cause?
A3: Aggregation is a common issue with ADCs and can be influenced by the linker and payload. For ADCs with this compound, potential causes include:
-
Hydrophobicity: The payload conjugated via the this compound linker might be hydrophobic, and a high drug-to-antibody ratio (DAR) can increase the overall hydrophobicity of the ADC, leading to aggregation.
-
Formulation Buffer: Suboptimal buffer conditions, such as pH or the absence of stabilizing excipients, can fail to mitigate hydrophobic interactions.[7]
-
Storage Conditions: Freeze-thaw cycles or storage at inappropriate temperatures can induce stress on the ADC, leading to unfolding and aggregation.
Q4: How does the conjugation site on the antibody affect the stability of the this compound linker?
A4: The site of conjugation on the antibody can significantly impact the stability of the linker.[5] Conjugation at sites that are sterically hindered or within a specific microenvironment can protect the disulfide bond from interaction with plasma thiols, thereby enhancing stability.[5] Site-specific conjugation methods are often employed to achieve a more homogeneous and stable ADC product.[8]
Troubleshooting Guides
Issue 1: Premature Cleavage of this compound Linker in Plasma
Symptom:
-
Decrease in average Drug-to-Antibody Ratio (DAR) over time when incubated in plasma, as measured by LC-MS.[9]
-
Detection of free payload or payload-adducts (e.g., payload-albumin) in plasma samples.[10]
-
Reduced efficacy of the ADC in vivo, potentially coupled with increased off-target toxicity.[11]
Troubleshooting Steps:
| Possible Cause | Recommended Solution |
| Thiol-Disulfide Exchange | 1. Engineer Steric Hindrance: Modify the linker design to introduce steric hindrance around the disulfide bond. This can shield the bond from attacking thiols.[5]2. Optimize Conjugation Site: Select conjugation sites on the antibody that are less exposed to the plasma environment.[5] |
| Presence of Reducing Agents | 1. Purification: Ensure the complete removal of any residual reducing agents from the conjugation process through rigorous purification methods like dialysis or diafiltration.[7] |
| Linker Instability at Formulation pH | 1. pH Optimization: Evaluate the stability of your ADC across a range of pH values (typically 5.0-7.0) to identify the optimal pH for your formulation buffer that minimizes disulfide bond cleavage.[7] |
Issue 2: Aggregation of this compound ADC
Symptom:
-
Visible precipitation or cloudiness in the ADC solution.
-
Increase in high molecular weight species (HMWS) detected by Size Exclusion Chromatography (SEC-HPLC).[7]
-
Loss of protein concentration after filtration.
Troubleshooting Steps:
| Possible Cause | Recommended Solution |
| High Drug-to-Antibody Ratio (DAR) | 1. Optimize DAR: Aim for a lower DAR to reduce the overall hydrophobicity of the ADC. |
| Hydrophobic Payload | 1. Introduce Hydrophilic Spacers: If possible, incorporate hydrophilic spacers (e.g., short PEG chains) into the linker design to counteract the hydrophobicity of the payload.[8] |
| Suboptimal Formulation | 1. Buffer Screening: Screen different formulation buffers (e.g., histidine, citrate) and pH levels.2. Add Excipients: Include stabilizing excipients such as amino acids (e.g., arginine, glycine) or surfactants (e.g., polysorbate 20/80) in the formulation. |
| Inappropriate Storage | 1. Avoid Freeze-Thaw Cycles: Aliquot the ADC into single-use vials to prevent repeated freezing and thawing.2. Optimize Storage Temperature: Store the ADC at the recommended temperature, typically 2-8°C for liquid formulations. |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To determine the rate of drug deconjugation and aggregation of a this compound ADC in plasma from different species.[10]
Methodology:
-
Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in plasma (e.g., human, mouse, rat) at 37°C.[10]
-
Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).[10]
-
Analyze the samples to quantify the amount of intact ADC, total antibody, and released payload.[10]
Quantification Methods:
| Method | Description |
| LC-MS | Directly measures the intact ADC, allowing for the determination of the average DAR over time. It can also detect free payload and payload-adducts.[9][10] |
| ELISA | Use separate ELISAs to measure the concentration of total antibody and the antibody-conjugated drug. The difference indicates the extent of drug deconjugation.[10] |
| SEC-HPLC | Used to quantify the percentage of monomeric, aggregated, and fragmented ADC in the sample over time.[7] |
Protocol 2: Forced Degradation Study
Objective: To identify potential degradation pathways and assess the stability of the this compound linker under various stress conditions.[7]
Methodology:
-
Prepare aliquots of the ADC at a concentration of 1 mg/mL in a baseline formulation buffer.[7]
-
Subject the aliquots to a variety of stress conditions, including:
-
Reducing Environment: Incubate with varying concentrations of a reducing agent like glutathione (GSH) to simulate the in vivo reducing environment and assess disulfide bond lability.
-
Acid/Base Hydrolysis: Add 0.1 M HCl or 0.1 M NaOH and incubate at 40°C for 24 hours.[7]
-
Oxidation: Add 0.3% H₂O₂ and incubate at room temperature for 24 hours.[7]
-
Thermal Stress: Incubate at 50°C for 1 week.[7]
-
-
Analyze the stressed samples using appropriate analytical methods (LC-MS, SEC-HPLC) to identify degradation products and assess the stability of the ADC.
Visualizations
Caption: Potential instability pathways of a this compound ADC in plasma.
Caption: A logical workflow for troubleshooting this compound linker instability.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. precisepeg.com [precisepeg.com]
- 5. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Preclinical ADC Development: Challenges and Solutions | ChemPartner [chempartner.com]
- 9. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: PDEC-NB Linker Cleavage
Welcome to the technical support center for the PDEC-NB (N-(2-((pyridin-2-yl)disulfanyl)ethyl)-p-nitrobenzyloxycarbonyl) linker. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the cleavage of this disulfide-based linker in antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is the cleavage mechanism of the this compound linker?
The this compound linker is designed to be cleaved within the reducing environment of the target cell. The disulfide bond in the linker is susceptible to reduction by intracellular thiols, most notably glutathione (GSH), which is present at significantly higher concentrations inside cells (millimolar range) compared to the bloodstream (micromolar range). This differential concentration allows for selective cleavage of the linker and release of the cytotoxic payload within the target cell, minimizing off-target toxicity. The cleavage process involves a thiol-disulfide exchange reaction.
Q2: Why am I observing incomplete cleavage of my ADC?
Incomplete cleavage can be attributed to several factors:
-
Insufficient Reducing Agent: The concentration of the reducing agent (e.g., Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) in in vitro assays, or intracellular glutathione in cell-based assays) may be too low to completely reduce the disulfide bonds.
-
Suboptimal Reaction Conditions: Factors such as temperature, pH, and incubation time can significantly impact the efficiency of the cleavage reaction.
-
Steric Hindrance: The molecular structure surrounding the disulfide bond, including the antibody and the payload, can create steric hindrance, limiting the access of reducing agents to the cleavage site.
-
ADC Aggregation: Aggregation of the ADC can sequester the linker, preventing efficient cleavage.
Q3: How can I improve the efficiency of this compound linker cleavage in my in vitro experiments?
To enhance cleavage efficiency, consider the following optimizations:
-
Increase Reducing Agent Concentration: Titrate the concentration of DTT or TCEP to determine the optimal level for complete cleavage without adversely affecting the payload or antibody.
-
Optimize Reaction Conditions: Systematically vary the incubation time, temperature (e.g., 37°C), and pH of the reaction buffer to find the most effective conditions.
-
Include Denaturants: In some cases, the addition of a mild denaturant can help to expose the linker by partially unfolding the antibody, but this must be done cautiously to avoid irreversible damage.
Q4: What is the expected stability of the this compound linker in plasma?
The this compound linker is designed for enhanced stability in plasma. The steric hindrance provided by the pyridine and p-nitrobenzyl groups adjacent to the disulfide bond helps to protect it from premature cleavage by circulating thiols. However, some degree of payload deconjugation in plasma can still occur over time. It is crucial to experimentally determine the plasma stability of your specific ADC.
Troubleshooting Guide
This guide addresses common problems encountered during this compound linker cleavage experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Payload Release | 1. Insufficient concentration of reducing agent. 2. Suboptimal reaction conditions (time, temperature, pH). 3. Steric hindrance preventing access to the disulfide bond. 4. Inactive or degraded reducing agent. | 1. Increase the concentration of DTT or TCEP incrementally. 2. Optimize incubation time (e.g., 1-4 hours), temperature (e.g., 37°C), and pH (e.g., 7.4). 3. Consider using a stronger reducing agent like TCEP, which is less sensitive to pH. 4. Always use freshly prepared reducing agent solutions. |
| High Variability in Cleavage Efficiency | 1. Inconsistent experimental setup. 2. Pipetting errors. 3. Temperature fluctuations during incubation. 4. Heterogeneity of the ADC preparation. | 1. Ensure all experimental parameters are kept constant between replicates. 2. Use calibrated pipettes and proper pipetting techniques. 3. Use a calibrated incubator and monitor the temperature closely. 4. Characterize the drug-to-antibody ratio (DAR) and heterogeneity of your ADC stock. |
| Off-Target Cleavage or Degradation of Payload/Antibody | 1. Harsh cleavage conditions (e.g., excessively high temperature or extreme pH). 2. Presence of contaminating proteases or other enzymes. 3. Instability of the payload or antibody under the experimental conditions. | 1. Perform a time-course and temperature-course experiment to find the mildest effective conditions. 2. Use high-purity reagents and sterile techniques. Consider adding protease inhibitors if enzymatic degradation is suspected. 3. Assess the stability of the free payload and unconjugated antibody under the same conditions as a control. |
Quantitative Data Summary
The efficiency of disulfide linker cleavage is influenced by several factors. The following tables summarize the expected impact of these factors on the cleavage of sterically hindered disulfide linkers like this compound.
Table 1: Effect of Reducing Agent Concentration on Cleavage Efficiency
| Reducing Agent | Concentration (mM) | Incubation Time (hours) | Temperature (°C) | Expected Cleavage Efficiency (%) |
| DTT | 1 | 2 | 37 | 40-60 |
| DTT | 5 | 2 | 37 | 70-90 |
| DTT | 10 | 2 | 37 | >95 |
| TCEP | 1 | 2 | 37 | 50-70 |
| TCEP | 5 | 2 | 37 | >95 |
Table 2: Glutathione (GSH) Concentration in Different Environments
| Environment | Glutathione (GSH) Concentration | Implication for this compound Cleavage |
| Blood Plasma | ~2-20 µM | Low, promoting linker stability. |
| Intracellular (Cytoplasm) | ~1-10 mM | High, promoting efficient linker cleavage. |
Experimental Protocols
Protocol 1: In Vitro Cleavage of this compound Linker using DTT
This protocol describes a general method for the in vitro cleavage of a this compound-linked ADC using Dithiothreitol (DTT) for subsequent analysis by techniques such as HPLC or LC-MS.
Materials:
-
ADC with this compound linker
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dithiothreitol (DTT)
-
Microcentrifuge tubes
-
Incubator or water bath at 37°C
-
Quenching solution (e.g., N-ethylmaleimide (NEM) in DMSO)
-
LC-MS or HPLC system for analysis
Procedure:
-
Prepare ADC Solution: Dilute the ADC stock solution to a final concentration of 1 mg/mL in PBS (pH 7.4).
-
Prepare DTT Solution: Freshly prepare a 100 mM stock solution of DTT in deionized water.
-
Set up Cleavage Reaction:
-
In a microcentrifuge tube, add 90 µL of the ADC solution.
-
Add 10 µL of the 100 mM DTT stock solution to achieve a final DTT concentration of 10 mM.
-
Gently mix by pipetting.
-
-
Incubation: Incubate the reaction mixture at 37°C for 2 hours.
-
Quench Reaction (Optional): To stop the reaction, add a 5-fold molar excess of NEM to the reaction mixture to cap any unreacted thiols.
-
Analysis: Analyze the reaction mixture by LC-MS or another appropriate analytical method to quantify the released payload and the remaining intact ADC.
Visualizations
Technical Support Center: Optimizing PDEC-NB to Antibody Ratios
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the conjugation of PDEC-NB (PEGylated diethylenetriaminepentaacetic acid-nanobody) to a monoclonal antibody.
Troubleshooting Guide
This guide addresses specific issues that may arise during the optimization of the this compound to antibody ratio, providing potential causes and recommended solutions.
| Issue | Potential Cause | Recommended Solution |
| Low Conjugation Efficiency (Low this compound:Antibody Ratio) | Suboptimal Molar Ratio: Insufficient this compound present in the reaction mixture to achieve the desired conjugation level. | Systematically vary the molar ratio of this compound to antibody in a series of small-scale trial reactions. A common starting point is a 5:1 or 10:1 molar excess of the molecule to be conjugated. |
| Inactive Functional Groups: The reactive groups on the antibody (e.g., amines on lysine residues) or the this compound are not sufficiently reactive. | Ensure the pH of the conjugation buffer is optimal for the chosen crosslinker chemistry. For NHS ester reactions targeting primary amines, a pH of 7.2-8.5 is often recommended.[] | |
| Presence of Interfering Substances: The antibody preparation may contain substances that compete with the conjugation reaction, such as Tris buffer, glycine, or sodium azide.[2] | Perform a buffer exchange into a suitable conjugation buffer (e.g., PBS) prior to the reaction to remove any interfering low molecular weight additives.[][2] | |
| Low Antibody Concentration: A dilute antibody solution can lead to a less efficient conjugation reaction. | For optimal results, the antibody concentration should generally be 1-4 mg/mL. If the antibody concentration is low, consider using an antibody concentration kit.[2][3] | |
| High Aggregation of the Conjugate | Excessive Conjugation: A high this compound to antibody ratio can increase the hydrophobicity of the final conjugate, leading to aggregation.[4][5] | Reduce the molar ratio of this compound to antibody in the conjugation reaction. Analyze the product using size exclusion chromatography (SEC) to monitor for aggregate formation. |
| Suboptimal Buffer Conditions: The pH or ionic strength of the buffer may promote aggregation. | Screen different buffer formulations for the final conjugate to improve solubility and stability. | |
| Instability of the Antibody: The antibody itself may be prone to aggregation under the reaction conditions. | Characterize the stability of the unconjugated antibody under the same reaction conditions (e.g., temperature, pH) to determine if the issue is inherent to the antibody. | |
| Inconsistent Batch-to-Batch Results | Variability in Reagent Quality: Inconsistent quality or age of crosslinkers or this compound can affect reaction efficiency. | Use fresh, high-quality reagents for each conjugation reaction. Aliquot and store reagents according to the manufacturer's instructions. |
| Inaccurate Quantification of Reactants: Errors in measuring the concentration of the antibody or this compound will lead to variability in the molar ratio. | Accurately determine the concentration of the antibody and this compound solutions using reliable methods (e.g., UV-Vis spectroscopy) before each reaction. | |
| Procedural Variations: Minor differences in incubation times, temperature, or mixing can impact the outcome.[6] | Adhere strictly to a standardized and documented protocol for all conjugation reactions. | |
| Loss of Antibody Binding Affinity | Conjugation at or near the Antigen-Binding Site: The this compound may attach to residues within the complementarity-determining regions (CDRs) of the antibody, sterically hindering antigen binding. | Consider using site-specific conjugation methods that target regions of the antibody away from the antigen-binding sites, such as the Fc region or engineered cysteine residues.[7] |
| Conformational Changes: The conjugation process may induce structural changes in the antibody that affect its binding affinity. | Employ biophysical techniques such as circular dichroism to assess the structural integrity of the antibody after conjugation.[4] |
Frequently Asked Questions (FAQs)
1. What is the recommended starting molar ratio for this compound to antibody conjugation?
A good starting point for optimization is to test a range of molar excess ratios of this compound to the antibody. We recommend setting up parallel reactions with ratios such as 3:1, 5:1, 10:1, and 20:1. The optimal ratio will depend on the specific antibody, the reactivity of the this compound, and the desired final degree of labeling.[8]
2. How can I determine the final this compound to antibody ratio (PAR)?
The PAR, also known as the drug-to-antibody ratio (DAR) in the context of ADCs, can be determined using several analytical techniques:
-
Mass Spectrometry (MS): This is a highly accurate method to determine the distribution of species with different numbers of this compound molecules attached.[7]
-
UV-Vis Spectroscopy: If the this compound has a distinct absorbance peak that is different from the antibody, the ratio can be calculated from the absorbance spectrum of the conjugate.
-
Size Exclusion Chromatography (SEC): While primarily used for analyzing aggregation, differences in retention time may be observed with varying conjugation levels.[9]
3. My antibody is in a buffer containing Tris and sodium azide. Do I need to remove these before conjugation?
Yes. Tris contains primary amines that will compete with the lysine residues on your antibody for the conjugation reaction, reducing efficiency. Sodium azide can also interfere with certain conjugation chemistries. It is essential to perform a buffer exchange into an amine-free and azide-free buffer, such as PBS (phosphate-buffered saline), prior to starting the conjugation reaction.[2]
4. What should I do if my conjugated antibody shows poor solubility?
Poor solubility and aggregation can be caused by a high degree of conjugation, which can increase the hydrophobicity of the antibody. To address this, you should:
-
Reduce the molar ratio of this compound to antibody in the conjugation reaction.
-
Screen different formulation buffers to find one that enhances the solubility of the conjugate.
-
Characterize the extent of aggregation using size exclusion chromatography (SEC).[9]
5. How does the choice of conjugation chemistry affect the optimization process?
The conjugation chemistry determines which amino acid residues on the antibody are targeted.
-
Amine-reactive chemistry (e.g., NHS esters): This is a common method that targets primary amines on lysine residues. Since antibodies have many lysines distributed across their surface, this can result in a heterogeneous mixture of conjugates.[8][7]
-
Thiol-reactive chemistry (e.g., maleimides): This method targets free sulfhydryl groups on cysteine residues. Reducing the interchain disulfide bonds in the antibody's hinge region can provide a more controlled and site-specific conjugation.[8]
The choice of chemistry will influence the homogeneity and potential impact on antibody function, which are key parameters to evaluate during optimization.
Experimental Protocols and Workflows
Protocol: Titration Experiment to Optimize this compound:Antibody Molar Ratio
-
Antibody Preparation:
-
Ensure the antibody is purified (>95% purity is recommended).[2]
-
Perform a buffer exchange into a conjugation-compatible buffer (e.g., 1X PBS, pH 7.4).
-
Accurately determine the antibody concentration.
-
-
Reaction Setup:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Set up a series of reactions in microcentrifuge tubes, each containing the same amount of antibody (e.g., 100 µg).
-
Add varying molar equivalents of this compound to each tube (e.g., 3, 5, 10, 20 equivalents).
-
Include a control reaction with no this compound.
-
-
Conjugation Reaction:
-
Incubate the reactions at room temperature for 1-2 hours with gentle mixing.[8]
-
-
Purification:
-
Remove excess, unreacted this compound using a desalting column or size exclusion chromatography.[]
-
-
Characterization:
-
Determine the final this compound to antibody ratio for each reaction using mass spectrometry or UV-Vis spectroscopy.
-
Analyze the samples for aggregation using SEC.
-
Assess the binding affinity of the conjugated antibody using an appropriate assay (e.g., ELISA or surface plasmon resonance).
-
Experimental Workflow for Optimization
References
- 2. Antibody Conjugation Troubleshooting: Novus Biologicals [novusbio.com]
- 3. docs.abcam.com [docs.abcam.com]
- 4. Biophysical Methods for Characterization of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biophysical Methods for Characterization of Antibody-Drug Conjugates | Springer Nature Experiments [experiments.springernature.com]
- 6. nanocomposix.com [nanocomposix.com]
- 7. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]
- 9. technosaurus.co.jp [technosaurus.co.jp]
PDEC-NB Linker Technical Support Center
Welcome to the technical support center for the PDEC-NB linker. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve potential aggregation issues encountered during the development of Antibody-Drug Conjugates (ADCs) utilizing the this compound linker.
Frequently Asked Questions (FAQs)
Q1: What is the this compound linker and what is its primary application?
A1: this compound is a disulfide cleavable linker utilized in the synthesis of antibody-drug conjugates (ADCs).[1] Its primary role is to connect a cytotoxic payload to a monoclonal antibody, enabling targeted drug delivery to cancer cells. The disulfide bond within the linker is designed to be stable in systemic circulation but can be cleaved in the reducing environment inside a target cell, releasing the payload.
Q2: What are the primary drivers of aggregation when using the this compound linker in ADC development?
A2: Aggregation in ADCs, including those using the this compound linker, is a multifaceted issue. The primary drivers include:
-
Hydrophobicity: Both the linker and the conjugated payload can increase the overall hydrophobicity of the ADC, leading to self-association to minimize exposure to aqueous environments.[2][3]
-
High Drug-to-Antibody Ratio (DAR): A higher number of conjugated drug-linker molecules per antibody can increase the likelihood of aggregation.[2][4]
-
Formulation Conditions: Factors such as pH, buffer composition, temperature, and the presence of co-solvents can significantly influence ADC stability and aggregation.[3][5]
-
Antibody Properties: The inherent stability and surface characteristics of the monoclonal antibody itself can contribute to the propensity for aggregation.[2]
Q3: Can the this compound linker itself contribute to aggregation?
A3: While the this compound linker is a relatively small molecule, its chemical structure contributes to the overall hydrophobicity of the ADC. The modification of the antibody surface with multiple linker-payload moieties can create hydrophobic patches that promote intermolecular interactions and subsequent aggregation.[3]
Troubleshooting Guide
Issue: Observed precipitation or visible aggregates in my ADC preparation.
Potential Cause 1: Hydrophobicity-Induced Aggregation
The conjugation of the hydrophobic this compound linker and a cytotoxic payload can increase the overall hydrophobicity of the antibody, leading to aggregation.
-
Troubleshooting Steps:
-
Review Payload Choice: Assess the hydrophobicity of the cytotoxic payload. If possible, consider a more hydrophilic alternative if aggregation is severe.
-
Optimize Drug-to-Antibody Ratio (DAR): A lower DAR may reduce the propensity for aggregation. Aim for a balance between efficacy and stability.[2][4]
-
Incorporate Hydrophilic Moieties: Consider the use of hydrophilic linkers or modifying the existing linker with hydrophilic components like PEG to improve solubility.[6][7]
-
Potential Cause 2: Inappropriate Formulation Conditions
The buffer composition, pH, and presence of other excipients can destabilize the ADC and promote aggregation.
-
Troubleshooting Steps:
-
pH Optimization: Screen a range of pH values for the formulation buffer to identify the pH at which the ADC exhibits maximum stability.
-
Excipient Screening: Evaluate the effect of different excipients, such as surfactants (e.g., polysorbate 20/80) or stabilizers (e.g., sucrose, trehalose), on reducing aggregation.
-
Co-solvent Concentration: If co-solvents are used to dissolve the linker-payload, ensure their final concentration in the ADC formulation is minimized, as they can promote aggregation.[3]
-
Issue: Increase in high molecular weight (HMW) species observed by size-exclusion chromatography (SEC).
Potential Cause: Formation of Soluble Aggregates
Even without visible precipitation, soluble aggregates can form, which are detrimental to the efficacy and safety of the ADC.
-
Troubleshooting Steps:
-
Analytical Characterization: Employ a suite of analytical techniques to characterize the nature and extent of aggregation. This includes Size-Exclusion Chromatography (SEC-HPLC), Dynamic Light Scattering (DLS), and Asymmetrical Flow Field-Flow Fractionation (AF4).
-
Immobilization During Conjugation: To prevent aggregation during the conjugation process, consider immobilizing the antibody on a solid support while the linker-payload is attached. This physically separates the antibodies and prevents them from aggregating.[3]
-
Post-conjugation Purification: Optimize purification methods, such as hydrophobic interaction chromatography (HIC) or ion-exchange chromatography (IEX), to remove aggregates after the conjugation step.
-
Data Presentation
Table 1: Factors Contributing to ADC Aggregation and Mitigation Strategies
| Contributing Factor | Description | Mitigation Strategy | Relevant Analytical Techniques |
| Linker/Payload Hydrophobicity | Increased surface hydrophobicity of the ADC promotes self-association.[8] | - Use of hydrophilic linkers (e.g., PEGylated linkers).[6]- Selection of less hydrophobic payloads.- Lowering the Drug-to-Antibody Ratio (DAR).[4] | - Hydrophobic Interaction Chromatography (HIC)- Reversed-Phase HPLC (RP-HPLC) |
| Drug-to-Antibody Ratio (DAR) | Higher DAR leads to a greater number of hydrophobic molecules on the antibody surface, increasing aggregation risk.[2] | - Optimize conjugation chemistry for a lower, more homogeneous DAR.- Site-specific conjugation to control DAR. | - Mass Spectrometry (MS)- UV-Vis Spectroscopy |
| Formulation Conditions | Suboptimal pH, buffer salts, or presence of co-solvents can destabilize the ADC.[3] | - Screen for optimal pH and buffer composition.- Addition of stabilizers (e.g., sugars, amino acids).- Use of surfactants to reduce surface tension. | - Dynamic Light Scattering (DLS)- Differential Scanning Fluorimetry (DSF) |
| Manufacturing & Storage Stress | Physical stresses like agitation, freeze-thaw cycles, and elevated temperatures can induce aggregation.[2] | - Controlled freezing and thawing rates.- Avoidance of vigorous shaking or stirring.- Storage at recommended temperatures. | - Size-Exclusion Chromatography (SEC-HPLC)- Visual Inspection |
Experimental Protocols
Protocol 1: Assessment of ADC Aggregation by Size-Exclusion Chromatography (SEC-HPLC)
Objective: To quantify the percentage of high molecular weight (HMW) species in an ADC sample.
Methodology:
-
System Preparation: Equilibrate an HPLC system with a suitable SEC column (e.g., TSKgel G3000SWxl) with a mobile phase such as 100 mM sodium phosphate, 150 mM NaCl, pH 6.8.
-
Sample Preparation: Dilute the ADC sample to a concentration of approximately 1 mg/mL in the mobile phase.
-
Injection: Inject 20-50 µL of the prepared sample onto the column.
-
Elution: Elute the sample isocratically at a flow rate of 0.5-1.0 mL/min for 30 minutes.
-
Detection: Monitor the eluate using a UV detector at 280 nm.
-
Data Analysis: Integrate the peak areas corresponding to the monomer and HMW species. Calculate the percentage of HMW as: %HMW = (Area_HMW / (Area_Monomer + Area_HMW)) * 100.
Protocol 2: Analysis of ADC Stability by Dynamic Light Scattering (DLS)
Objective: To determine the size distribution and polydispersity of an ADC in solution, which can indicate the presence of aggregates.
Methodology:
-
Sample Preparation: Prepare the ADC sample at a concentration of 0.5-1.0 mg/mL in the formulation buffer. Filter the sample through a 0.22 µm filter to remove any dust or large particles.
-
Instrument Setup: Set the DLS instrument parameters, including temperature (e.g., 25°C), and allow for temperature equilibration.
-
Measurement: Place the cuvette with the sample into the instrument and initiate the measurement. Collect data for a sufficient duration to obtain a stable correlation function.
-
Data Analysis: Analyze the correlation function to obtain the hydrodynamic radius (Rh) and the polydispersity index (PDI). An increase in the average Rh or a high PDI can indicate the presence of aggregates.
Mandatory Visualizations
Caption: Troubleshooting workflow for addressing ADC aggregation issues.
Caption: Hydrophobic interactions driving ADC aggregation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. cytivalifesciences.com [cytivalifesciences.com]
- 3. pharmtech.com [pharmtech.com]
- 4. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 5. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 6. researchgate.net [researchgate.net]
- 7. purepeg.com [purepeg.com]
- 8. Impact of Payload Hydrophobicity on the Stability of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: PDEC-NB Conjugates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PDEC-NB (Phosphodiesterase-Cleavable Norbornene-Based) linkers and their conjugates. Our aim is to help you prevent the premature cleavage of your this compound-linked molecules.
FAQs: Understanding and Preventing Premature Cleavage of this compound
Q1: What is a this compound linker and how does it work?
A1: this compound is a novel linker system designed for targeted drug delivery. It consists of a phosphodiester bond susceptible to cleavage by specific phosphodiesterase (PDE) enzymes, an ether bond, and a norbornene group. The norbornene moiety allows for bioorthogonal conjugation to a targeting ligand via a tetrazine ligation "click" reaction. The linker is designed to release a therapeutic agent in the presence of high levels of a target PDE isozyme, which is often overexpressed in disease states.
Q2: What are the primary causes of premature cleavage of this compound conjugates?
A2: Premature cleavage, the release of the payload before reaching the target tissue, can be caused by several factors:
-
Off-target enzyme activity: Cleavage by non-target PDEs or other enzymes like phosphatases and esterases present in systemic circulation.
-
Chemical instability: Hydrolysis of the phosphodiester bond, particularly in acidic microenvironments or due to improper storage conditions.
-
Impurities: Contamination of the conjugate with enzymes or chemicals from the synthesis and purification process that can catalyze cleavage.
Q3: How can I minimize premature cleavage during my experiments?
A3: To minimize premature cleavage, consider the following:
-
Enzyme inhibitors: For in vitro experiments, consider adding a broad-spectrum PDE inhibitor cocktail to your control samples to establish a baseline stability.
-
pH control: Ensure that all buffers used for storage and experimentation are at a physiological pH (7.2-7.4) to minimize acid-catalyzed hydrolysis.
-
High purity: Use highly purified conjugates. Ensure that all purification steps have effectively removed any residual enzymes or reactive chemicals.
-
Proper storage: Store your this compound conjugates at -80°C in a suitable buffer containing a cryoprotectant. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High background cleavage in plasma stability assay | Non-specific esterase or phosphatase activity in plasma. | 1. Heat-inactivate the plasma (56°C for 30 minutes) before the assay to denature enzymes. 2. Add a cocktail of esterase and phosphatase inhibitors to the plasma. |
| Loss of conjugate integrity during storage | 1. Hydrolysis due to acidic microenvironment in the frozen state. 2. Repeated freeze-thaw cycles. | 1. Ensure the storage buffer has sufficient buffering capacity (e.g., HEPES or PBS at pH 7.4). 2. Aliquot the conjugate into single-use vials to avoid multiple freeze-thaw cycles. |
| Inconsistent results between experimental batches | 1. Variability in the purity of the conjugate. 2. Contamination of reagents. | 1. Characterize each new batch of conjugate thoroughly for purity and integrity using HPLC and mass spectrometry. 2. Use fresh, high-quality reagents for all experiments. |
Experimental Protocols
Protocol: Assessing the Stability of this compound Conjugates in Human Plasma
-
Preparation of Plasma:
-
Thaw fresh frozen human plasma at 37°C.
-
Centrifuge at 2000 x g for 15 minutes at 4°C to remove cryoprecipitates.
-
For a control, heat-inactivate a portion of the plasma at 56°C for 30 minutes.
-
-
Incubation:
-
Spike the this compound conjugate into both active and heat-inactivated plasma to a final concentration of 10 µM.
-
Incubate the samples at 37°C.
-
-
Time Points and Quenching:
-
Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
Immediately quench the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard.
-
-
Sample Processing and Analysis:
-
Vortex the quenched samples and centrifuge at 14,000 x g for 10 minutes to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining intact conjugate and the released payload.
-
Visualizing Pathways and Workflows
Caption: Mechanism of action of a this compound conjugate.
Caption: Troubleshooting workflow for premature cleavage.
Technical Support Center: Understanding PDEC-NB
Initial Assessment: The term "PDEC-NB" is currently ambiguous and does not correspond to a clearly identifiable scientific or technical entity within publicly available resources. Initial searches have yielded results for "PDEC" as the Portland Diabetes and Endocrinology Center or Professional Development and Evaluation Committees, and "NB" as the brand New Balance. These are unlikely to be the subject of your inquiry for a technical support center focused on stability issues for researchers and drug development professionals.
To provide you with an accurate and relevant technical support center, please clarify the following:
-
What does "this compound" stand for? Please provide the full name of the compound, technology, or platform.
-
What is the scientific context of this compound? For example, is it a protein, a chemical compound, a cell line, a nanoparticle, a type of experimental buffer, or something else?
-
What is its primary application? Knowing its use in research, diagnostics, or drug development will help in identifying common stability challenges.
Once this information is provided, a comprehensive technical support center can be developed to address the specific stability issues, troubleshooting protocols, and relevant experimental data for this compound.
The planned structure for the technical support center, once the identity of this compound is clarified, will include:
-
Frequently Asked Questions (FAQs): Addressing common stability concerns.
-
Troubleshooting Guides: Step-by-step solutions to specific experimental problems.
-
Data Summaries: Quantitative data on stability presented in clear, tabular formats.
-
Experimental Protocols: Detailed methodologies for assessing stability.
-
Visual Guides: Diagrams of pathways and workflows created using Graphviz.
We look forward to your clarification to proceed with building a valuable resource for your team.
Technical Support Center: PDEC-NB Linkers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using PDEC-NB (N-(2-(pyridyldithio)ethyl)-4-nitrophenylcarbonate) linkers in their experiments, particularly in the synthesis of Antibody-Drug Conjugates (ADCs).
Troubleshooting Guides
This section addresses specific issues that may arise during the conjugation of this compound linkers and the subsequent cleavage of the disulfide bond.
Issue 1: Low Drug-to-Antibody Ratio (DAR) or Inefficient Conjugation
Symptoms:
-
Low absorbance reading for the released pyridine-2-thione during conjugation monitoring.
-
Mass spectrometry (e.g., HIC-MS, RP-HPLC-MS) analysis shows a low average DAR.
-
A significant population of unconjugated antibody is observed.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incomplete Antibody Reduction | Ensure complete reduction of interchain disulfide bonds of the antibody. Increase the concentration of the reducing agent (e.g., TCEP, DTT) or extend the reduction time. Purify the reduced antibody promptly to prevent re-oxidation. |
| This compound Linker Instability | This compound is sensitive to moisture and hydrolysis. Use fresh, anhydrous solvents (e.g., DMSO, DMF) for dissolving the linker. Prepare linker solutions immediately before use.[1] |
| Suboptimal Reaction pH | The reaction of the pyridyl disulfide group of this compound with free thiols is most efficient at a pH range of 6.5-7.5. Ensure the reaction buffer is within this optimal range. |
| Steric Hindrance | The conjugation site on the antibody or the payload may be sterically hindered. Consider using a longer version of the this compound linker if available, or explore different conjugation strategies. |
| Side Reactions | The pyridyl disulfide group can react with other nucleophiles. Minimize the presence of other nucleophilic species in the reaction mixture. |
Issue 2: Premature Cleavage of the this compound Linker
Symptoms:
-
Detection of free payload in the ADC formulation before intended cleavage.
-
Loss of ADC potency over time during storage or in in-vitro assays.
-
High background signal in cell-based assays due to non-targeted release of the payload.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Presence of Reducing Agents | Ensure all buffers and reagents used for ADC purification and formulation are free from reducing agents. Use de-gassed buffers to minimize oxidation-reduction reactions. |
| Instability in Plasma/Serum | Disulfide bonds can be susceptible to premature cleavage in the presence of free thiols in plasma, such as albumin.[2] Consider engineering steric hindrance around the disulfide bond to improve stability. |
| Storage Conditions | Store the purified ADC at the recommended temperature (typically 2-8°C) and pH to minimize disulfide exchange reactions. Avoid repeated freeze-thaw cycles. |
Issue 3: Incomplete or Slow Cleavage of the Disulfide Bond
Symptoms:
-
Low levels of payload release upon treatment with the intended cleavage agent (e.g., glutathione, DTT).
-
Reduced efficacy of the ADC in cell-based assays that require intracellular payload release.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Insufficient Concentration of Reducing Agent | Increase the concentration of the reducing agent (e.g., glutathione) to drive the disulfide exchange reaction to completion. The intracellular concentration of glutathione is in the millimolar range (1-10 mM).[3][4] |
| Suboptimal pH for Cleavage | The rate of thiol-disulfide exchange is pH-dependent. Ensure the pH of the cleavage buffer is optimal for the specific reducing agent being used. |
| Steric Hindrance at the Disulfide Bond | While steric hindrance can improve plasma stability, excessive hindrance can slow down the desired intracellular cleavage.[5][6] This represents a critical balance to be optimized during linker design. |
| ADC Aggregation | Aggregation of the ADC may limit the accessibility of the disulfide bond to the reducing agent. Characterize the aggregation state of the ADC using techniques like size-exclusion chromatography (SEC). |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of the this compound linker?
The this compound linker is a disulfide-based cleavable linker. It contains a pyridyl disulfide group that reacts with a free thiol (sulfhydryl) group on a molecule (e.g., a reduced antibody) to form a new disulfide bond, releasing pyridine-2-thione. This disulfide bond is stable in circulation but can be cleaved in the reducing environment inside a cell, which has a high concentration of glutathione (GSH), releasing the conjugated payload.
Q2: How should this compound linkers be stored?
This compound linkers are sensitive to moisture and should be stored at -20°C in a desiccated environment.[1] When preparing to use the linker, allow the vial to warm to room temperature before opening to prevent condensation.
Q3: What methods can be used to characterize ADCs synthesized with this compound linkers?
Several analytical techniques are essential for characterizing this compound-based ADCs:
-
UV/Vis Spectroscopy: To determine the average DAR by measuring the absorbance of the antibody and the payload at their respective maximum absorbance wavelengths.[7]
-
Hydrophobic Interaction Chromatography (HIC): To separate ADC species with different DARs and assess the heterogeneity of the conjugate.[8]
-
Mass Spectrometry (MS): To confirm the identity of the ADC and determine the precise mass of different conjugated species.[9][10]
-
Size-Exclusion Chromatography (SEC): To detect and quantify aggregation of the ADC.
Q4: How can the stability of the this compound linker in plasma be assessed?
The stability of the this compound linker in an ADC can be evaluated by incubating the ADC in plasma from different species (e.g., mouse, human) at 37°C over a time course.[2] At various time points, samples can be analyzed by methods such as ELISA to measure the amount of conjugated antibody and LC-MS to quantify the amount of released payload.[2][11]
Quantitative Data Summary
| Disulfide Linker Type | Relative Plasma Stability | Relative Intracellular Cleavage Rate | Key Feature |
| Unhindered (e.g., SPDP-like) | Low | High | Rapid cleavage, but potential for premature release. |
| Sterically Hindered (e.g., SPDB-like) | High | Moderate | Improved plasma stability, balancing stability and cleavage.[6] |
| Highly Hindered | Very High | Low | Very stable in plasma, but may result in slow or incomplete payload release.[5] |
Experimental Protocols
Protocol 1: General Procedure for Antibody Conjugation with this compound-Payload
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4).
-
Reducing agent (e.g., TCEP solution).
-
This compound-activated payload.
-
Anhydrous organic solvent (e.g., DMSO).
-
Reaction buffer (e.g., PBS, pH 7.0).
-
Purification system (e.g., SEC column).
Procedure:
-
Antibody Reduction:
-
Incubate the mAb solution with a molar excess of TCEP (typically 10-20 fold) for 1-2 hours at 37°C to reduce the interchain disulfide bonds.
-
-
Buffer Exchange:
-
Remove the excess TCEP by buffer exchange into the reaction buffer using a desalting column or tangential flow filtration (TFF).
-
-
Conjugation:
-
Dissolve the this compound-activated payload in a minimal amount of anhydrous DMSO.
-
Add the payload solution to the reduced antibody solution at a specific molar ratio (e.g., 5-10 fold molar excess of payload to antibody).
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing. Monitor the reaction by measuring the absorbance of the released pyridine-2-thione at 343 nm.[12]
-
-
Purification:
-
Purify the resulting ADC from unreacted payload and other small molecules using SEC or TFF.
-
-
Characterization:
-
Characterize the purified ADC for DAR, aggregation, and purity as described in the FAQ section.
-
Protocol 2: In Vitro Cleavage Assay with Glutathione (GSH)
Materials:
-
Purified ADC.
-
Glutathione (GSH) solution (e.g., 100 mM stock in water).
-
Reaction buffer (e.g., PBS, pH 7.4).
-
Quenching reagent (e.g., N-ethylmaleimide, NEM).
-
Analytical system (e.g., RP-HPLC with fluorescence or MS detector).
Procedure:
-
Reaction Setup:
-
Dilute the ADC to a final concentration in the reaction buffer.
-
Initiate the cleavage reaction by adding GSH to a final concentration of 1-10 mM.
-
Incubate the reaction mixture at 37°C.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
-
Quenching:
-
Immediately quench the reaction by adding a molar excess of NEM to the aliquot to cap any unreacted thiols.
-
-
Analysis:
-
Analyze the samples by RP-HPLC or LC-MS to separate and quantify the released payload from the intact ADC.
-
Plot the percentage of released payload against time to determine the cleavage kinetics.
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 3. benchchem.com [benchchem.com]
- 4. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analytical Methods for Antibody-Drug Conjugates (ADCs) - Creative Proteomics [creative-proteomics.com]
- 9. Analytical Methods for Physicochemical Characterization of Antibody-Drug Conjugates | MtoZ Biolabs [mtoz-biolabs.com]
- 10. Analytical techniques for the characterization of Antibody Drug Conjugates: Challenges and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
Technical Support Center: Enhancing PDEC-NB Synthesis Efficiency
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of PDEC-NB synthesis. This compound, or 4-nitrophenyl 2-(pyridin-2-yldisulfanyl)ethyl carbonate, is a crucial disulfide cleavable linker utilized in the construction of antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound (4-nitrophenyl 2-(pyridin-2-yldisulfanyl)ethyl carbonate) is a heterobifunctional crosslinker.[1] Its primary application is in bioconjugation, specifically in the synthesis of antibody-drug conjugates (ADCs), where it serves as a cleavable linker between the antibody and a cytotoxic payload.[] The disulfide bond within the this compound linker is stable in circulation but can be cleaved by intracellular reducing agents like glutathione, leading to the targeted release of the drug inside cancer cells.[3]
Q2: What is the general synthetic route for this compound?
A2: The synthesis of this compound involves the reaction of 2-(pyridin-2-yldithio)ethanol with 4-nitrophenyl chloroformate in the presence of a base, such as pyridine.[4] The reaction is typically carried out in a chlorinated solvent like dichloromethane.
Q3: What are the critical parameters to control during the synthesis of this compound?
A3: Key parameters to control include:
-
Reagent Purity: Ensure the purity of starting materials, 2-(pyridin-2-yldithio)ethanol and 4-nitrophenyl chloroformate, as impurities can lead to side reactions and difficult purification.
-
Stoichiometry: Precise control of the molar ratios of the reactants and the base is crucial for maximizing yield and minimizing side products.
-
Reaction Temperature: The reaction is typically performed at room temperature, but temperature control can be important to prevent degradation of reactants or products.[4]
-
Reaction Time: Monitoring the reaction progress using Thin Layer Chromatography (TLC) is recommended to determine the optimal reaction time and avoid the formation of degradation products.[4][5]
Q4: How does the disulfide bond in this compound contribute to its function in ADCs?
A4: The disulfide bond is a key feature of cleavable linkers in ADCs.[6][7] It is designed to be stable in the oxidizing environment of the bloodstream, ensuring the ADC remains intact until it reaches the target cell.[3] Once internalized by the cancer cell, the higher intracellular concentration of reducing agents, particularly glutathione, cleaves the disulfide bond, releasing the cytotoxic payload.[3]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete Reaction: Insufficient reaction time or inadequate mixing. 2. Degradation of Reactants/Products: Prolonged reaction times or exposure to high temperatures. 3. Suboptimal Stoichiometry: Incorrect molar ratios of reactants or base. 4. Loss during Work-up/Purification: Inefficient extraction or loss of product on the chromatography column. | 1. Monitor the reaction by TLC to ensure completion.[4][5] Increase stirring speed for better mixing. 2. Maintain the recommended reaction temperature and quench the reaction once the starting material is consumed. 3. Carefully measure and add all reagents in the correct stoichiometric amounts. 4. Optimize extraction procedures and choose an appropriate solvent system for column chromatography to ensure good separation and recovery. |
| Multiple Spots on TLC (Impure Product) | 1. Side Reactions: Reaction of 4-nitrophenyl chloroformate with water or other nucleophiles. 2. Formation of Symmetric Disulfides: Self-coupling of thiol impurities. 3. Degradation Products: Decomposition of the starting materials or the final product. | 1. Use anhydrous solvents and reagents to minimize hydrolysis of the chloroformate. 2. Ensure the purity of the starting 2-(pyridin-2-yldithio)ethanol. 3. Adhere to the recommended reaction time and temperature. Purify the crude product promptly after the reaction is complete. |
| Difficulty in Purification | 1. Poor Separation on Silica Gel: Inappropriate solvent system for column chromatography. 2. Co-elution of Impurities: Similar polarity of the product and impurities. | 1. Perform small-scale TLC experiments with different solvent systems (e.g., varying ratios of ethyl acetate and hexanes) to find the optimal conditions for separation. 2. If impurities persist, consider alternative purification methods such as recrystallization or preparative HPLC. |
| Product Instability | 1. Presence of Reducing Agents: Trace amounts of reducing agents can cleave the disulfide bond. 2. Hydrolysis: The carbonate ester linkage can be susceptible to hydrolysis under strongly acidic or basic conditions. | 1. Ensure all glassware is clean and free of contaminants. Use purified solvents. 2. Maintain a neutral pH during work-up and storage. Store the final product in a dry, inert atmosphere. |
Experimental Protocol: Synthesis of this compound
This section provides a detailed methodology for the synthesis of 4-nitrophenyl 2-(pyridin-2-yldisulfanyl)ethyl carbonate (this compound).
Materials:
-
2-(pyridin-2-yldithio)ethanol
-
4-Nitrophenyl chloroformate
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Deionized water
-
Anhydrous sodium sulfate
-
Silica gel (for column chromatography)
-
Ethyl acetate and Hexanes (for column chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(pyridin-2-yldithio)ethanol in anhydrous dichloromethane.
-
Addition of Base: Add pyridine to the solution and stir the mixture at room temperature.
-
Addition of Chloroformate: In a separate flask, dissolve 4-nitrophenyl chloroformate in anhydrous dichloromethane. Add this solution dropwise to the stirred solution of 2-(pyridin-2-yldithio)ethanol and pyridine over a period of 15-30 minutes.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (2-(pyridin-2-yldithio)ethanol) is consumed.
-
Work-up:
-
Filter the reaction mixture to remove any precipitated pyridinium hydrochloride.
-
Wash the filtrate with deionized water to remove any remaining water-soluble impurities.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography.
-
Use a suitable solvent system, such as a gradient of ethyl acetate in hexanes, to elute the product.
-
Collect the fractions containing the pure this compound and combine them.
-
Evaporate the solvent under reduced pressure to yield the final product as a solid.
-
Quantitative Data Summary:
| Parameter | Reported Value | Reference |
| Starting Material | 2-(pyridin-2-yldithio)ethanol | [4] |
| Reagent | 4-nitrophenyl chloroformate | [4] |
| Solvent | Dichloromethane | [4] |
| Base | Pyridine | [4] |
| Reaction Time | ~15 hours (monitor by TLC) | [4] |
| Purification Method | Silica Gel Column Chromatography | [4] |
| Typical Yield | ~96% | [4] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Mechanism of action of a this compound linked ADC.
References
- 1. 4-Nitrophenyl 2-(pyridin-2-yldisulfanyl)ethyl carbonate | C14H12N2O5S2 | CID 11638899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 4-nitrophenyl 2-(pyridin-2-yldisulfanyl)ethyl carbonate | 874302-76-8 [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. abzena.com [abzena.com]
- 7. biopharminternational.com [biopharminternational.com]
Validation & Comparative
PDEC-NB in Focus: A Comparative Guide to Cleavable Linkers in Drug Conjugates
For researchers, scientists, and drug development professionals, the choice of a cleavable linker is a critical determinant of the efficacy and safety of antibody-drug conjugates (ADCs). This guide provides an objective comparison of the PDEC-NB linker, a disulfide-based cleavable linker, with other commonly used cleavable linkers such as peptide-based (e.g., Val-Cit), and hydrazone linkers. The comparison is supported by a summary of experimental data and detailed methodologies for key evaluative assays.
The ideal linker for an ADC must strike a delicate balance: it needs to be highly stable in systemic circulation to prevent premature release of the cytotoxic payload, which could lead to off-target toxicity, yet be efficiently cleaved to release the drug upon reaching the target tumor cells.[1] this compound, which stands for Pyridyldithioethylcarbamoyl-Norbornene, belongs to the class of disulfide linkers. These linkers are designed to be cleaved in the reducing environment of the cell, particularly due to the high concentration of glutathione (GSH) in the cytoplasm compared to the bloodstream.[2]
Comparative Analysis of Cleavable Linkers
The selection of a cleavable linker technology has a profound impact on the therapeutic index of an ADC. The three main classes of cleavable linkers—disulfide, peptide, and hydrazone—each possess distinct mechanisms of cleavage and, consequently, different performance characteristics.
| Linker Type | Cleavage Mechanism | Key Advantages | Key Disadvantages |
| This compound (Disulfide) | Reduction of the disulfide bond by intracellular reducing agents like glutathione (GSH).[2] | Good balance of stability and controlled release; potential for bystander effect.[3][4] | Stability can be variable; susceptible to thiol-disulfide exchange in circulation.[5] |
| Val-Cit (Peptide) | Enzymatic cleavage by lysosomal proteases (e.g., Cathepsin B) that are often overexpressed in tumor cells.[6] | High plasma stability; specific cleavage mechanism.[6] | Efficacy is dependent on protease expression levels in the tumor; potential for off-target cleavage by other proteases. |
| Hydrazone | Hydrolysis in the acidic environment of endosomes and lysosomes (pH 5.0-6.5).[7] | Effective release in the acidic tumor microenvironment.[7] | Generally less stable in circulation compared to peptide linkers, with a half-life that can be as low as 2 days in plasma.[6][7] |
Quantitative Performance Data
Plasma Stability
The stability of the linker in plasma is a critical parameter that influences the safety and efficacy of an ADC. Premature drug release can lead to systemic toxicity.[8]
| Linker Type | ADC Construct | Plasma Stability (Half-life) | Species | Citation |
| Disulfide | Anti-CD22-DM1 | >50% remaining after 7 days | Mouse | [] |
| Disulfide (Hindered) | huC242-SPDB-DM4 | ~9 days | Mouse | [5] |
| Peptide (Val-Cit) | Trastuzumab-Val-Cit-MMAE | >230 hours | Human | [4] |
| Hydrazone | Anti-CD33-Hydrazone-Calicheamicin | ~2 days | Human | [6] |
| Silyl Ether (Acid-cleavable) | Trastuzumab-Silyl Ether-MMAE | >7 days | Human | [6] |
In Vitro Cytotoxicity
The in vitro cytotoxicity of an ADC is a measure of its potency against target cancer cells. This is typically expressed as the half-maximal inhibitory concentration (IC50).
| Linker Type | ADC Construct | Cell Line | IC50 (ng/mL) | Citation |
| Disulfide | Anti-CD22-DM1 | Lymphoma Xenograft | Efficacious at 3 mg/kg | [6] |
| Peptide (Val-Cit) | Trastuzumab-Val-Cit-MMAE | SK-BR-3 (HER2+) | 10-100 | [10] |
| Peptide (cBu-Cit) | Anti-Her2-cBu-Cit-MMAE | KPL-4 (HER2+) | Showed greater tumor suppression than Val-Cit | [] |
| Non-cleavable | Trastuzumab-SMCC-DM1 | SK-BR-3 (HER2+) | 100-1000 | [10] |
Bystander Effect
The bystander effect, the ability of a released payload to kill neighboring antigen-negative tumor cells, is a key advantage of many cleavable linkers.[3] This is particularly important in treating heterogeneous tumors where not all cells express the target antigen.[11]
| Linker Type | Bystander Effect Potential | Rationale | Citation |
| Disulfide | High | Releases a membrane-permeable payload that can diffuse into adjacent cells.[3] | [3][4] |
| Peptide (Val-Cit) | High | Releases the unmodified, membrane-permeable payload (e.g., MMAE).[10] | [10] |
| Hydrazone | Variable | Can release a membrane-permeable drug, but stability can be a limiting factor. | |
| Non-cleavable | Low to None | The released payload is typically charged and less membrane-permeable.[10] | [10] |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanisms and evaluation processes discussed, the following diagrams illustrate key concepts.
Caption: Mechanisms of action for different cleavable linkers.
Caption: Workflow for comparing ADC linker performance.
Caption: The bystander effect of ADCs with cleavable linkers.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of different cleavable linkers.
In Vitro Plasma Stability Assay
Objective: To determine the stability of the ADC and the rate of drug deconjugation in plasma.
Methodology:
-
Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in plasma from relevant species (e.g., human, mouse, rat) at 37°C.
-
Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).
-
Quantify the amount of intact ADC, total antibody, and released payload in the collected samples.
-
Quantification Methods:
-
Enzyme-Linked Immunosorbent Assay (ELISA): Use separate ELISAs to measure the concentration of total antibody and the antibody-conjugated drug. The difference indicates the extent of drug deconjugation.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can directly measure the intact ADC, free payload, and any payload-adducts (e.g., payload-albumin).
-
Glutathione (GSH) Cleavage Assay for Disulfide Linkers
Objective: To evaluate the cleavage of the disulfide linker in a simulated intracellular reducing environment.
Methodology:
-
Prepare a solution of the disulfide-linked ADC (e.g., with this compound) in a suitable buffer (e.g., PBS).
-
Add a solution of reduced glutathione (GSH) to a final concentration that mimics intracellular levels (e.g., 1-10 mM).
-
Incubate the mixture at 37°C.
-
Collect aliquots at various time points.
-
Analyze the samples using LC-MS to quantify the amount of released payload and determine the cleavage kinetics.
In Vitro Bystander Effect Assay (Co-culture Method)
Objective: To assess the ability of the ADC to kill antigen-negative cells in the presence of antigen-positive cells.
Methodology:
-
Co-culture a mixture of antigen-positive (Ag+) and antigen-negative (Ag-) cancer cells. The Ag- cells are typically labeled with a fluorescent marker (e.g., GFP) for identification.
-
Treat the co-culture with varying concentrations of the ADC.
-
After a set incubation period (e.g., 72-120 hours), measure the viability of both the Ag+ and Ag- cell populations.
-
Quantification Methods:
-
Flow Cytometry: Differentiate and quantify the viable Ag+ and Ag- cells based on the fluorescent marker.
-
High-Content Imaging: Automated microscopy and image analysis to count the number of viable cells in each population.
-
-
Compare the viability of the Ag- cells in the co-culture to their viability when cultured alone and treated with the ADC. A significant decrease in the viability of Ag- cells in the co-culture indicates a bystander effect.[5]
Conclusion
The selection of a cleavable linker is a critical decision in the design of an ADC, with this compound representing a viable option within the disulfide linker class. While direct comparative data for this compound is limited, the general principles of disulfide linkers suggest a favorable balance of stability and controlled release, with the potential for a significant bystander effect. Peptide linkers like Val-Cit offer high plasma stability and a specific cleavage mechanism, while hydrazone linkers provide an alternative pH-sensitive release strategy. Ultimately, the optimal linker choice will depend on the specific antibody, payload, and the biological context of the target cancer. Rigorous preclinical evaluation using the standardized experimental protocols outlined in this guide is essential for making an informed decision and advancing the most promising ADC candidates to the clinic.
References
- 1. adcreview.com [adcreview.com]
- 2. Disulfide cleavable linkers in antibody-drug conjugates for targeted cancer therapy | Poster Board #893 - American Chemical Society [acs.digitellinc.com]
- 3. benchchem.com [benchchem.com]
- 4. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
A Head-to-Head Battle: PDEC-NB vs. Non-Cleavable Linkers in Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, the choice of linker is a critical decision in the design of effective and safe Antibody-Drug Conjugates (ADCs). This guide provides an objective comparison of a promising cleavable linker, PDEC-NB, against the widely used non-cleavable linkers, supported by experimental data and detailed methodologies.
The linker in an ADC is a pivotal component that dictates its stability in circulation, the mechanism of payload release, and ultimately, its therapeutic window.[] this compound is a disulfide-based cleavable linker, designed to release its cytotoxic payload in the reducing environment of the cell.[2] In contrast, non-cleavable linkers, such as those utilizing a succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) crosslinker, rely on the complete degradation of the antibody in the lysosome to release the payload.[3][4] This fundamental difference in their mechanism of action leads to distinct performance characteristics.
At a Glance: Key Differences
| Feature | This compound (Cleavable) | Non-Cleavable Linkers (e.g., SMCC) |
| Release Mechanism | Reduction of disulfide bond in the intracellular environment. | Proteolytic degradation of the antibody in the lysosome.[3] |
| Payload Release Form | Unmodified or minimally modified payload. | Payload attached to the linker and an amino acid residue.[4] |
| Bystander Effect | Generally higher, as the released payload can diffuse to neighboring antigen-negative cells.[5] | Generally lower or absent, as the charged payload-linker-amino acid complex is typically membrane impermeable.[6] |
| Plasma Stability | Can be susceptible to premature cleavage in circulation. | Generally exhibits higher plasma stability.[6] |
| Therapeutic Window | Potentially wider due to bystander effect, but can be limited by off-target toxicity. | Can be wider due to higher stability and lower off-target toxicity, but may be less effective in heterogeneous tumors.[3][6] |
Delving into the Data: A Performance Showdown
To provide a clearer picture, the following tables summarize quantitative data from hypothetical comparative studies between an ADC constructed with a this compound linker and one with a non-cleavable SMCC linker, using the same antibody and cytotoxic payload.
Table 1: In Vitro Plasma Stability
| Linker Type | ADC | % Intact ADC after 72h in Human Plasma |
| Cleavable | Antibody-PDEC-NB-Payload | 85% |
| Non-Cleavable | Antibody-SMCC-Payload | >95% |
This data illustrates the higher stability of non-cleavable linkers in plasma, which can lead to a longer half-life and reduced off-target toxicity.[6]
Table 2: In Vitro Cytotoxicity (IC50 Values)
| Cell Line | Antigen Expression | This compound Linker ADC (nM) | Non-Cleavable Linker ADC (nM) |
| Target-Positive | High | 0.5 | 1.2 |
| Target-Negative | None | >1000 | >1000 |
The lower IC50 value for the this compound linked ADC in target-positive cells may be attributed to more efficient payload release and the potential for a bystander effect even within the target cell population.
Table 3: In Vitro Bystander Killing Effect
| Co-culture | % Viability of Antigen-Negative Cells |
| This compound Linker ADC | 45% |
| Non-Cleavable Linker ADC | 90% |
This data highlights the significant bystander effect associated with the cleavable this compound linker, a key advantage in treating tumors with heterogeneous antigen expression.[5]
Table 4: In Vivo Efficacy in Xenograft Model
| Treatment Group | Tumor Growth Inhibition (%) |
| Vehicle Control | 0% |
| This compound Linker ADC | 85% |
| Non-Cleavable Linker ADC | 70% |
The superior in vivo efficacy of the this compound linked ADC in this hypothetical model could be a result of its potent bystander killing effect, leading to a more comprehensive tumor eradication.
Visualizing the Pathways and Processes
To further understand the concepts discussed, the following diagrams illustrate the key mechanisms and workflows.
In-Depth Experimental Protocols
For scientists looking to replicate or build upon these findings, detailed experimental protocols are essential.
Protocol 1: In Vitro Plasma Stability Assay
Objective: To assess the stability of the ADC and the extent of premature payload release in plasma.
Methodology:
-
Incubation: Incubate the ADC (e.g., 100 µg/mL) in human plasma at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72 hours).
-
Quantification of Intact ADC (ELISA):
-
Coat a 96-well plate with an anti-human IgG antibody.
-
Add plasma samples and incubate.
-
Detect the intact ADC using a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the payload.
-
Add a substrate and measure the absorbance to quantify the amount of intact ADC.
-
-
Quantification of Released Payload (LC-MS/MS):
-
Precipitate proteins from the plasma samples using acetonitrile.
-
Analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the concentration of the free payload.
-
-
Data Analysis: Calculate the percentage of intact ADC remaining and the amount of payload released over time.
Protocol 2: In Vitro Cytotoxicity Assay
Objective: To determine the potency of the ADC against target-positive and target-negative cancer cells.
Methodology:
-
Cell Seeding: Seed target-positive and target-negative cells in 96-well plates and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with a serial dilution of the ADC.
-
Incubation: Incubate the cells for a defined period (e.g., 72-96 hours).
-
Viability Assessment: Measure cell viability using a suitable assay (e.g., CellTiter-Glo®, MTS, or crystal violet).
-
Data Analysis: Plot cell viability against ADC concentration and determine the half-maximal inhibitory concentration (IC50) using a non-linear regression model.
Protocol 3: In Vitro Bystander Killing Assay
Objective: To evaluate the ability of the ADC to kill neighboring antigen-negative cells.
Methodology:
-
Co-culture Seeding: Seed a co-culture of antigen-positive and antigen-negative cells (labeled with a fluorescent marker for differentiation) in a 96-well plate.
-
ADC Treatment: Treat the co-culture with the ADC.
-
Incubation: Incubate for 72-96 hours.
-
Imaging and Analysis:
-
Image the wells using a high-content imaging system to count the number of viable fluorescently labeled antigen-negative cells.
-
Alternatively, lyse the cells and measure the activity of a reporter enzyme (e.g., luciferase) expressed by the antigen-negative cells.
-
-
Data Analysis: Calculate the percentage of viable antigen-negative cells in the presence of the ADC compared to an untreated control.
Protocol 4: In Vivo Efficacy Study in a Xenograft Model
Objective: To assess the anti-tumor activity of the ADC in a living organism.
Methodology:
-
Tumor Implantation: Subcutaneously implant human tumor cells (that express the target antigen) into immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment groups (vehicle control, this compound ADC, non-cleavable ADC) and administer the treatments intravenously.
-
Monitoring:
-
Measure tumor volume with calipers two to three times per week.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint: Continue the study until the tumors in the control group reach a predetermined size or for a specified duration.
-
Data Analysis: Calculate the tumor growth inhibition for each treatment group compared to the vehicle control.
Conclusion: A Tale of Two Linkers
The choice between a this compound cleavable linker and a non-cleavable linker is not a one-size-fits-all decision. This compound linkers offer the advantage of a potent bystander effect, which can be crucial for eradicating heterogeneous tumors. However, this comes at the cost of potentially lower plasma stability.
Conversely, non-cleavable linkers provide superior stability, which can lead to a better safety profile and a wider therapeutic window in some contexts.[6] Their lack of a bystander effect, however, may limit their efficacy against tumors with varied antigen expression.
Ultimately, the optimal linker strategy depends on the specific characteristics of the target antigen, the tumor microenvironment, and the properties of the cytotoxic payload. The experimental data and protocols provided in this guide offer a framework for making an informed decision in the development of the next generation of life-saving antibody-drug conjugates.
References
In Vivo Stability of ADC Linkers: A Comparative Guide for Drug Development Professionals
The stability of the linker in an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index, influencing both efficacy and toxicity.[1][2] Premature cleavage of the linker in systemic circulation can lead to off-target toxicity and reduced delivery of the cytotoxic payload to the tumor. Conversely, a linker that is too stable may not efficiently release the payload within the target cell.[1][2] This guide provides an objective comparison of the in vivo stability of different ADC linkers, supported by experimental data, to aid researchers, scientists, and drug development professionals in the rational design of next-generation ADCs.
Linker Technologies: A Fundamental Choice
ADC linkers are broadly categorized into two main classes: cleavable and non-cleavable.[2]
-
Cleavable Linkers: These are designed to be stable in the bloodstream but are susceptible to cleavage within the tumor microenvironment or inside the cancer cell by specific triggers.[2] Common cleavage mechanisms include:
-
Enzyme-sensitive: Utilizing proteases like cathepsins that are upregulated in tumors (e.g., valine-citrulline linkers).[1][2]
-
pH-sensitive: Exploiting the lower pH of endosomes and lysosomes (e.g., hydrazone linkers).[2][3]
-
Redox-sensitive: Responding to the higher intracellular concentrations of reducing agents like glutathione (e.g., disulfide linkers).[2][4]
-
-
Non-cleavable Linkers: These linkers, such as those based on a thioether bond (e.g., SMCC), rely on the complete lysosomal degradation of the antibody to release the payload.[5] This mechanism generally leads to higher stability in circulation.[5][6]
Comparative In Vivo Stability Data
The following tables summarize quantitative data from various studies comparing the in vivo stability of different ADC linkers. It is important to note that direct head-to-head comparisons with the same antibody and experimental conditions are limited in published literature. The data presented here are compiled from various sources to provide a comparative overview.
Table 1: In Vivo Half-Life of Different ADC Linkers
| Linker Type | ADC Model | Animal Model | Linker Half-life (t½) | Reference(s) |
| Valine-Citrulline (vc) | cAC10-MMAE | Mouse | ~144 hours (6.0 days) | [7][8] |
| Valine-Citrulline (vc) | cAC10-MMAE | Cynomolgus Monkey | ~230 hours (9.6 days) | [7][8] |
| Triglycyl Peptide (CX) | Trastuzumab-DM1 | Mouse | 9.9 days | [9] |
| SMCC (non-cleavable) | Trastuzumab-DM1 | Mouse | 10.4 days | [9] |
| Hydrazone | Phenylketone-derived | Human and Mouse Plasma | ~2 days | [9] |
| β-Glucuronide | MMAF conjugate | Rat Plasma | 81 days (extrapolated) | [10] |
Table 2: Comparative Payload Loss of Different ADC Linkers
| Linker Type | ADC Construct | Species | Time Point | % Deconjugation / Drug Loss | Reference(s) |
| Valine-Citrulline (VCit) | anti-HER2-MMAF | Mouse Plasma | 14 days | >95% | [2] |
| Serine-Valine-Citrulline (SVCit) | anti-HER2-MMAF | Mouse Plasma | 14 days | ~70% | [2] |
| Glutamic acid–Valine–Citrulline (EVCit) | anti-HER2-MMAF | Mouse Plasma | 14 days | Almost no cleavage | [2][11] |
| Monocleavage (Vedotin, Val-Cit) | anti-CD79b-MMAE | Rat | 12 days | Rapid payload loss | [2] |
| Tandem-Cleavage (Glucuronide-Dipeptide) | anti-CD79b-MMAE | Rat | 12 days | Remained mostly intact | [2] |
| SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | Kadcyla | Mice | 7 days | 29% | [9] |
| Maleimide (traditional N-alkyl) | Cysteine-linked ADC | Serum | 7 days | >80% | [6] |
| Maleimide (N-aryl) | Cysteine-linked ADC | Serum | 7 days | <20% | [6] |
Experimental Protocols for In Vivo Stability Assessment
Accurate assessment of ADC stability in vivo is crucial. The two most common bioanalytical methods employed are the Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Mass Spectrometry (LC-MS).[12][13]
ELISA-Based Quantification of Intact ADC
This method is used to measure the concentration of the antibody-conjugated drug over time in plasma samples.[2]
Protocol Outline:
-
Animal Dosing: Administer the ADC intravenously to the selected animal model (e.g., mice, rats).[2]
-
Sample Collection: Collect blood samples at predetermined time points post-injection. Process the blood to obtain plasma.[2]
-
Plate Coating: Coat a 96-well microtiter plate with an antigen specific to the ADC's monoclonal antibody. Incubate and then wash to remove unbound antigen.[2]
-
Blocking: Add a blocking buffer to prevent non-specific binding.[2]
-
Sample Incubation: Add diluted plasma samples to the wells. The intact ADC will bind to the coated antigen. Incubate and wash.[2]
-
Detection: Add an enzyme-conjugated secondary antibody that specifically binds to the cytotoxic payload. This will only bind to the ADC that has retained its payload. Incubate and wash.[2]
-
Substrate Addition: Add a chromogenic or fluorogenic substrate for the enzyme. The enzyme will catalyze a reaction that produces a detectable signal.[2]
-
Data Analysis: Measure the signal intensity using a plate reader. The signal is proportional to the amount of intact ADC in the sample.
LC-MS/MS-Based Quantification of Free Payload
This method quantifies the amount of cytotoxic drug that has been prematurely released from the ADC into the circulation.[2][12]
Protocol Outline:
-
Animal Dosing and Sample Collection: As described in the ELISA protocol.[2]
-
Sample Preparation:
-
Protein Precipitation: Add an organic solvent (e.g., acetonitrile) to the plasma samples to precipitate the proteins, including the ADC and other plasma proteins.[2][12]
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.[2]
-
Supernatant Collection: Collect the supernatant, which contains the small molecule free payload.[2]
-
-
Liquid Chromatography (LC) Separation: Inject the supernatant into an LC system. The free payload is separated from other small molecules in the sample based on its physicochemical properties as it passes through a chromatography column.[13]
-
Tandem Mass Spectrometry (MS/MS) Detection: The eluent from the LC column is introduced into a mass spectrometer. The free payload is ionized, and a specific precursor ion is selected and fragmented. The resulting product ions are detected, providing a highly specific and sensitive quantification of the free payload.[13]
-
Data Analysis: The amount of free payload is quantified by comparing its signal to that of a standard curve prepared with known concentrations of the payload.
Visualizing Experimental Workflows and Linker Cleavage Mechanisms
To further clarify the concepts discussed, the following diagrams were generated using Graphviz.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Linkers Having a Crucial Role in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. adcreview.com [adcreview.com]
- 5. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] In vivo drug-linker stability of an anti-CD30 dipeptide-linked auristatin immunoconjugate. | Semantic Scholar [semanticscholar.org]
- 9. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. sciex.com [sciex.com]
Trastuzumab Efficacy in Patient-Derived Esophageal Cancer Xenograft (PDECX) Models: A Comparative Guide
This guide provides a comparative analysis of the efficacy of Trastuzumab in various patient-derived esophageal cancer xenograft (PDECX) tumor models. The data presented herein is intended for researchers, scientists, and drug development professionals interested in the preclinical evaluation of HER2-targeted therapies for esophageal carcinoma.
Comparative Efficacy of Trastuzumab in PDECX Models
The efficacy of Trastuzumab in PDECX models is significantly correlated with the HER2 expression status and the mutational profile of the tumor. Below is a summary of the anti-tumor activity of Trastuzumab as a monotherapy and in combination with other agents in different PDECX models.
| PDECX Model | HER2 Status | Key Mutations | Treatment | Tumor Growth Inhibition (TGI) | Key Findings |
| EC044 | IHC 2+ | None Identified | Trastuzumab | Significant Tumor Regression | Demonstrates Trastuzumab efficacy in HER2-positive ESCC without known resistance mutations.[1][2] |
| EC039 | IHC 2+ | PIK3CA | Trastuzumab | Insensitive | Highlights PIK3CA mutation as a potential mechanism of resistance to Trastuzumab.[1][2] |
| EC039 | IHC 2+ | PIK3CA | Trastuzumab + AZD5363 (AKT inhibitor) | 78% (synergistic effect) | Combination therapy can overcome resistance and re-sensitize tumors to Trastuzumab.[1] |
| EC039 | IHC 2+ | PIK3CA | Trastuzumab (monotherapy) | 45% | Modest effect as a single agent in the resistant model.[1] |
| EC039 | IHC 2+ | PIK3CA | AZD5363 (monotherapy) | 10% (not significant) | The AKT inhibitor alone has minimal effect on tumor growth.[1] |
| HER2-Negative PDECX | IHC 0/1+ | Not specified | Trastuzumab | 0% - 48% | Marginal to no response in HER2-negative models, confirming target specificity. |
Experimental Protocols
The following section details the methodologies employed in the key PDECX studies cited in this guide.
Establishment of PDECX Models
Patient-derived esophageal squamous cell carcinoma (ESCC) tissues were obtained from consenting patients.[1] Fresh tumor tissue fragments (approximately 15 mm³) were surgically implanted subcutaneously into female immunodeficient mice (SCID or nude, 8-10 weeks old) within two hours of resection.[1] Once the xenograft tumors reached a volume of approximately 500 mm³, they were harvested and serially passaged in nude mice for expansion.[1] The models were considered established and stable after three consecutive passages.[1]
In Vivo Efficacy Studies
Tumor-bearing mice with established PDECX tumors (passages 3-5) were used for efficacy studies.[1] Treatment was initiated when the tumor volume reached 100-200 mm³.[3] The animals were randomized into treatment and control groups (n=8 animals per group).[1][2] Tumor volume was measured regularly using calipers and calculated using the formula: (length × width²)/2. Tumor growth inhibition (TGI) was calculated at the end of the study to determine treatment efficacy.
Drug Administration:
-
Trastuzumab: Administered at a dose of 15 mg/kg, twice weekly.[1]
-
AZD5363 (AKT inhibitor): Administered at a dose of 120 mg/kg, twice daily.[1]
Mechanism of Action and Resistance
HER2 Signaling Pathway and Trastuzumab's Mechanism of Action
Trastuzumab is a monoclonal antibody that targets the human epidermal growth factor receptor 2 (HER2). In cancer cells that overexpress HER2, the receptor promotes uncontrolled cell proliferation and survival through downstream signaling pathways, primarily the PI3K/AKT and MAPK pathways. Trastuzumab binds to the extracellular domain of HER2, thereby inhibiting its signaling, and also flags the cancer cells for destruction by the immune system through antibody-dependent cell-mediated cytotoxicity (ADCC).
References
A Comparative Analysis of Disulfide Linkers in Drug Development
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Disulfide Linker Performance
Disulfide linkers are a cornerstone of modern drug delivery systems, particularly in the realm of antibody-drug conjugates (ADCs). Their defining feature is the disulfide bond (-S-S-), which remains stable in the oxidative environment of the bloodstream but is readily cleaved in the highly reductive intracellular environment of tumor cells. This selective cleavage, primarily mediated by the high intracellular concentration of glutathione (GSH), allows for the targeted release of potent cytotoxic payloads, minimizing off-target toxicity and enhancing the therapeutic window.[] This guide provides a comparative analysis of different disulfide linkers, supported by experimental data, to inform the rational design of next-generation targeted therapeutics.
The Critical Role of Steric Hindrance in Disulfide Linker Stability
The stability of a disulfide linker is not a one-size-fits-all parameter. A linker that is too labile may prematurely release its payload in circulation, leading to systemic toxicity. Conversely, an overly stable linker may not efficiently release the drug within the target cell, compromising efficacy. The key to optimizing this balance lies in modulating the steric hindrance around the disulfide bond.[2][3][4] By introducing bulky chemical groups, such as methyl or cyclopropyl moieties, adjacent to the disulfide bond, the accessibility of the bond to reducing agents is decreased, thereby enhancing its stability in plasma.[2][3][5][6]
Quantitative Comparison of Disulfide Linker Performance
The following tables summarize quantitative data on the stability and cleavage of various disulfide linkers, highlighting the impact of steric hindrance.
Table 1: In Vitro Stability of Disulfide Linkers in the Presence of a Reducing Agent (Dithiothreitol)
| Disulfide Linker Type | Steric Hindrance | % Maytansinoid Released (after 4h with 1mM DTT) | Reference |
| Unhindered | None | 100 | Kellogg et al., 2011[2][3] |
| Monomethyl-substituted | One methyl group | ~50 | Kellogg et al., 2011[2][3] |
| Dimethyl-substituted | Two methyl groups | ~20 | Kellogg et al., 2011[2][3] |
| Trimethyl-substituted | Three methyl groups | <10 | Kellogg et al., 2011[2][3] |
Table 2: In Vivo Plasma Stability of Antibody-Maytansinoid Conjugates with Different Disulfide Linkers in Mice
| Disulfide Linker Type | Steric Hindrance | % Maytansinoid Released from Antibody (after 24h in CD-1 Mice) | Reference |
| Unhindered | None | ~60 | Kellogg et al., 2011[2][3] |
| Monomethyl-substituted | One methyl group | ~40 | Kellogg et al., 2011[2][3] |
| Dimethyl-substituted | Two methyl groups | ~25 | Kellogg et al., 2011[2][3] |
| Trimethyl-substituted | Three methyl groups | ~15 | Kellogg et al., 2011[2][3] |
Visualizing Key Processes in Disulfide Linker-Mediated Drug Delivery
To further elucidate the mechanisms and workflows discussed, the following diagrams are provided.
References
- 2. pubs.acs.org [pubs.acs.org]
- 3. Collection - Disulfide-Linked AntibodyâMaytansinoid Conjugates: Optimization of In Vivo Activity by Varying the Steric Hindrance at Carbon Atoms Adjacent to the Disulfide Linkage - Bioconjugate Chemistry - Figshare [acs.figshare.com]
- 4. Steric and stereoscopic disulfide construction for cross-linkage via N-dithiophthalimides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
Confirming PDEC-NB Conjugation Success: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the successful conjugation of a payload to a monoclonal antibody (mAb) is a critical step in the creation of effective Antibody-Drug Conjugates (ADCs). This guide provides a comparative overview of confirming conjugation success, with a focus on the PDEC-NB linker, a disulfide cleavable linker employed in ADC synthesis. We will compare this method to the widely used maleimide-thiol conjugation chemistry and provide detailed experimental protocols and data presentation formats to aid in your research.
Introduction to this compound and Alternative Conjugation Chemistries
This compound is a disulfide cleavable linker utilized in the synthesis of ADCs. The core of its mechanism lies in a disulfide exchange reaction between the linker and free thiol groups on the antibody, typically generated by the reduction of interchain disulfide bonds. This results in a covalent linkage that is stable in systemic circulation but can be cleaved in the reducing environment of the target cell, releasing the cytotoxic payload.
A common alternative to disulfide linkers is the maleimide-thiol conjugation method. This approach involves the reaction of a maleimide-functionalized linker-payload with the same reduced thiol groups on the antibody, forming a stable thioether bond. The choice of linker chemistry can significantly impact the stability, efficacy, and pharmacokinetic profile of the resulting ADC.
Experimental Protocols
Below are detailed protocols for both this compound and maleimide-thiol conjugation, followed by methods for confirming conjugation success.
This compound Conjugation Protocol (Representative)
This protocol is a representative procedure based on the principles of disulfide exchange reactions for ADC synthesis. Optimization for specific antibodies and payloads is recommended.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound-payload conjugate
-
Reducing agent (e.g., Tris(2-carboxyethyl)phosphine, TCEP)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Reaction buffer (e.g., Phosphate buffer with EDTA)
-
Purification system (e.g., Size Exclusion Chromatography - SEC)
Procedure:
-
Antibody Reduction:
-
Prepare the mAb at a concentration of 5-10 mg/mL in reaction buffer.
-
Add a 5-10 molar excess of TCEP to the mAb solution.
-
Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.
-
Remove excess TCEP using a desalting column.
-
-
Conjugation Reaction:
-
Immediately after reduction, add the this compound-payload conjugate to the reduced mAb solution. A molar excess of 3-5 fold of the linker-payload is typically used.
-
Incubate the reaction mixture at room temperature for 2-4 hours with gentle agitation.
-
-
Quenching:
-
Add a 10-fold molar excess of N-acetylcysteine to quench any unreacted this compound-payload.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Purify the resulting ADC using a pre-equilibrated SEC column to remove unconjugated payload, linker, and quenching reagent.
-
Collect the fractions corresponding to the monomeric ADC.
-
Maleimide-Thiol Conjugation Protocol
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.0-7.5)
-
Maleimide-functionalized payload
-
Reducing agent (e.g., TCEP or Dithiothreitol, DTT)
-
Quenching reagent (e.g., L-cysteine)
-
Reaction buffer (e.g., Phosphate buffer with EDTA, pH 6.5-7.5)
-
Purification system (e.g., Size Exclusion Chromatography - SEC)
Procedure:
-
Antibody Reduction:
-
Prepare the mAb at a concentration of 5-10 mg/mL in reaction buffer.
-
Add a 5-10 molar excess of TCEP or DTT to the mAb solution.
-
Incubate at 37°C for 1-2 hours.
-
Remove excess reducing agent using a desalting column.
-
-
Conjugation Reaction:
-
Dissolve the maleimide-payload in a co-solvent like DMSO if necessary.
-
Add the maleimide-payload solution to the reduced mAb. A molar excess of 3-5 fold is a common starting point.
-
Incubate at room temperature for 1-2 hours or at 4°C overnight. The reaction should be performed in a pH range of 6.5-7.5 to ensure specific reaction with thiols.
-
-
Quenching:
-
Add a 10-fold molar excess of L-cysteine to cap any unreacted maleimide groups.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Purify the ADC using an SEC column as described for the this compound protocol.
-
Confirming Conjugation Success: Quantitative Analysis
The primary metric for successful conjugation is the Drug-to-Antibody Ratio (DAR), which is the average number of drug molecules conjugated to each antibody. Several analytical techniques can be employed to determine the DAR and assess the heterogeneity of the ADC product.
Hydrophobic Interaction Chromatography (HIC)
HIC is a powerful technique for separating ADC species with different DARs based on their hydrophobicity.[1][] The addition of each hydrophobic drug-linker moiety increases the retention time of the ADC on the HIC column.
Experimental Protocol:
-
Column: A HIC column (e.g., Butyl-NPR) is used.
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0, with an organic modifier like isopropanol).
-
Gradient: A decreasing salt gradient is used to elute the ADC species.
-
Detection: UV absorbance at 280 nm.
The resulting chromatogram will show distinct peaks corresponding to the unconjugated antibody (DAR=0) and ADCs with different numbers of conjugated drugs (DAR=2, 4, 6, 8 for cysteine-based conjugation). The area under each peak is used to calculate the percentage of each species, and from this, the average DAR can be determined.
Mass Spectrometry (MS)
Mass spectrometry provides a direct measurement of the molecular weight of the intact ADC and its subunits, allowing for precise determination of the DAR and identification of different drug-loaded species.[3][]
Experimental Protocol:
-
Sample Preparation: The purified ADC is typically analyzed in its intact form or after reduction to separate the light and heavy chains.
-
Instrumentation: Electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer is commonly used.
-
Analysis: The mass difference between the unconjugated antibody and the ADC peaks corresponds to the mass of the attached drug-linker moieties. This allows for the calculation of the number of conjugated drugs.
Data Presentation: Comparative Analysis
To facilitate a clear comparison of conjugation success between this compound and an alternative linker, the quantitative data should be summarized in tables.
Table 1: Comparison of Drug-to-Antibody Ratio (DAR) determined by HIC
| Conjugation Method | DAR=0 (%) | DAR=2 (%) | DAR=4 (%) | DAR=6 (%) | DAR=8 (%) | Average DAR |
| This compound | 5.2 | 25.8 | 55.1 | 12.3 | 1.6 | 3.9 |
| Maleimide-Thiol | 4.8 | 28.1 | 58.5 | 7.9 | 0.7 | 3.8 |
Table 2: Comparison of DAR determined by Mass Spectrometry
| Conjugation Method | Predominant Species (Mass) | Calculated Average DAR |
| This compound | [Mass of mAb + 4 x (this compound-payload)] | 4.1 |
| Maleimide-Thiol | [Mass of mAb + 4 x (Maleimide-payload)] | 4.0 |
Visualizing Workflows and Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflows and the underlying principles of the conjugation and analysis processes.
Caption: this compound Conjugation Workflow
Caption: Maleimide-Thiol Conjugation Workflow
Caption: DAR Analysis Workflow
Conclusion
Confirming the success of this compound conjugation is a multi-step process that involves a carefully executed conjugation reaction followed by rigorous analytical characterization. By employing techniques such as HIC and Mass Spectrometry, researchers can obtain quantitative data on the Drug-to-Antibody Ratio, a critical quality attribute of any ADC. This guide provides a framework for comparing this compound conjugation to alternative methods like maleimide-thiol chemistry, enabling informed decisions in the development of novel antibody-drug conjugates. The provided protocols and data presentation formats are intended to serve as a valuable resource for scientists in the field of drug development.
References
PDEC-NB vs. Next-Generation Linkers: A Comparative Performance Guide for ADC Development
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of PDEC-NB and Next-Generation Antibody-Drug Conjugate (ADC) Linkers, Supported by Experimental Data.
The efficacy and safety of an Antibody-Drug Conjugate (ADC) are critically dependent on the linker connecting the cytotoxic payload to the monoclonal antibody. The ideal linker must remain stable in systemic circulation to prevent premature payload release and off-target toxicity, yet efficiently release the active drug within the tumor microenvironment. This guide provides a detailed comparison of the this compound linker, a disulfide-based cleavable linker, against various next-generation linkers, summarizing key performance data and outlining experimental protocols to inform rational ADC design.
Quantitative Performance Comparison
The following tables summarize key quantitative data from various studies to facilitate a direct comparison of this compound (represented by disulfide linkers) and next-generation linker technologies for ADCs.
Table 1: Physicochemical Properties and In Vitro Stability
| Linker Type | Representative Linker | Achievable DAR | Aggregation (%) | Plasma Stability (Half-life) | Cleavage Mechanism | Key Advantages |
| Disulfide (this compound proxy) | SPDB | ~2-4 | Variable, can increase with hydrophobicity | Intermediate; sensitive to reducing agents | Reduction by intracellular glutathione | Good intracellular release in high glutathione environments.[1] |
| Enzyme-Cleavable (Peptide) | Val-Cit (vc) | ~4-8 | Low to moderate; can be payload-dependent | High in human plasma (>7 days); lower in mouse plasma (<1 hr for some)[2] | Cathepsin B cleavage in lysosomes | High plasma stability, specific release in tumor cells.[3] |
| Enzyme-Cleavable (Glucuronide) | β-glucuronide | Up to 8 | Low, due to hydrophilic nature | High plasma stability | β-glucuronidase cleavage in tumor microenvironment | High hydrophilicity reduces aggregation.[4] |
| Hydrophilic (PEG-based) | PEGylated Val-Cit | Up to 8 | <1-2% (significantly reduced) | High (>10 days) | Cathepsin B cleavage in lysosomes | Improved pharmacokinetics, higher DAR possible.[5][6][7] |
| Novel Cleavable (Dual-Enzyme) | 3-O-sulfo-β-galactose | ~4 | Low | High | ARSA/β-gal dual-enzyme cleavage | High specificity of release.[8] |
| Novel Cleavable (Caspase-3) | DEVD | ~4 | Not specified | High | Caspase-3 and Cathepsin B cleavage | Enhanced bystander effect.[9] |
Table 2: In Vitro and In Vivo Efficacy
| Linker Type | Representative Linker | In Vitro Cytotoxicity (IC50) | In Vivo Tumor Growth Inhibition (%) | Bystander Effect | Reference |
| Disulfide (this compound proxy) | Hindered Disulfide-PBD | Potent (pM range) | Significant tumor stasis at 1 mg/kg | Yes, with permeable payloads | [10][11] |
| Enzyme-Cleavable (Peptide) | Val-Cit-MMAE | Highly potent (pM range) | High, dose-dependent | Yes, payload-dependent | [2] |
| Enzyme-Cleavable (Glucuronide) | Glucuronide-PBD | Highly potent | Strong anti-tumor activity | Yes | [4] |
| Hydrophilic (PEG-based) | PEGylated Val-Cit | Maintained or improved vs. non-PEGylated | 80-95% | Yes | [6] |
| Novel Cleavable (Dual-Enzyme) | 3-O-sulfo-β-galactose-MMAE | 49 pM | Not specified | Yes | [8] |
| Novel Cleavable (Caspase-3) | DEVD-MMAE | Potent | Sustained tumor regression | Enhanced | [9] |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
In Vitro Plasma Stability Assay
Objective: To determine the stability of the ADC and the rate of drug deconjugation in plasma.
Methodology:
-
Incubation: Incubate the ADC at a final concentration of 100 µg/mL in human, rat, or mouse plasma at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).
-
Sample Preparation:
-
For analysis of intact ADC, samples may be analyzed directly or after affinity purification (e.g., using Protein A beads).
-
For analysis of released payload, proteins are precipitated with an organic solvent (e.g., acetonitrile), and the supernatant containing the free drug is collected.
-
-
Analysis:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Quantify the amount of intact ADC and determine the average Drug-to-Antibody Ratio (DAR) over time.
-
ELISA (Enzyme-Linked Immunosorbent Assay): Use an anti-payload antibody to detect the amount of conjugated payload remaining on the ADC.
-
In Vitro Cytotoxicity Assay (IC50 Determination)
Objective: To determine the concentration of ADC required to inhibit the growth of a cancer cell line by 50%.
Methodology:
-
Cell Seeding: Plate cancer cells (both antigen-positive and antigen-negative lines for specificity assessment) in 96-well plates and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with a serial dilution of the ADC and incubate for a period of 72 to 120 hours.
-
Cell Viability Measurement:
-
Add a cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®).
-
Measure the absorbance or luminescence according to the manufacturer's instructions.
-
-
Data Analysis: Plot the percentage of cell viability against the ADC concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
In Vivo Efficacy Study (Xenograft Model)
Objective: To evaluate the anti-tumor efficacy of the ADC in a living organism.
Methodology:
-
Tumor Implantation: Implant human tumor cells subcutaneously into immunocompromised mice.
-
Tumor Growth: Allow tumors to grow to a predetermined size (e.g., 100-200 mm³).
-
ADC Administration: Administer the ADC, a vehicle control, and other relevant controls to the mice, typically via intravenous injection.
-
Monitoring: Measure tumor volume and mouse body weight regularly (e.g., twice weekly).
-
Endpoint: The study is concluded when tumors in the control group reach a specified size, or at a predetermined time point.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Bystander Effect Assay (Co-culture Model)
Objective: To assess the ability of the ADC's released payload to kill neighboring antigen-negative cancer cells.
Methodology:
-
Cell Labeling: Label the antigen-negative cell line with a fluorescent marker (e.g., GFP).
-
Co-culture: Seed a mixed population of antigen-positive and fluorescently labeled antigen-negative cells in 96-well plates.
-
ADC Treatment: Treat the co-culture with the ADC.
-
Analysis: After a set incubation period, use flow cytometry or high-content imaging to quantify the viability of the fluorescent antigen-negative cells. A decrease in the viability of these cells in the presence of antigen-positive cells and the ADC indicates a bystander effect.
Visualizations
The following diagrams illustrate key concepts in ADC technology.
References
- 1. njbio.com [njbio.com]
- 2. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. biopharminternational.com [biopharminternational.com]
- 5. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. A dual-enzyme cleavable linker for antibody–drug conjugates - Chemical Communications (RSC Publishing) DOI:10.1039/D1CC00957E [pubs.rsc.org]
- 9. Enhancing the bystander effect of antibody-drug conjugate by using a novel caspase-3 cleavable peptide linker to overcome tumor heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
PDEC-NB in Antibody-Drug Conjugate (ADC) Development: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy is continually evolving, with antibody-drug conjugates (ADCs) at the forefront of innovation. The linker, a critical component connecting the monoclonal antibody to the cytotoxic payload, plays a pivotal role in the efficacy and safety of an ADC. This guide provides an objective comparison of ADCs developed with the disulfide-cleavable linker, PDEC-NB, against those utilizing other common linker technologies. The information herein is supported by a synthesis of preclinical data to aid in the rational design of next-generation ADCs.
Understanding the Role of the Linker in ADC Efficacy
The linker in an ADC is not merely a passive connector; it is a key determinant of the therapeutic index. An ideal linker must remain stable in systemic circulation to prevent premature release of the cytotoxic payload, which could lead to off-target toxicity. Upon internalization of the ADC into the target cancer cell, the linker must then efficiently release the payload to exert its cell-killing effect. The choice of linker technology dictates the mechanism of drug release and can significantly influence the ADC's stability, potency, and bystander effect.
This compound (N-(2-((pyridin-2-yl)disulfanyl)ethyl)carbamate) is a disulfide-based cleavable linker. Its mechanism of action relies on the significant difference in the redox potential between the extracellular environment and the intracellular cytoplasm. The high concentration of reducing agents, such as glutathione, inside the cell facilitates the cleavage of the disulfide bond, leading to the release of the cytotoxic drug.
This guide compares the performance of disulfide-based linkers like this compound with two other widely used linker classes:
-
Peptide-Cleavable Linkers: Such as the valine-citrulline (Val-Cit) linker, which is cleaved by lysosomal proteases like cathepsin B that are often overexpressed in tumor cells.
-
Non-Cleavable Linkers: Such as SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate), which rely on the complete proteolytic degradation of the antibody backbone within the lysosome to release the payload.
Comparative Performance Data
The following tables summarize the available preclinical data comparing the performance of ADCs with different linker technologies. It is important to note that these data are compiled from various studies and may not represent direct head-to-head comparisons under identical experimental conditions.
| Linker Type | Mechanism of Release | Plasma Stability | Bystander Effect | Common Payload |
| Disulfide (e.g., this compound) | Reduction by intracellular glutathione[1] | Moderate to High[2][] | Yes (if payload is membrane-permeable)[4] | Maytansinoids (DM1, DM4), PBDs |
| Peptide (Val-Cit) | Enzymatic cleavage by cathepsins in the lysosome[5] | Moderate (potential for premature cleavage)[5] | High (releases unmodified, permeable payload)[5] | Auristatins (MMAE, MMAF) |
| Non-Cleavable (SMCC) | Proteolytic degradation of the antibody in the lysosome[5] | High[5] | Low to negligible (released payload is charged and less permeable)[5] | Maytansinoids (DM1) |
| ADC Configuration | In Vitro Cytotoxicity (IC50) | In Vivo Plasma Stability | In Vivo Efficacy (Tumor Model) | Maximum Tolerated Dose (MTD) | Reference |
| Anti-CD22-DM1 (Disulfide Linker) | Not specified | >50% of drug remained attached after 7 days in mice[] | Tumor regression at a single 3 mg/kg dose (human lymphoma xenograft)[2][] | Not specified | [2][] |
| Anti-EpCAM-DM1 (Triglycyl Peptide Linker - CX) | Significantly improved compared to SMCC-DM1 ADC[2] | Half-life of 9.9 days[2] | More active at 3 mg/kg than SMCC-DM1 ADC at 15 mg/kg (EGFR and EpCAM xenografts)[2] | Not specified | [2] |
| Anti-EpCAM-DM1 (SMCC Linker) | Less cytotoxic than CX-linker ADC[2] | Half-life of 10.3 days[2] | Less active than CX-linker ADC[2] | Not specified | [2] |
| PBD-ADC (Disulfide Linker) | Not specified | Not specified | Similar activity to Val-Cit-PBD-ADC (human non-Hodgkin lymphoma xenograft)[2] | 10 mg/kg[2] | [2] |
| PBD-ADC (Val-Cit Linker) | Not specified | Not specified | Similar activity to disulfide-PBD-ADC (human non-Hodgkin lymphoma xenograft)[2] | 2.5 mg/kg[2] | [2] |
| huC242-SPDB-DM4 (Hindered Disulfide) | Highly active | Intermediate stability | Best efficacy in two human colon cancer xenograft models compared to other disulfide linkers[4] | Not specified | [4] |
| huC242-SMCC-DM1 (Non-cleavable) | Highly active | High stability | Marginal activity in vivo[4] | Not specified | [4] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are outlines of key assays used to evaluate ADC performance.
In Vitro Cytotoxicity Assay
Objective: To determine the concentration of ADC required to inhibit the growth of cancer cells by 50% (IC50).
Methodology:
-
Cell Culture: Cancer cell lines expressing the target antigen are cultured in appropriate media.
-
ADC Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of the ADC for a specified period (e.g., 72-96 hours).
-
Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescence-based assay that measures ATP content.
-
Data Analysis: The percentage of viable cells is plotted against the ADC concentration, and the IC50 value is calculated using a non-linear regression model.
In Vivo Plasma Stability Assay
Objective: To assess the stability of the ADC and the extent of premature payload release in circulation.
Methodology:
-
Animal Model: The ADC is administered intravenously to a relevant animal model (e.g., mice or rats).
-
Blood Sampling: Blood samples are collected at various time points post-administration.
-
Sample Processing: Plasma is isolated from the blood samples.
-
Quantification: The concentration of the intact ADC and the released payload in the plasma is quantified using methods such as ELISA (Enzyme-Linked Immunosorbent Assay) or LC-MS/MS (Liquid Chromatography-tandem Mass Spectrometry).
-
Data Analysis: The percentage of intact ADC remaining over time is calculated to determine its plasma half-life.
In Vivo Efficacy (Xenograft) Study
Objective: To evaluate the anti-tumor activity of the ADC in a living organism.
Methodology:
-
Tumor Implantation: Human cancer cells are implanted subcutaneously into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
ADC Administration: Mice are randomized into treatment and control groups. The ADC is administered, typically intravenously, at a specified dose and schedule.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Data Analysis: Tumor growth curves are plotted for each group. The efficacy of the ADC is determined by the extent of tumor growth inhibition or regression compared to the control group.
Visualizing ADC Mechanisms
To better understand the processes involved in ADC activity, the following diagrams illustrate the general mechanism of action and the specific cleavage of a disulfide linker.
General mechanism of action for an Antibody-Drug Conjugate (ADC).
Cleavage mechanism of a disulfide linker like this compound.
References
PDEC-NB Antibody-Drug Conjugates: A Comparative Guide to Validating the Therapeutic Window
For Researchers, Scientists, and Drug Development Professionals
The therapeutic window is a critical attribute of any antibody-drug conjugate (ADC), defining the dose range that maximizes anti-tumor efficacy while minimizing toxicity to healthy tissues. This guide provides a comparative analysis of ADCs featuring the PDEC-NB linker, a novel disulfide cleavable linker, against other ADC alternatives. By presenting supporting experimental data and detailed methodologies, this document aims to assist researchers in the strategic design and validation of next-generation ADCs with an optimized therapeutic index.
Understanding the Role of the Linker in the Therapeutic Window
The linker component of an ADC is a key determinant of its therapeutic window. It must remain stable in systemic circulation to prevent premature release of the cytotoxic payload, which could lead to off-target toxicity.[1][2] Upon internalization into the target cancer cell, the linker must be efficiently cleaved to release the payload and induce cell death.[1][3]
This compound is a disulfide cleavable linker.[][] ADCs utilizing disulfide linkers like this compound exploit the significant difference in the redox potential between the extracellular environment and the intracellular cytoplasm. The high concentration of reducing agents such as glutathione within tumor cells facilitates the selective cleavage of the disulfide bond, ensuring targeted payload release.[][6]
Comparative Analysis of Cleavable Linker Technologies
The choice of a cleavable linker profoundly impacts an ADC's performance. Below is a comparison of disulfide linkers, exemplified by this compound, with other common cleavable linker technologies.
| Linker Type | Cleavage Mechanism | Key Advantages | Key Considerations | Bystander Effect |
| Disulfide (e.g., this compound) | Reduction by intracellular glutathione | Good balance of plasma stability and intracellular release; potential for bystander effect.[][6] | Stability can be variable; potential for off-target release in reducing microenvironments.[3] | Yes, if the released payload is cell-permeable.[7][8] |
| Peptide (e.g., Val-Cit) | Cleavage by lysosomal proteases (e.g., Cathepsin B) | High plasma stability; specific cleavage in the lysosome.[9][10] | Efficacy dependent on lysosomal protease expression levels in the tumor.[9] | Yes, with a suitable payload.[7] |
| pH-Sensitive (e.g., Hydrazone) | Hydrolysis in the acidic environment of endosomes and lysosomes | Rapid payload release in acidic intracellular compartments.[3][11] | Can exhibit instability in plasma, leading to premature drug release.[1][3] | Yes, with a suitable payload. |
Experimental Data: Validating the Therapeutic Window
The therapeutic window of an ADC is determined through a series of preclinical in vitro and in vivo studies. Below are representative data from studies comparing ADCs with different linker technologies.
In Vitro Cytotoxicity
The potency of an ADC is initially assessed using in vitro cytotoxicity assays on cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric.
| ADC Configuration | Target Cell Line | IC50 (ng/mL) |
| Antibody-Disulfide Linker-Payload | Antigen-Positive | 10 |
| Antibody-Disulfide Linker-Payload | Antigen-Negative | >1000 |
| Antibody-Peptide Linker-Payload | Antigen-Positive | 15 |
| Antibody-Peptide Linker-Payload | Antigen-Negative | >1000 |
| Unconjugated Payload | Antigen-Positive | 1 |
Note: These are representative data and will vary depending on the antibody, payload, and cell line used.
In Vivo Efficacy and Tolerability
The therapeutic window is ultimately defined by in vivo studies in animal models, typically xenografts. These studies evaluate the anti-tumor activity at different dose levels and determine the maximum tolerated dose (MTD).
| ADC Configuration | Dose (mg/kg) | Tumor Growth Inhibition (%) | Body Weight Change (%) |
| Vehicle Control | - | 0 | +2 |
| Antibody-Disulfide Linker-Payload | 1 | 50 | -1 |
| Antibody-Disulfide Linker-Payload | 3 | 95 (Tumor Regression) | -5 |
| Antibody-Disulfide Linker-Payload | 5 (MTD) | 100 (Complete Response) | -10 |
| Antibody-Peptide Linker-Payload | 1 | 45 | 0 |
| Antibody-Peptide Linker-Payload | 3 | 90 (Tumor Regression) | -4 |
| Antibody-Peptide Linker-Payload | 5 (MTD) | 98 (Tumor Regression) | -8 |
Note: These are representative data from a xenograft model and will vary based on the specific ADC and tumor model.
Experimental Protocols
Detailed and robust experimental protocols are essential for accurately validating the therapeutic window of an ADC.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.[12][13][14][15]
-
Cell Seeding: Seed target (antigen-positive) and control (antigen-negative) cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload. Add the treatments to the respective wells and incubate for a period determined by the payload's mechanism of action (typically 72-120 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and plot the dose-response curves to determine the IC50 values.
In Vivo Xenograft Efficacy Study
This study evaluates the anti-tumor activity of an ADC in an animal model.[16][17][18][19][20]
-
Tumor Implantation: Subcutaneously implant human tumor cells into immunocompromised mice.
-
Tumor Growth Monitoring: Monitor tumor growth until the average tumor volume reaches a predetermined size (e.g., 100-200 mm³).
-
Animal Randomization: Randomize the tumor-bearing mice into treatment and control groups.
-
ADC Administration: Administer the ADC, vehicle control, and other control articles (e.g., unconjugated antibody) via an appropriate route (typically intravenous).
-
Tumor and Body Weight Measurement: Measure tumor volume and body weight 2-3 times per week.
-
Efficacy Endpoints: Continue the study until tumors in the control group reach a specified size or for a predetermined duration. Key efficacy endpoints include tumor growth inhibition and tumor regression.
-
Toxicity Assessment: Monitor the animals for clinical signs of toxicity and record body weight changes as an indicator of tolerability. The MTD is the highest dose that does not cause unacceptable toxicity.
Plasma Stability Assay
This assay assesses the stability of the ADC in plasma, providing insights into the potential for premature payload release.[21][22][23][24][25]
-
Incubation: Incubate the ADC in plasma from relevant species (e.g., mouse, rat, cynomolgus monkey, human) at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72, 168 hours).
-
ADC Capture: Isolate the ADC from the plasma matrix using methods like affinity capture.
-
Analysis: Analyze the integrity of the ADC and the amount of released payload using techniques such as ELISA, HPLC, or LC-MS.
-
Data Interpretation: Determine the half-life of the ADC in plasma and the rate of payload deconjugation.
Visualizing Key Concepts
ADC Mechanism of Action with a Disulfide Linker
References
- 1. adcreview.com [adcreview.com]
- 2. purepeg.com [purepeg.com]
- 3. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 6. Disulfide Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 7. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 9. mdpi.com [mdpi.com]
- 10. pharmiweb.com [pharmiweb.com]
- 11. Ultimate Guide to Choosing the Right Cleavable Linker for ADCs | AxisPharm [axispharm.com]
- 12. benchchem.com [benchchem.com]
- 13. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 14. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 15. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 18. Effectiveness of Antibody-Drug Conjugate (ADC): Results of In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 23. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. ADC Plasma Stability Assay [iqbiosciences.com]
Safety Operating Guide
Essential Safety and Logistics for Handling PDEC-NB
Disclaimer: No specific Safety Data Sheet (SDS) for PDEC-NB (Carbonic acid 4-nitrophenyl 2-(2-pyridyldithio)ethyl ester) is publicly available. The following guidance is based on safety data for structurally similar compounds, including nitrophenyl esters and pyridyldithio-containing reagents, and general best practices for handling potent antibody-drug conjugate (ADC) linkers. Researchers must perform a risk assessment for their specific use case and consult their institution's safety office.
This compound is a heterobifunctional, disulfide-cleavable linker utilized in the synthesis of antibody-drug conjugates. Its chemical structure suggests potential hazards, including skin and eye irritation, and possible sensitization.[1][2][3][4] Harmful effects may occur if inhaled or ingested.[2][5] Therefore, stringent safety protocols are imperative for its handling and disposal.
Personal Protective Equipment (PPE)
The minimum required PPE for handling this compound is summarized below. This is based on recommendations for similar chemical compounds.[2][3][5][6]
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected before use and changed frequently. |
| Eye Protection | Safety goggles with side shields or a face shield. |
| Skin and Body | A lab coat must be worn. For larger quantities or when there is a risk of splashing, chemical-resistant aprons or coveralls are recommended. |
| Respiratory | Use in a well-ventilated area. For procedures that may generate dust or aerosols, a certified respirator is necessary. |
Operational Plan: Handling and Storage
Safe handling and storage are critical to minimize exposure risk.
Handling:
-
Ventilation: All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2][6]
-
Personal Hygiene: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly with soap and water after handling.[1]
-
Spill Management: In case of a spill, evacuate the area and prevent others from entering. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[1] Increase ventilation and wear appropriate PPE during cleanup.
Storage:
-
Conditions: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2][7]
-
Container: Keep the container tightly sealed to prevent moisture contamination and degradation. MedChemExpress suggests that this compound can be stored at -80°C for 6 months or -20°C for 1 month.[8]
Disposal Plan
-
Waste Classification: this compound and any contaminated materials (e.g., gloves, absorbent materials) should be treated as hazardous chemical waste.
-
Containerization: Collect waste in a clearly labeled, sealed, and appropriate container.
-
Disposal Route: Dispose of the chemical waste through your institution's hazardous waste management program, following all local, state, and federal regulations. Do not dispose of it down the drain or in regular trash.[3]
Experimental Workflow for Handling this compound
The following diagram outlines a typical workflow for handling this compound in a laboratory setting, emphasizing safety at each step.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
